N-Fmoc-4-piperidinol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-14-9-11-21(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANUFRHHXWZNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363608 | |
| Record name | N-Fmoc-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351184-42-4 | |
| Record name | N-Fmoc-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Fmoc-4-piperidinol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and peptide science, the strategic manipulation of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of chemical tools available, N-Fmoc-4-piperidinol has emerged as a versatile and valuable building block. Its unique combination of a piperidine core, a readily modifiable hydroxyl group, and the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group offers a powerful platform for the synthesis of complex molecules, from peptide mimics to sophisticated drug candidates. This guide, intended for the discerning researcher, scientist, and drug development professional, provides a comprehensive exploration of the core chemical properties, synthesis, and multifaceted applications of this compound. By delving into the causality behind experimental choices and grounding our discussion in established scientific principles, we aim to equip you with the knowledge to confidently and effectively utilize this important chemical entity in your research endeavors.
Core Chemical and Physical Properties
N-(9-Fluorenylmethoxycarbonyl)-4-piperidinol, commonly referred to as this compound, is a white solid organic compound. Its fundamental properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₁NO₃ | [1] |
| Molecular Weight | 323.39 g/mol | [2] |
| Appearance | White solid | [2] |
| Predicted Density | 1.260 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 510.7 ± 43.0 °C | [2] |
| Predicted pKa | 14.77 ± 0.20 | [2] |
Solubility:
This compound exhibits good solubility in polar aprotic solvents, a critical factor for its application in solid-phase peptide synthesis (SPPS) where such solvents are standard.[2][3]
| Solvent | Type | Solubility | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A standard and effective solvent for dissolving Fmoc-protected amino acids and related building blocks for SPPS coupling reactions.[2][4] |
| Chloroform (CHCl₃) | Chlorinated | Soluble | The non-polar nature of the Fmoc group and the overall molecular structure allows for solubility in chlorinated solvents.[2] |
| Dichloromethane (DCM) | Chlorinated | Soluble | Similar to chloroform, DCM is a common solvent in organic synthesis and can dissolve this compound.[5] |
| Methanol (MeOH) | Polar Protic | Sparingly Soluble | While the hydroxyl group imparts some polarity, the large, nonpolar Fmoc group generally limits solubility in polar protic solvents like methanol.[6] |
The Chemistry of the Fmoc Group: Protection and Deprotection
The utility of this compound is intrinsically linked to the chemistry of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is a base-labile protecting group for amines, widely employed in organic synthesis, particularly in peptide synthesis.[7]
Fmoc Protection Mechanism
The introduction of the Fmoc group onto the piperidine nitrogen is typically achieved by reacting 4-piperidinol with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The reaction proceeds via a nucleophilic attack of the secondary amine of the piperidine ring on the carbonyl carbon of the Fmoc reagent. The base, often a mild inorganic base like sodium bicarbonate or an organic base like pyridine, serves to neutralize the acidic byproduct of the reaction (e.g., HCl from Fmoc-Cl).[8]
Caption: Mechanism of Fmoc deprotection using piperidine.
Synthesis and Purification of this compound
A reliable and reproducible synthesis of this compound is crucial for its application in research and development. The following is a general experimental protocol for its preparation.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Hydroxypiperidine
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-hydroxypiperidine (1 equivalent) and sodium carbonate (2.5 equivalents) in a 1:1 mixture of dioxane and water. [8]2. Addition of Fmoc-Cl: To the stirred solution, add a solution of Fmoc-Cl (1 equivalent) in dioxane dropwise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for approximately 4 hours. [8]Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, add water to the mixture and extract with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the fluorenyl, methoxycarbonyl, and piperidinol protons. The aromatic protons of the fluorenyl group will appear in the downfield region (typically δ 7.2-7.8 ppm). The CH and CH₂ protons of the fluorenylmethoxy group will resonate in the range of δ 4.2-4.5 ppm. The protons of the piperidine ring will exhibit complex multiplets in the upfield region, with the proton attached to the hydroxyl-bearing carbon appearing as a distinct multiplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide further confirmation of the structure. Key signals will include the carbonyl carbon of the Fmoc group (around δ 155 ppm), the aromatic carbons of the fluorenyl group (in the range of δ 120-145 ppm), and the aliphatic carbons of the piperidine ring. The carbon bearing the hydroxyl group will appear at a characteristic downfield shift compared to the other piperidine carbons.
FT-IR Spectroscopy
The FT-IR spectrum of this compound will display characteristic absorption bands for its functional groups. [9][10]
-
O-H stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹ from the fluorenyl group.
-
C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ from the piperidine and Fmoc aliphatic protons.
-
C=O stretch (carbamate): A strong, sharp absorption in the range of 1680-1720 cm⁻¹.
-
C-O stretch: Bands in the region of 1000-1300 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of this compound. The expected molecular ion peak [M+H]⁺ would be approximately 324.1594 g/mol . [11]
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.
Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics
This compound serves as a versatile building block for the introduction of a 4-hydroxypiperidine moiety into peptide chains. This is particularly relevant in the field of peptidomimetics, where non-natural amino acids and scaffolds are incorporated to improve the pharmacological properties of peptides, such as stability against enzymatic degradation, enhanced receptor binding, and improved bioavailability. [12]The hydroxyl group on the piperidine ring can be further functionalized, allowing for the creation of diverse peptide-based structures.
Sources
- 1. 9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate | C20H21NO3 | CID 1502083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cenmed.com [cenmed.com]
- 8. researchgate.net [researchgate.net]
- 9. The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eng.uc.edu [eng.uc.edu]
- 11. PubChemLite - 9h-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate (C20H21NO3) [pubchemlite.lcsb.uni.lu]
- 12. chembk.com [chembk.com]
An In-depth Technical Guide to N-Fmoc-4-piperidinol (CAS: 351184-42-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of N-Fmoc-4-piperidinol in Modern Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of FDA-approved drugs.[1][2] Its synthetic tractability, favorable physicochemical properties, and conformational versatility make it an invaluable component in the design of novel therapeutics.[2] The introduction of a hydroxyl group at the 4-position of the piperidine ring further enhances its utility, providing a crucial attachment point for various molecular extensions and a key site for hydrogen bonding interactions with biological targets.[1][3]
This guide provides a comprehensive technical overview of this compound, a key building block that combines the advantageous features of the 4-hydroxypiperidine core with the versatility of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This strategic combination makes it an essential reagent for the incorporation of the 4-hydroxypiperidine scaffold in solid-phase peptide synthesis (SPPS) and as a versatile intermediate in broader organic synthesis, empowering researchers to explore new chemical space in drug discovery.
Section 1: Physicochemical and Structural Characteristics
This compound, systematically named (9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate, is a white solid at room temperature.[4] Its chemical structure features the base-labile Fmoc group attached to the nitrogen of the 4-hydroxypiperidine ring.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 351184-42-4 | [5][6] |
| Molecular Formula | C₂₀H₂₁NO₃ | [5][6] |
| Molecular Weight | 323.39 g/mol | [5][6] |
| Appearance | White Solid | [4] |
| Predicted pKa | 14.77 ± 0.20 | ChemAxon |
| Predicted LogP | 3.1 | [5] |
| Storage Conditions | Long-term: -20°C; Short-term: 4°C | [7] |
Section 2: Synthesis and Purification
The synthesis of this compound is typically achieved through the reaction of 4-hydroxypiperidine with a suitable Fmoc-donating reagent.
General Synthesis Pathway
The most common method involves the reaction of 4-hydroxypiperidine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[8] The use of Fmoc-OSu is often preferred due to its increased stability compared to the more moisture- and heat-sensitive Fmoc-Cl.[8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. 9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate | C20H21NO3 | CID 1502083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. peptide.com [peptide.com]
- 8. total-synthesis.com [total-synthesis.com]
A Technical Guide to N-Fmoc-4-piperidinol: Properties, Synthesis, and Applications in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Fmoc-4-piperidinol, a pivotal building block in synthetic organic chemistry and medicinal chemistry. We will delve into its core physicochemical properties, the underlying principles of its synthesis and application, and the established protocols for its safe and effective use. The focus extends beyond mere data presentation to offer insights into the causality behind its utility, particularly the synergistic role of the piperidine core and the fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Core Physicochemical Properties
This compound, systematically named (9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate, is a white solid organic compound.[1] Its structure is characterized by a piperidinol core functionalized with a base-labile Fmoc protecting group on the nitrogen atom. This dual nature makes it an invaluable reagent. The fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C20H21NO3 | [1][2] |
| Molecular Weight | 323.39 g/mol | [1][2] |
| CAS Number | 351184-42-4 | [2] |
| Appearance | White solid | [1] |
| Solubility | Soluble in organic solvents like chloroform and dimethylformamide (DMF) | [1] |
| Predicted Density | 1.260 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 510.7 ± 43.0 °C | [1] |
| Predicted pKa | 14.77 ± 0.20 | [1] |
The Chemistry of the Fmoc Protecting Group
The utility of this compound is intrinsically linked to the function of the Fmoc group, a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[3][4] Its prevalence is due to its unique cleavage condition, which provides an orthogonal protection strategy relative to acid-labile side-chain protecting groups (e.g., Boc or tBu).
Mechanism of Deprotection:
The Fmoc group is removed under mild basic conditions, typically with a solution of a secondary amine like piperidine.[4] The mechanism is a classic base-induced β-elimination.
-
Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.
-
β-Elimination: The resulting carbanion is stabilized by the aromatic system and rapidly undergoes elimination, cleaving the C-O bond of the carbamate and releasing carbon dioxide and the free amine of the piperidinol.
-
Byproduct Scavenging: This process generates a dibenzofulvene (DBF) byproduct. The secondary amine used for deprotection (e.g., piperidine) acts as a nucleophilic scavenger, adding to the DBF via a Michael-type addition.[5][6] This forms a stable adduct that is easily washed away, preventing DBF from polymerizing or causing unwanted side reactions with the newly deprotected amine.[4][6]
Caption: Mechanism of Fmoc deprotection using piperidine.
Synthesis and Purification Protocol
The synthesis of this compound is a standard procedure in organic chemistry involving the protection of an amine.
General Synthetic Principle: The compound can be synthesized by reacting 4-hydroxypiperidine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[1] The base is crucial as it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Step-by-Step Experimental Protocol (Illustrative):
-
Dissolution: Dissolve 4-hydroxypiperidine in a suitable aprotic solvent (e.g., dichloromethane or a mixture with water) in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath (0-5°C).
-
Causality: An aprotic solvent is used to prevent reaction with the Fmoc-Cl. Cooling is necessary to control the exothermic reaction and prevent side product formation.
-
-
Base Addition: Add an inorganic base, such as sodium bicarbonate or sodium carbonate, to the solution.
-
Causality: The base acts as an acid scavenger for the HCl produced, which would otherwise protonate the starting amine, rendering it unreactive.
-
-
Fmoc-Cl Addition: Slowly add a solution of Fmoc-Cl in a suitable solvent (e.g., dioxane or dichloromethane) to the stirred mixture. Maintain the temperature below 5°C.
-
Causality: Slow addition prevents a rapid temperature increase and ensures a controlled reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction: Once complete, quench the reaction with water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic layers.
-
Causality: Extraction separates the desired organic product from inorganic salts and water-soluble impurities.
-
-
Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure this compound.
Applications in Research and Development
The unique structure of this compound makes it a versatile tool for chemists.
4.1. Building Block in Peptide and Peptidomimetic Synthesis In SPPS, non-standard amino acids and linkers are crucial for developing novel therapeutics. This compound can be further functionalized at its hydroxyl group to create custom building blocks that can be incorporated into a growing peptide chain. This allows for the introduction of the piperidine scaffold, which can impart specific conformational constraints or act as a recognition element.
Caption: Simplified workflow of one cycle in Fmoc-based SPPS.
4.2. Scaffold for Drug Discovery The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. It is a versatile, non-aromatic heterocycle that can be readily substituted to explore chemical space and optimize pharmacological properties. By using this compound, a drug development professional can:
-
Temporarily mask the reactive nitrogen while modifying other parts of the molecule.
-
Use the hydroxyl group as a handle for attaching other fragments or linkers.
-
Incorporate the entire structure as part of a larger molecule designed to interact with a specific biological target.[3]
Safety and Handling Protocols
Proper handling of this compound is essential for laboratory safety. The compound may be an irritant, and appropriate personal protective measures should always be employed.[1]
Hazard and Precaution Summary
| Hazard Type | Precautionary Measure | Source(s) |
| Skin/Eye Contact | May cause irritation. Wear chemical-resistant gloves and safety goggles. | [1][7] |
| Inhalation | May be harmful if inhaled. Avoid breathing dust. Use in a well-ventilated area or fume hood. | [1][8][9] |
| Ingestion | Do not ingest. If swallowed, seek immediate medical attention. | [9] |
| General Handling | Avoid dust formation. Use appropriate engineering controls like local exhaust ventilation. | [8][9] |
| Storage | Keep container tightly closed in a dry, well-ventilated place away from ignition sources and strong oxidizing agents. | [1][9][10] |
Spill Management Protocol:
-
Evacuate: Ensure the area is well-ventilated and restrict access.
-
Protect: Wear appropriate PPE, including gloves, goggles, and a lab coat. A dust mask may be required for large spills.[8]
-
Contain: For a small spill, carefully sweep up the solid material.[8] Avoid actions that generate dust.
-
Collect: Place the swept-up material into a suitable, labeled container for chemical waste disposal.[8][9]
-
Clean: Decontaminate the area with a suitable solvent and wipe clean.
-
Dispose: Dispose of the waste container and cleaning materials according to local, state, and federal regulations. Do not allow the product to enter drains.[8][9]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in peptide science and drug discovery. Its value lies in the strategic combination of a piperidine core, a privileged structure in pharmaceuticals, with the orthogonally-labile Fmoc protecting group, a staple of modern synthetic chemistry. Understanding its properties, the rationale behind its use, and the protocols for its safe handling allows researchers to fully leverage its potential in the synthesis of complex molecules destined for biological and therapeutic applications.
References
-
This compound - ChemBK. (n.d.). Retrieved January 6, 2026, from [Link]
-
Safety Data Sheet - 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. (n.d.). AAPPTec. Retrieved January 6, 2026, from [Link]
-
1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [183673-66-7] - Aapptec Peptides. (n.d.). Retrieved January 6, 2026, from [Link]
-
1-Fmoc-4-piperidone | C20H19NO3 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
-
Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). Retrieved from [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Retrieved from [Link]
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (2022, September 8). AAPPTec. Retrieved from [Link]
-
Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. N-FMOC-4-羟基哌啶 CAS#: 351184-42-4 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chempep.com [chempep.com]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. scielo.org.mx [scielo.org.mx]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. peptide.com [peptide.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
N-Fmoc-4-piperidinol solubility in organic solvents
An In-Depth Technical Guide to the Solubility of N-Fmoc-4-piperidinol in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
N-(9-Fluorenylmethoxycarbonyl)-4-piperidinol (this compound) is a pivotal building block in modern organic synthesis, particularly in the construction of complex piperidine-containing molecules for pharmaceutical and materials science applications. Its utility is fundamentally governed by its solubility in organic solvents, a parameter that dictates reaction conditions, purification strategies, and overall process efficiency. This technical guide provides a comprehensive analysis of the solubility profile of this compound, grounded in its molecular structure. We will explore its theoretical solubility based on first principles, present qualitative and estimated data in common laboratory solvents, and provide a robust, step-by-step protocol for empirical solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's behavior in solution.
The Molecular Profile of this compound: A Duality of Polarity
To understand the solubility of this compound, one must first appreciate the distinct chemical characteristics of its constituent parts. The molecule's behavior in solution is not monolithic but rather a balance of competing intermolecular forces originating from its unique structure.
-
The Fmoc Group: The large, aromatic 9-fluorenylmethoxycarbonyl (Fmoc) group is the dominant feature of the molecule. This moiety is profoundly nonpolar and lipophilic. Its flat, extensive π-system readily engages in van der Waals forces and π-stacking interactions with solvents that have similar characteristics. This group is the primary driver for solubility in nonpolar and moderately polar aprotic solvents.
-
The Piperidinol Moiety: In contrast, the 4-piperidinol ring contains two key features that confer polarity. The tertiary amine within the ring is a weak hydrogen bond acceptor. More significantly, the hydroxyl (-OH) group at the 4-position is a potent hydrogen bond donor and acceptor. This group is the primary driver for solubility in polar protic solvents like alcohols.
This structural duality—a large, nonpolar "head" attached to a smaller, polar "tail"—is the key to predicting and explaining its solubility. The principle of "like dissolves like" dictates that the overall solubility in any given solvent will depend on that solvent's ability to effectively solvate both of these disparate regions.[1]
Theoretical and Observed Solubility Profile
While comprehensive quantitative solubility data for this compound is not widely published, we can construct a highly reliable profile by combining theoretical principles with qualitative data and solubility information from structurally analogous Fmoc-protected compounds.[2][3][4][5]
Solvent Classes and Expected Interactions:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): This class of solvents is generally most effective for dissolving this compound and related compounds.[6] Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices. Their high polarity effectively solvates the polar piperidinol portion, while their organic nature accommodates the large Fmoc group. Tetrahydrofuran (THF) and Acetonitrile (ACN) are also effective, though potentially to a lesser extent than DMF or DMSO. These solvents are staples in synthetic applications involving Fmoc-protected compounds, such as solid-phase peptide synthesis (SPPS).[3][7]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Dichloromethane (DCM) and chloroform are expected to be good solvents for this compound.[2] They are particularly effective at solvating the large, nonpolar Fmoc group. While they are less effective at hydrogen bonding with the hydroxyl group compared to protic solvents, their moderate polarity is sufficient to achieve significant dissolution.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols like methanol and ethanol can engage in strong hydrogen bonding with the hydroxyl group of this compound. However, the large, nonpolar Fmoc group can limit overall solubility. Therefore, solubility is expected to be moderate to sparingly soluble in these solvents.[5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Purely nonpolar solvents like hexane are predicted to be poor solvents. While they can interact with the Fmoc group, they are entirely incapable of solvating the polar hydroxyl group, leading to very limited solubility.[1] Toluene, with its aromatic character, may show slightly better performance than aliphatic alkanes due to potential π-stacking interactions with the Fmoc group, but overall solubility will remain low.
Data Presentation: Estimated Solubility of this compound
The following table summarizes the expected solubility based on the principles discussed above and data from related compounds. This should be used as a guide for solvent selection, with the understanding that empirical verification is recommended for critical applications.
| Solvent | Solvent Class | Dielectric Constant (ε)[8] | Predicted Solubility | Rationale & Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Highly Soluble | Excellent at solvating both polar and nonpolar moieties. Hygroscopic nature can affect results.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Highly Soluble | A standard, effective solvent for Fmoc-protected compounds in synthesis.[4][6] |
| Chloroform (CHCl₃) | Chlorinated | 4.8 | Soluble | Good solvation of the Fmoc group.[2] |
| Dichloromethane (DCM) | Chlorinated | 9.1 | Soluble | A very common solvent for reactions and chromatography with Fmoc-compounds.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Soluble | A versatile ether that balances polarity well for this type of molecule.[6] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Moderately Soluble | High polarity but may be less effective at solvating the bulky Fmoc group compared to DMF.[3] |
| Methanol (MeOH) | Polar Protic | 32.7 | Sparingly to Moderately Soluble | Strong H-bonding with the -OH group, but the nonpolar Fmoc group limits high solubility.[5] |
| Ethanol (EtOH) | Polar Protic | 24.6 | Sparingly Soluble | Similar to methanol, but lower polarity further reduces its ability to solvate the molecule.[5] |
| Ethyl Acetate (EtOAc) | Ester | 6.0 | Sparingly Soluble | Moderate polarity, often used in chromatography but may not be a primary solvent for dissolution.[9] |
| Toluene | Aromatic Hydrocarbon | 2.4 | Poorly Soluble | Aromatic character offers some interaction, but overall polarity is too low.[10] |
| Hexane | Nonpolar Alkane | 1.9 | Insoluble | Unable to effectively solvate the polar hydroxyl group.[1] |
Experimental Protocol: Gravimetric Determination of Solubility
Trustworthiness in science relies on verifiable data. While the theoretical profile is a powerful guide, empirical determination is the gold standard. The following protocol provides a reliable, self-validating method for quantifying the solubility of this compound in a specific solvent at a given temperature.[3][4]
Materials & Equipment:
-
This compound
-
High-purity organic solvents of interest
-
Analytical balance (readable to 0.1 mg)
-
Multiple small glass vials (2-4 mL) with screw caps or PTFE-lined septa
-
Thermostatically controlled shaker, incubator, or water bath
-
Vortex mixer
-
Centrifuge with appropriate vial adapters
-
Calibrated micropipettes
-
Drying oven or vacuum desiccator
Step-by-Step Methodology:
-
Preparation of Slurry: Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a pre-weighed glass vial. Record the initial mass of the vial and the total mass after adding the solid.
-
Solvent Addition: Using a calibrated micropipette, add a precise volume of the chosen solvent (e.g., 1.00 mL) to the vial.
-
Equilibration: Tightly seal the vial to prevent any solvent evaporation. Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours to ensure the solution reaches equilibrium saturation. Causality Note: 24-48 hours is a standard equilibration time to ensure that the dissolution process has reached its thermodynamic maximum. Shorter times may result in an underestimation of solubility.
-
Phase Separation: After equilibration, remove the vial and place it in a centrifuge. Spin at a moderate speed (e.g., 5000 rpm) for 10 minutes to pellet all undissolved solid at the bottom of the vial. Causality Note: Centrifugation is a critical step to ensure that the supernatant withdrawn for analysis is a clear, saturated solution free of any solid particulates, which would artificially inflate the final mass.
-
Sample Aliquoting: Carefully open the vial and, without disturbing the solid pellet, use a micropipette to withdraw a precise volume of the clear supernatant (e.g., 0.500 mL).
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to a new, pre-weighed vial. Place this vial in a drying oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until the solvent has completely evaporated and a constant mass is achieved.
-
Mass Determination & Calculation: Weigh the vial containing the dried solute. The difference between this final mass and the vial's tare weight is the mass of this compound that was dissolved in the aliquot.
-
Calculate Solubility:
-
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)
-
Example: If 0.500 mL of solution yielded 8.5 mg of dried solid, the solubility is 8.5 mg / 0.5 mL = 17.0 mg/mL.
-
Visualization of Experimental Workflow
The following diagram outlines the key steps in the gravimetric solubility determination protocol.
Caption: Workflow for Gravimetric Solubility Determination.
Logical Relationships: Structure, Polarity, and Solubility
The interplay between the molecular features of this compound and solvent properties dictates its solubility. This relationship can be visualized to better understand solvent selection.
Caption: Structure-Solubility Relationship Diagram.
Safety and Handling
While specific toxicity data for this compound is not extensively documented, standard laboratory precautions for handling fine organic chemicals should be observed.[11][12]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound possesses a dualistic chemical nature, with a large nonpolar Fmoc group and a small polar hydroxyl function. This structure results in the highest solubility in polar aprotic solvents like DMF and DMSO, which can effectively solvate both ends of the molecule. Chlorinated solvents also serve as effective media, while solubility is limited in polar protic alcohols and negligible in nonpolar alkanes. For mission-critical applications, the provided gravimetric protocol offers a definitive method for obtaining quantitative solubility data. A thorough understanding of this solubility profile is not merely academic; it is a prerequisite for the efficient and successful application of this versatile reagent in research and development.
References
- Vertex AI Search. (n.d.). Polarity of Solvents.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- uHPLCs. (2022). Comparison of the polarity of organic solvents.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
- ChemBK. (2024). This compound.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- The Periodic Table. (n.d.). Examples of High Polarity Solvents.
- Sigma-Aldrich. (n.d.). PHENCYCLIDINE HYDROCHLORIDE--DEA SCHEDULE II.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Unknown. (2023). Solubility of Organic Compounds.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Phe(4-F)-OH in Common Laboratory Solvents.
- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Bip(4,4')-OH for Researchers and Drug Development Professionals.
- PubChem. (2025). 1-Fmoc-4-piperidone.
- Fisher Scientific. (2014). SAFETY DATA SHEET.
- MedchemExpress.com. (2025). Safety Data Sheet: Piperidin-4-ol-d5.
- Chem-Impex. (n.d.). 4-N-Fmoc-aminopiperidine hydrochloride.
- BuyersGuideChem. (n.d.). Fmoc-4-piperidylacetic acid | 180181-05-9.
- Chem-Impex. (n.d.). N-α-Fmoc-β-(1-Boc-piperidin-4-yl)-DL-alanine.
- Aapptec Peptides. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [183673-66-7].
- ResearchGate. (2024). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- BenchChem. (2025). Solubility of Fmoc-Phe(4-Br)-OH in different solvents.
- Sigma-Aldrich. (n.d.). N-Methyl-4-piperidinol 98 106-52-5.
- Sigma-Aldrich. (n.d.). N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid.
- Chem-Impex. (n.d.). Fmoc-4-carboxymethyl-piperidine.
- Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?.
- ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
Sources
- 1. chem.ws [chem.ws]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. peptide.com [peptide.com]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
N-Fmoc-4-piperidinol NMR and mass spectrometry data
An In-Depth Technical Guide to the Spectroscopic Characterization of N-Fmoc-4-piperidinol
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N-(9-fluorenylmethoxycarbonyl)-4-piperidinol (this compound). As a critical building block in medicinal chemistry and peptide synthesis, unequivocal structural confirmation is paramount. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for spectral interpretation and data acquisition.
Introduction: The Role of this compound
This compound is a bifunctional molecule featuring a piperidine scaffold, a common motif in pharmaceuticals, and the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group provides a temporary shield for the secondary amine of the piperidine ring, which can be selectively removed under mild basic conditions, typically with piperidine itself.[1] This strategic protection is essential in multi-step syntheses, allowing for modifications at the hydroxyl group without unintended reactions at the nitrogen. Accurate characterization by NMR and MS is the cornerstone of quality control, ensuring the material's identity, purity, and suitability for subsequent synthetic transformations.
Molecular Structure and Analytical Overview
The chemical structure dictates the spectroscopic output. Understanding the arrangement of protons and carbons in both the bulky, aromatic Fmoc group and the aliphatic piperidinol ring is the first step in predicting and interpreting the resulting spectra.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy Analysis
Proton NMR (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound can be logically divided into signals from the aromatic Fmoc moiety and the aliphatic piperidinol ring.
Predicted ¹H NMR Chemical Shifts
The predicted chemical shifts are based on known values for the Fmoc group attached to amino acids and data from various 4-hydroxypiperidine derivatives.[2][3] The electron-withdrawing nature of the carbamate linkage significantly influences the chemical shifts of the piperidine protons adjacent to the nitrogen (H-2, H-6).
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Fmoc Aromatic | 7.80 - 7.90 | Doublet (d) | 2H | Protons adjacent to the fused ring system; deshielded by aromatic currents.[2] |
| Fmoc Aromatic | 7.65 - 7.75 | Doublet (d) or Triplet (t) | 2H | Aromatic protons of the fluorenyl group.[4] |
| Fmoc Aromatic | 7.35 - 7.45 | Triplet (t) | 2H | Aromatic protons of the fluorenyl group.[2] |
| Fmoc Aromatic | 7.25 - 7.35 | Triplet (t) | 2H | Aromatic protons of the fluorenyl group.[4] |
| Fmoc CH₂ | 4.30 - 4.50 | Doublet (d) | 2H | Methylene protons attached to the oxygen of the carbamate. |
| Fmoc CH | 4.20 - 4.30 | Triplet (t) | 1H | Methine proton at the 9-position of the fluorenyl group.[2] |
| Piperidinol H-2, H-6 (axial/eq) | 3.80 - 4.10 | Multiplet (m) | 4H | Protons alpha to the nitrogen are deshielded by the carbamate group. |
| Piperidinol H-4 | 3.60 - 3.80 | Multiplet (m) | 1H | Methine proton attached to the hydroxyl group. |
| Piperidinol H-3, H-5 (axial/eq) | 1.80 - 2.00 & 1.40 - 1.60 | Multiplet (m) | 4H | Protons beta to the nitrogen, showing distinct axial and equatorial signals. |
| Hydroxyl OH | Variable | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
Experimental Protocol: ¹H NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy. The use of a known solvent peak as an internal reference is a standard and trustworthy practice.[2]
Workflow: ¹H NMR Sample Preparation and Acquisition
Caption: Standard workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy Analysis
Carbon NMR (¹³C NMR) complements ¹H NMR by providing a count of unique carbon environments and information about their hybridization and electronic state.
Predicted ¹³C NMR Chemical Shifts
The chemical shifts are predicted by combining data from the Fmoc group and 4-hydroxypiperidine.[2][5] The carbonyl carbon of the carbamate is a key diagnostic signal found significantly downfield.
| Assignment | Predicted δ (ppm) | Rationale |
| Carbamate C=O | 155 - 157 | The carbonyl carbon is highly deshielded due to the adjacent electronegative oxygen and nitrogen atoms. |
| Fmoc Aromatic Cq | 144 - 145 | Quaternary carbons at the fluorenyl ring junctions.[4] |
| Fmoc Aromatic Cq | 141 - 142 | Quaternary carbons of the fluorenyl group. |
| Fmoc Aromatic CH | 127 - 129 | Aromatic methine carbons.[4] |
| Fmoc Aromatic CH | 125 - 126 | Aromatic methine carbons. |
| Fmoc Aromatic CH | 120 - 121 | Aromatic methine carbons deshielded by ring currents.[4] |
| Piperidinol C-4 | 65 - 68 | Carbon bearing the hydroxyl group; deshielded by oxygen. |
| Fmoc CH₂ | 67 - 69 | Methylene carbon of the Fmoc group. |
| Piperidinol C-2, C-6 | 43 - 46 | Carbons alpha to the nitrogen atom. |
| Fmoc CH | 47 - 48 | Methine carbon at the 9-position of the fluorenyl group. |
| Piperidinol C-3, C-5 | 33 - 36 | Carbons beta to the nitrogen atom. |
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to ¹H NMR, but requires a greater sample concentration or more scans due to the low natural abundance of the ¹³C isotope.
-
Sample Preparation : Weigh 20-50 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]
-
Instrument Setup : Use a broadband probe and standard acquisition parameters for ¹³C NMR.
-
Data Acquisition : Acquire the spectrum with proton decoupling. The number of scans will typically range from 1024 to 4096 to achieve an adequate signal-to-noise ratio.
-
Processing : Process the data similarly to the ¹H NMR spectrum, and calibrate using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar, non-volatile molecules like this compound. It typically yields the protonated molecular ion, [M+H]⁺, confirming the molecular weight.
Predicted Molecular Ion and Fragments
The molecular formula for this compound is C₂₀H₂₁NO₃, with a molar mass of 323.39 g/mol .[6] In positive ion ESI-MS, the primary ion observed will be the protonated molecule. Tandem MS (MS/MS) can be used to induce fragmentation, providing structural confirmation. The fragmentation of Fmoc-protected compounds is well-characterized and often involves the Fmoc group itself.[7]
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 324.4 | Protonated Molecular Ion |
| [M+Na]⁺ | 346.4 | Sodium Adduct |
| Fragment 1 | 179.1 | Dibenzofulvene cation (from loss of CO₂ and 4-hydroxypiperidine) |
| Fragment 2 | 102.1 | Protonated 4-hydroxypiperidine (from cleavage of the N-C(O) bond) |
Key Fragmentation Pathway
The most characteristic fragmentation pathway for Fmoc-carbamates involves the loss of the Fmoc group via the formation of dibenzofulvene. This provides a signature diagnostic peak in the MS/MS spectrum.
Workflow: ESI-MS Fragmentation of this compound
Caption: Primary fragmentation pathways in ESI-MS/MS.
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation : Infuse the sample directly into the ESI source or inject it via an HPLC system.[8]
-
Data Acquisition : Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
MS/MS Analysis : If fragmentation is desired, select the [M+H]⁺ ion (m/z 324.4) as the precursor and acquire the product ion spectrum using collision-induced dissociation (CID).
Conclusion
The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust and definitive characterization of this compound. The aromatic signals in the NMR spectra are characteristic of the Fmoc group, while the aliphatic signals confirm the integrity of the 4-hydroxypiperidine ring. Mass spectrometry validates the molecular weight and, through fragmentation analysis, confirms the connectivity of the constituent parts. The data and protocols presented in this guide serve as an authoritative reference for the quality assessment of this important synthetic intermediate.
References
-
A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. Benchchem.
-
4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum. ChemicalBook.
-
Supporting Information for "A general method for the synthesis of boronic acid analogues of the proteinogenic amino acids". ScienceOpen.
-
1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR spectrum. ChemicalBook.
-
1-Boc-4-hydroxypiperidine Spectra. SpectraBase.
-
Piperidin-4-ol. PubChem, National Center for Biotechnology Information.
-
N-BOC-4-Hydroxypiperidine(109384-19-2) 1H NMR spectrum. ChemicalBook.
-
Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.
-
NMR of Fmoc group. Reddit.
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
-
Supporting Information for "Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine, with Oxyma Pure/TBEC in green solvents". The Royal Society of Chemistry.
-
4-(4-Chlorophenyl)-4-hydroxypiperidine Spectrum. SpectraBase.
-
Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum. ChemicalBook.
-
FMoc-N-Me-Ser-OH(291311-48-3) 1H NMR spectrum. ChemicalBook.
-
New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site.
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental). Human Metabolome Database.
-
13C NMR Spectrum (1D, 101 MHz, D2O, predicted). NP-MRD.
-
1H NMR Spectrum (1D, 900 MHz, D2O, predicted). Human Metabolome Database.
-
4-Hydroxypiperidine. Sigma-Aldrich.
-
4-Hydroxypiperidine. ChemicalBook.
-
1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. Aapptec Peptides.
-
4-Piperidinol, 2,2,6,6-tetramethyl-. NIST WebBook.
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
-
N-Methyl-4-piperidinol (106-52-5) 1H NMR spectrum. ChemicalBook.
-
13C NMR Chemical Shifts. Organic Chemistry Data.
-
4-Hydroxypiperidine. NIST WebBook.
-
This compound. ChemBK.
-
1-Fmoc-4-piperidone. PubChem, National Center for Biotechnology Information.
-
Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed.
-
ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. ResearchGate.
-
ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Journal of Chemistry and Chemical Engineering.
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. 4-Hydroxypiperidine (5382-16-1) 13C NMR [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a simple six-membered saturated heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and natural products is a testament to its remarkable utility and versatility.[1][2][3] This technical guide provides a comprehensive exploration of the piperidine scaffold, delving into its fundamental physicochemical properties, its profound impact on pharmacokinetic profiles, and its critical role in establishing potent and selective interactions with a multitude of biological targets. We will examine the strategic importance of stereochemistry and conformational control, supported by detailed structure-activity relationship (SAR) analyses across diverse therapeutic areas. Furthermore, this guide will furnish practical, step-by-step synthetic protocols for the construction of functionalized piperidine derivatives, equipping researchers with the knowledge to harness the full potential of this privileged scaffold in the pursuit of novel therapeutics.
The Privileged Status of the Piperidine Scaffold
The term "privileged scaffold" is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets. The piperidine ring is a quintessential example of such a scaffold, a feature that has cemented its status as a cornerstone of modern drug discovery.[1] Its significance is not merely anecdotal; a substantial portion of commercially successful pharmaceuticals incorporate this heterocyclic motif.
Prevalence in FDA-Approved Drugs
The piperidine moiety is a recurring theme in the molecular architecture of numerous blockbuster drugs, spanning a wide array of therapeutic indications. This prevalence underscores the scaffold's ability to impart favorable drug-like properties.
| Brand Name | Generic Name | Therapeutic Indication(s) | 2023 Global Sales (USD) |
| Keytruda® | Pembrolizumab | Oncology (various cancers) | $25.011 Billion[4] |
| Eliquis® | Apixaban | Anticoagulant | $18.953 Billion[4] |
| Biktarvy® | Bictegravir/Emtricitabine/Tenofovir Alafenamide | Antiviral (HIV) | $11.850 Billion[4] |
| Imbruvica® | Ibrutinib | Oncology (B-cell malignancies) | ~$9.4 Billion (estimate) |
| Risperdal® | Risperidone | Antipsychotic | Data not available for 2023 |
| Fentanyl | Fentanyl | Opioid Analgesic | Data not available for 2023 |
| Aricept® | Donepezil | Alzheimer's Disease | Data not available for 2023 |
| Ritalin®/Concerta® | Methylphenidate | ADHD, Narcolepsy | Data not available for 2023 |
Note: Sales data can fluctuate and may be reported differently by various sources. The table presents a selection of prominent piperidine-containing drugs to illustrate the scaffold's commercial significance.
Physicochemical and Pharmacokinetic Significance
The decision to incorporate a piperidine ring into a drug candidate is often a strategic one, driven by the scaffold's ability to modulate key physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.
A Comparative Look at Saturated Heterocycles
The piperidine ring's properties are best understood in comparison to other common saturated heterocycles, such as pyrrolidine (a five-membered ring) and morpholine (a six-membered ring containing an oxygen atom).
| Property | Piperidine | Pyrrolidine | Morpholine | Key Medicinal Chemistry Insights |
| pKa of Conjugate Acid | ~11.22[5] | ~11.27[6][7] | ~8.4[8] | Piperidine and pyrrolidine are significantly more basic than morpholine. This strong basicity is often crucial for forming salt bridges with acidic residues in target proteins and for tuning solubility. The slightly higher basicity of pyrrolidine can be attributed to greater conformational stabilization of its protonated form.[6][7] |
| logP (Octanol/Water) | ~0.84 | ~0.46 | ~-0.85 | Piperidine is more lipophilic than pyrrolidine and significantly more so than the highly polar morpholine. This property is critical for modulating a drug's ability to cross cell membranes, including the blood-brain barrier. |
| Ring Conformation | Flexible (Chair/Boat) | Envelope/Twist | Chair | The flexible chair conformation of piperidine allows for precise spatial positioning of substituents, which is vital for optimizing binding to biological targets. |
Impact on ADME Properties
The piperidine scaffold exerts a profound influence on the ADME profile of a drug molecule:
-
Absorption and Bioavailability: The basicity of the piperidine nitrogen plays a crucial role in oral bioavailability. In the acidic environment of the stomach, the nitrogen is protonated, which can enhance solubility. As the drug moves to the more alkaline environment of the intestines, a portion of it will exist in the more lipophilic, uncharged form, which is more readily absorbed across the intestinal wall. Piperine, a naturally occurring piperidine derivative, has been shown to enhance the bioavailability of various drugs.[9][10][11]
-
Distribution: The lipophilicity imparted by the piperidine ring can influence a drug's volume of distribution and its ability to penetrate tissues, including the central nervous system (CNS).
-
Metabolism: The piperidine ring is a common site of metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[12][13][14] N-dealkylation is a major metabolic pathway for many piperidine-containing drugs.[13][14] The positions on the ring can also be susceptible to oxidation. Medicinal chemists often strategically place substituents on the piperidine ring to block or slow down metabolism at certain positions, thereby improving the drug's half-life.
-
Excretion: The overall polarity and water solubility of a drug, which can be fine-tuned by the piperidine moiety and its substituents, will influence its primary route of excretion, whether renal or hepatic.
Conformational Analysis and Stereochemistry: The Key to Specificity
The three-dimensional structure of a drug molecule is paramount to its biological activity. The piperidine ring, with its non-planar, flexible nature, offers a rich landscape for conformational and stereochemical exploration.
The Chair Conformation and its Implications
The piperidine ring predominantly adopts a chair conformation, which minimizes steric strain. This conformation gives rise to two distinct substituent positions: axial and equatorial. The energetic preference for a substituent to occupy the equatorial position is a key consideration in drug design.
Caption: Chair and Boat conformations of the piperidine ring.
The orientation of substituents in either axial or equatorial positions can dramatically affect a molecule's ability to fit into a receptor's binding pocket. For instance, an equatorial substituent presents a different vector into the surrounding space compared to an axial one, which can be the difference between a potent agonist and an inactive compound.
Chiral Piperidines: Adding a New Dimension of Specificity
Introducing chiral centers into the piperidine ring further enhances its utility as a scaffold. Chiral piperidines can provide more specific interactions with chiral biological macromolecules like proteins and enzymes, leading to improved potency and selectivity, and potentially reducing off-target effects.
Structure-Activity Relationships (SAR): A Tale of Substituents
The true power of the piperidine scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of a molecule's pharmacological properties.
Case Study: Fentanyl and its Analogs
Fentanyl, a potent synthetic opioid analgesic, is a classic example of a piperidine-containing drug where SAR has been extensively studied.[15][16][17] The core structure consists of a 4-anilidopiperidine moiety.
Caption: Key SAR points for Fentanyl analogs.
| Modification | Effect on Analgesic Potency | Example |
| Piperidine Ring C-3 | A cis-methyl group significantly increases potency. Larger groups tend to decrease potency.[18][19] | 3-Methylfentanyl |
| Piperidine Ring C-4 | Introduction of a carbomethoxy group at the 4-position of the anilino group dramatically increases potency. | Carfentanil[16] |
| N-Acyl Group | The propionyl group is generally optimal for activity. | Fentanyl |
| Anilino Phenyl Ring | Para-substituents like fluorine, iodine, or methyl can maintain high potency.[17] | Para-fluorofentanyl |
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
In the realm of oncology, piperidine is a key component of several BTK inhibitors used to treat B-cell malignancies.[20][21][22][23] Ibrutinib, the first-in-class BTK inhibitor, features a piperidine ring. SAR studies in this class often focus on optimizing the "warhead" that forms a covalent bond with the target, as well as the various substituents on the heterocyclic core that influence selectivity and pharmacokinetic properties.
Synthetic Strategies for Functionalized Piperidines
The widespread use of piperidines in drug discovery has spurred the development of numerous synthetic methodologies for their construction and functionalization.
General Approaches
-
Reduction of Pyridines: The catalytic hydrogenation of substituted pyridines is a common and direct route to piperidines.
-
Cyclization of Acyclic Precursors: Various cyclization strategies involving acyclic amines and suitable electrophiles are employed to construct the piperidine ring.
-
Functionalization of Pre-formed Piperidine Rings: Starting with a simple piperidine, such as 4-piperidone, a wide range of substituents can be introduced through reactions like reductive amination, alkylation, and cross-coupling reactions.
Detailed Experimental Protocol: Synthesis of Donepezil
Donepezil (Aricept®) is a prominent drug for the treatment of Alzheimer's disease that features a piperidine moiety. Its synthesis provides a practical example of the construction of a complex piperidine-containing molecule.[24][25][26][27][28]
Step 1: Aldol Condensation of 5,6-Dimethoxy-1-indanone and 1-Benzyl-4-piperidinecarboxaldehyde
-
To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a strong base like n-butyllithium (n-BuLi) (1.1 eq) dropwise.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add a solution of 1-benzyl-4-piperidinecarboxaldehyde (1.0 eq) in THF dropwise to the enolate solution.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the aldol condensation product.
Step 2: Hydrogenation and Salt Formation
-
Dissolve the product from Step 1 (1.0 eq) in methanol.
-
Add 10% palladium on carbon (Pd/C) catalyst (typically 10% by weight).
-
Subject the mixture to hydrogenation at room temperature under a hydrogen atmosphere (typically 1 atm) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude donepezil base in a suitable solvent and treat with a solution of hydrochloric acid (HCl) to precipitate donepezil hydrochloride.
-
Collect the solid by filtration and dry to obtain the final product.
Caption: Simplified synthetic scheme for Donepezil.
Future Directions and Conclusion
The piperidine scaffold, despite its long and successful history in medicinal chemistry, is far from being a relic of the past. The development of novel synthetic methods continues to provide access to increasingly complex and diverse piperidine derivatives. The exploration of piperidine bioisosteres, which aim to mimic the desirable properties of the piperidine ring while offering advantages in terms of metabolic stability or intellectual property, is an active area of research.
References
- Casy, A. F., & Huckstep, M. R. (1988). Structure-activity studies of fentanyl. Journal of Pharmacy and Pharmacology, 40(9), 605–608.
- Chen, X., Ghorbani, M., & Lotfollahzadeh, S. (2023).
- Dubey, S. K., Singh, A. K., & Kumar, B. (2010). An efficient and industrially viable synthesis of donepezil. Organic Process Research & Development, 14(6), 1434–1437.
- Gupta, P. K., Jabbour, K., & Harris, J. (2021). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Journal of the American Chemical Society, 143(30), 11455-11479.
- Ivanovic, M., & Prostran, M. (2000). Fentanyl analogs: structure-activity-relationship study. Medicinal research reviews, 20(3), 223-247.
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
- Chen, X., et al. (2010). Synthesis method for N-benzyl-4-methyl-3-piperidone. CN101857509A.
- Reddy, M. S., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(5), 1085-1089.
-
New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. Retrieved from [Link]
- CN116924967A - Preparation method of N-benzyl-4-piperidone. (n.d.).
- Wang, B., et al. (2018). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 47(1), 188-196.
- ResearchGate. (2025).
- Lin, H. L., & Hollenberg, P. F. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 584–588.
- Rawat, M., et al. (2021). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 9, 723635.
- Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 504–509.
- Lin, H. L., & Hollenberg, P. F. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 584–588.
- CN102731369A - Synthesis method for N-substituted-4-piperidone. (n.d.).
- O'Hagan, D. (2000). Piperidine-containing natural products and pharmaceuticals. Journal of the Chemical Society, Perkin Transactions 1, (21), 3557-3571.
- Carroll, F. I., et al. (2012). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC.
- ChemicalBook. (n.d.). 1-Benzyl-4-piperidone synthesis.
- The Development of BTK Inhibitors: A Five-Year Update. (2021). Pharmaceuticals, 14(12), 1269.
- No Added Chemicals. (2015).
- Liu, J., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 130, 106263.
- Khajuria, A., et al. (2003). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Indian Journal of Experimental Biology, 41(3), 224-8.
-
Cantera. (n.d.). Viewing a reaction path diagram. Retrieved from [Link]
- Chemenu. (n.d.). Piperidines.
- Encyclopedia.pub. (2023).
- YouTube. (2021). Graphviz tutorial.
- Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. (2017). European Journal of Medicinal Chemistry, 138, 1039-1052.
- Exploration of Novel Inhibitors for Bruton's Tyrosine Kinase by 3D QSAR Modeling and Molecular Dynamics Simulation. (2016). PLoS ONE, 11(1), e0147190.
- ResearchGate. (2025). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR)
- ResearchGate. (n.d.). Piperidine containing FDA approved drugs. | Download Scientific Diagram.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- Eduncle. (2020). Pyrrolidines and piperidines which is more basic....??.
- The CCDC. (2024). The 2023 Top-Selling Drugs.
- Chemistry Stack Exchange. (2016). Which is more basic, piperidine or pyrrolidine and why?.
- Fierce Pharma. (2024). The top 20 drugs by worldwide sales in 2023.
- Xtalks. (2023).
- Oncodaily. (2023). Nicolas Hubacz: Top Selling Pharmaceuticals of 2023.
- Rethinking the Chemical Reaction as a Graph: Imaginary Transition Structures and Beyond. (2020). The Journal of Physical Chemistry A, 124(9), 1635-1650.
- The effect of piperine on oral bioavailability and pharmacokinetics of paclitaxel in rats. (2013). Planta Medica, 79(07), 541-546.
- Graphviz. (2015). Drawing graphs with dot.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.
- Best-selling pharmaceuticals of 2023 reveal a shift in pharma landscape. (2024). Drug Discovery & Development.
- Effect of Piperine on the Bioavailability and Pharmacokinetics of Emodin in Rats. (2016). Journal of Pharmaceutical and Biomedical Analysis, 117, 175-180.
- Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. (2014). Journal of Drug Targeting, 22(8), 738-745.
- Difference Between Pyrrolidine and Piperidine. (2020). Pediaa.Com.
- The effect of piperine on oral absorption of cannabidiol following acute vs. chronic administration. (2020). European Journal of Pharmaceutical Sciences, 148, 105313.
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023).
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine,Piperidine Price [spanish.chemenu.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of piperine on oral absorption of cannabidiol following acute vs. chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fentanyl - Wikipedia [en.wikipedia.org]
- 17. Structure-activity studies of fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. scispace.com [scispace.com]
- 26. newdrugapprovals.org [newdrugapprovals.org]
- 27. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 28. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Application of N-Fmoc-4-piperidinol Derivatives
For researchers, medicinal chemists, and professionals in drug development, N-Fmoc-4-piperidinol stands as a versatile scaffold, a foundational building block for a diverse array of molecular architectures with significant therapeutic potential. This guide provides an in-depth exploration of the derivatization of this compound, offering not just protocols, but the strategic rationale behind synthetic choices and the analytical validation required for scientific rigor.
The strategic importance of the piperidine motif is well-established in medicinal chemistry, appearing in numerous approved drugs.[1][2] The 4-hydroxy functionality of this compound provides a key reaction point for introducing molecular diversity, while the fluorenylmethoxycarbonyl (Fmoc) protecting group offers a stable yet readily cleavable handle for modulating the reactivity of the piperidine nitrogen. This combination allows for a modular approach to library synthesis and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This technical guide will navigate the core synthetic transformations of the hydroxyl group, delve into the subsequent modifications of the piperidine nitrogen following Fmoc deprotection, and explore the pharmacological landscape of the resulting derivatives.
Core Synthetic Strategies for Derivatizing the 4-Hydroxyl Group
The hydroxyl group of this compound is a versatile functional handle for introducing a wide range of substituents through etherification, esterification, and nucleophilic substitution reactions. The choice of synthetic route is dictated by the desired functionality, the stability of the target molecule, and the scalability of the process.
Etherification: Expanding the Chemical Space
The formation of an ether linkage at the 4-position of the piperidine ring is a common strategy to introduce diverse lipophilic or functionalized side chains.
A classic and reliable method for forming ethers, the Williamson synthesis involves the deprotonation of the alcohol followed by reaction with an alkyl halide.[3][4] The alkoxide, being a potent nucleophile, readily displaces the halide in an SN2 reaction.[5][6]
Experimental Protocol: Synthesis of 4-Benzyloxy-N-Fmoc-piperidine
-
Step 1: Deprotonation. To a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 equivalents) portion-wise. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Step 2: Alkylation. Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Step 3: Work-up and Purification. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired 4-benzyloxy-N-Fmoc-piperidine.
dot graph Williamson_Ether_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} ondot Caption: Williamson Ether Synthesis Workflow.
For more delicate substrates or when inversion of stereochemistry is desired (if applicable), the Mitsunobu reaction offers a milder alternative to the Williamson ether synthesis.[2][7] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[8][9]
Experimental Protocol: Mitsunobu Etherification of this compound with Phenol
-
Step 1: Reagent Preparation. To a solution of this compound (1 equivalent), phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, slowly add DIAD (1.5 equivalents) dropwise.
-
Step 2: Reaction. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography. A common challenge with the Mitsunobu reaction is the removal of triphenylphosphine oxide and the reduced azodicarboxylate byproducts. Trituration with a suitable solvent system (e.g., diethyl ether/hexanes) can often precipitate these byproducts, simplifying purification.
dot graph Mitsunobu_Reaction { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} ondot Caption: Mitsunobu Reaction for Ether Synthesis.
Esterification: Introducing Carbonyl Functionality
Esterification of the 4-hydroxyl group provides a route to introduce a variety of acyl groups, which can serve as key pharmacophoric elements or as handles for further functionalization.
The reaction of this compound with acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine or triethylamine, is a straightforward and high-yielding method for ester synthesis.[10][11]
Experimental Protocol: Synthesis of N-Fmoc-4-piperidyl Acetate
-
Step 1: Reaction Setup. Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or pyridine at 0 °C.
-
Step 2: Acylation. Slowly add acetyl chloride (1.2 equivalents) or acetic anhydride (1.2 equivalents) to the solution. If using DCM as the solvent, add triethylamine (1.5 equivalents). Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Step 3: Work-up and Purification. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester is then purified by flash column chromatography.
dot graph Esterification { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} ondot Caption: Esterification using an Acyl Chloride.
Deprotection of the Fmoc Group and Subsequent Derivatization
A key advantage of the Fmoc protecting group is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12] This orthogonal deprotection strategy allows for the selective unmasking of the piperidine nitrogen for further functionalization, while leaving other protecting groups, such as acid-labile Boc or benzyl groups, intact.
Experimental Protocol: Fmoc Deprotection of a 4-Substituted-N-Fmoc-piperidine
-
Step 1: Deprotection. Dissolve the 4-substituted-N-Fmoc-piperidine derivative in a 20% solution of piperidine in DMF. Stir the reaction at room temperature for 1-2 hours.
-
Step 2: Work-up. Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine. The residue can be co-evaporated with toluene to remove residual piperidine.
-
Step 3: Purification. The resulting secondary amine can often be used in the subsequent reaction without extensive purification. If necessary, purification can be achieved by acid-base extraction or column chromatography.
dot graph Fmoc_Deprotection { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} ondot Caption: Fmoc Deprotection of the Piperidine Nitrogen.
Once the piperidine nitrogen is deprotected, a vast array of synthetic transformations can be employed, including:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.
-
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids using standard peptide coupling reagents.
-
Sulfonylation: Reaction with sulfonyl chlorides.
Analytical Characterization of this compound Derivatives
Rigorous characterization of synthesized derivatives is paramount for ensuring purity and confirming the desired molecular structure. A combination of spectroscopic and spectrometric techniques is typically employed.
| Technique | Purpose | Expected Observations for this compound Derivatives |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Characteristic signals for the Fmoc group (aromatic protons ~7.3-7.8 ppm, aliphatic protons ~4.2-4.5 ppm), piperidine ring protons, and the newly introduced substituent.[1][13] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to the carbons of the Fmoc group, the piperidine ring, and the new functional group.[1][14] |
| Mass Spectrometry (ESI-MS) | Determination of molecular weight and confirmation of elemental composition. | The electrospray ionization (ESI) mass spectrum will show the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[15][16] High-resolution mass spectrometry (HRMS) provides an accurate mass for elemental composition determination. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | Disappearance of the broad O-H stretch (around 3300 cm⁻¹) upon etherification or esterification. Appearance of a strong C=O stretch (around 1735 cm⁻¹) for ester derivatives. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak in the chromatogram indicates a high degree of purity. |
Applications in Drug Discovery and Development
Derivatives of 4-hydroxypiperidine are prevalent in a number of therapeutically important classes of compounds. The ability to systematically modify the scaffold of this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.
Analgesics
The piperidine moiety is a core component of many opioid analgesics.[1] Derivatization of the 4-position can modulate receptor binding affinity and selectivity, as well as influence pharmacokinetic properties such as blood-brain barrier penetration. Studies have shown that substitution at the 4-position of the piperidine ring can lead to potent analgesic activity.[17][18]
Histamine H₃ Receptor Antagonists
Histamine H₃ receptor antagonists are being investigated for the treatment of a range of neurological disorders. The 4-hydroxypiperidine scaffold has been identified as a key pharmacophore in this class of compounds.[8] Ether and other derivatives at the 4-position have been shown to exhibit high affinity for the H₃ receptor.[8]
Other Therapeutic Areas
The versatility of the this compound scaffold has led to its exploration in a variety of other therapeutic areas, including as building blocks for peptide-based therapeutics and in the development of novel pharmaceuticals targeting a range of diseases.[19][20][21] The ability to readily introduce diverse chemical matter makes this a valuable starting point for hit-to-lead and lead optimization campaigns.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of derivatives with significant potential in drug discovery and development. A thorough understanding of the key synthetic transformations, coupled with rigorous analytical characterization, enables the efficient exploration of chemical space and the rational design of novel therapeutic agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable scaffold.
References
- A new series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives (2-5), substituted at nitrogen, were synthesized and tested as potential analgesic compounds as well as evaluated for their effect on hypotensive activity. PubMed, pubmed.ncbi.nlm.nih.gov/15635232/. Accessed 5 Jan. 2026.
-
4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PubMed Central, . Accessed 5 Jan. 2026.
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate, . Accessed 5 Jan. 2026.
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate, . Accessed 5 Jan. 2026.
-
Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal, . Accessed 5 Jan. 2026.
-
4-Hydroxypiperidine. Chem-Impex, . Accessed 5 Jan. 2026.
- Supporting Information. IRIS, iris.u-strasbg.fr/sites/default/files/2021-09/s41467-021-25550-z-s.pdf. Accessed 5 Jan. 2026.
-
The Williamson Ether Synthesis. Master Organic Chemistry, . Accessed 5 Jan. 2026.
-
a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, . Accessed 5 Jan. 2026.
-
4-N-Fmoc-aminopiperidine hydrochloride. Chem-Impex, . Accessed 5 Jan. 2026.
-
Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook, . Accessed 5 Jan. 2026.
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health, . Accessed 5 Jan. 2026.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press, . Accessed 5 Jan. 2026.
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health, . Accessed 5 Jan. 2026.
-
Unexpected course of a Williamson ether synthesis. arkat usa, . Accessed 5 Jan. 2026.
-
Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate, . Accessed 5 Jan. 2026.
-
A Comparative Guide to the NMR Characterization of Peptides Containing Fmoc-Bip(4,4')-OH and Analogues. Benchchem, . Accessed 5 Jan. 2026.
-
1-Fmoc-4-aminopiperidine hydrochloride. Chem-Impex, . Accessed 5 Jan. 2026.
- Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed, pubmed.ncbi.nlm.nih.gov/21618331/. Accessed 5 Jan. 2026.
-
4.3.1.2.2.1 Acid-Labile Handles and Funcfionalized Solid Supports. Thieme, . Accessed 5 Jan. 2026.
- Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing, pubs.rsc.org/en/content/articlelanding/2016/np/c5np00125g. Accessed 5 Jan. 2026.
-
O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2), . Accessed 5 Jan. 2026.
-
Fmoc Solid Phase Peptide Synthesis. ChemPep, . Accessed 5 Jan. 2026.
- Williamson ether synthesis. Wikipedia, en.wikipedia.org/wiki/Williamson_ether_synthesis. Accessed 5 Jan. 2026.
-
Ester synthesis by acylation. Organic Chemistry Portal, . Accessed 5 Jan. 2026.
-
Fmoc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid. Chem-Impex, . Accessed 5 Jan. 2026.
-
Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid. Chem-Impex, . Accessed 5 Jan. 2026.
- Williamson Ether Synthesis. Utah Tech University, chem.utahtech.edu/horrocks/Readings/Williamson_ether.pdf. Accessed 5 Jan. 2026.
- Card Expert Search. ClinicalTrials.gov, classic.clinicaltrials.gov/app/card-search. Accessed 5 Jan. 2026.
-
The Williamson Ether Synthesis. Master Organic Chemistry, . Accessed 5 Jan. 2026.
Sources
- 1. rsc.org [rsc.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ester synthesis by acylation [organic-chemistry.org]
- 11. repo.uni-hannover.de [repo.uni-hannover.de]
- 12. researchgate.net [researchgate.net]
- 13. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. chemimpex.com [chemimpex.com]
- 19. chemimpex.com [chemimpex.com]
- 20. chemimpex.com [chemimpex.com]
- 21. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to N-Fmoc-4-piperidinol for Library Synthesis in Drug Discovery
Foreword: The Strategic Imperative of Privileged Scaffolds
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. The concept of "privileged scaffolds" has emerged as a powerful strategy, focusing on molecular frameworks that are capable of binding to multiple biological targets.[1][2] The piperidine ring is a quintessential example of such a scaffold, forming the core of numerous approved pharmaceuticals.[3][4][5] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional vector for substituent diversification.[3][6] This guide provides a deep dive into the application of N-Fmoc-4-piperidinol, a key building block that enables the systematic incorporation of this valuable scaffold into combinatorial libraries, thereby accelerating the discovery of novel therapeutic agents.
Section 1: The Building Block in Focus: this compound
This compound is a bifunctional molecule strategically designed for solid-phase organic synthesis (SPOS). Its structure is elegantly simple yet profoundly enabling for combinatorial chemistry. It consists of three key components:
-
The Piperidine Core: A saturated six-membered heterocycle that acts as the central scaffold.[4]
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group on the piperidine nitrogen, essential for orthogonal protection strategies in multi-step synthesis.[7][8]
-
The 4-Hydroxyl Group: A reactive functional group that serves as a primary point for diversification, allowing for the attachment of various R-groups.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the reagent. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 136554-41-9 | Internal Compilation |
| Molecular Formula | C₂₀H₂₁NO₃ | Internal Compilation |
| Molecular Weight | 323.39 g/mol | Internal Compilation |
| Appearance | White to off-white solid/powder | [9] |
| Purity | Typically ≥97% (HPLC) | |
| Storage Conditions | Store at 2-8 °C, keep dry | [9][10] |
Handling Considerations: this compound is generally stable under recommended storage conditions. As with most fine chemicals, it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE). It is sparingly soluble in water but shows good solubility in common organic solvents used in solid-phase synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).
The Structural Advantage in Library Design
The utility of this compound stems from the orthogonal nature of its protecting group and the reactive potential of its hydroxyl function.
-
Orthogonal Protection: The Fmoc group is cleaved under basic conditions (e.g., piperidine in DMF), leaving acid-labile protecting groups (like Boc or trityl) on the solid-phase resin or other parts of the molecule intact.[11] This orthogonality is the cornerstone of modern solid-phase synthesis, allowing for selective deprotection and sequential elaboration of the molecular structure.[12]
-
Vector for Diversity: The free hydroxyl group is a versatile handle for introducing molecular diversity. Once the piperidinol core is anchored to the growing molecule on the solid support, the hydroxyl group can be functionalized through a variety of reactions, including etherification, esterification, or Mitsunobu reactions, to attach a wide array of building blocks. This enables the creation of large, diverse libraries from a single, common intermediate.
Section 2: Core Methodology: A Solid-Phase Synthesis Workflow
The following section details a generalized, self-validating protocol for the incorporation of this compound into a chemical library using solid-phase techniques. The causality behind each step is explained to ensure reproducibility and high-quality outcomes.
Visualizing the Workflow
The diagram below illustrates the cyclical nature of solid-phase synthesis incorporating a diversification step.
Caption: General workflow for solid-phase library synthesis.
Step-by-Step Experimental Protocol
This protocol assumes a starting point of an Fmoc-protected amine on a solid support (e.g., Rink Amide resin).
Step 1: Resin Swelling (Self-Validation: Ensures Reagent Accessibility)
-
Place the resin (e.g., 100 mg, 0.5 mmol/g loading) into a suitable reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent.
-
Causality: Swelling the polymer matrix is essential to expose the reactive sites within the beads, ensuring that reagents can diffuse freely and reactions proceed to completion.[13]
-
Step 2: Fmoc Deprotection (Self-Validation: Release of Chromophore)
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate for an initial 3 minutes, then drain. Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[14][15]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Causality: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[7][16] A two-stage deprotection minimizes contact time with the reactive dibenzofulvene intermediate. Thorough washing is critical as residual piperidine will neutralize the carboxylic acid in the subsequent coupling step, preventing the reaction. The release of the yellow/orange dibenzofulvene adduct provides a visual confirmation of the reaction's progress.
-
Caption: Mechanism of Fmoc deprotection by piperidine.
Step 3: Coupling of this compound (Self-Validation: Negative Colorimetric Test)
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling agent like HBTU (2.9 eq.) and a base such as DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Optional but Recommended: Perform a Kaiser test. A negative result (beads remain colorless/yellow) indicates the absence of free primary amines and confirms the coupling reaction has gone to completion.
-
Causality: The carboxylic acid of the incoming building block (in this case, if coupling to the piperidinol) or the activated species must be activated to form a highly reactive intermediate that readily acylates the free amine on the resin.[8] Using an excess of reagents drives the reaction to completion, a key principle of solid-phase synthesis.[12]
-
Step 4: Diversification via Mitsunobu Reaction (Example)
-
Wash the resin with anhydrous THF (3 times) to prepare for the next reaction.
-
Swell the resin in anhydrous THF.
-
In a separate vial, dissolve the diversification agent (e.g., a phenol, 3 eq.) and triphenylphosphine (PPh₃, 3 eq.) in anhydrous THF.
-
Add this solution to the resin.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 3 eq.) dropwise at 0 °C. Allow the reaction to proceed for 4-6 hours at room temperature.
-
Drain the reaction mixture and wash the resin extensively with THF, DCM, and DMF.
-
Causality: The Mitsunobu reaction is a reliable method for converting the hydroxyl group into an ether, but it requires anhydrous conditions to prevent quenching of the reagents. The reaction proceeds with an inversion of stereochemistry at the carbon bearing the hydroxyl group, which must be considered in the library design.
-
Step 5: Final Cleavage and Purification
-
Wash the fully assembled molecule-on-resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude product in cold diethyl ether.
-
Purify the product using reverse-phase HPLC.
-
Causality: A strong acid like TFA is required to cleave the linker attaching the molecule to the resin and to remove any acid-labile side-chain protecting groups simultaneously. Scavengers like water and triisopropylsilane are included to trap reactive carbocations generated during cleavage, preventing side reactions.
-
Section 3: Reagent Selection and Optimization
The choice of reagents can significantly impact the efficiency of the synthesis and the purity of the final compounds.
Fmoc Deprotection Reagents
While piperidine is the standard, concerns over its toxicity and regulatory status have led to alternatives.[17][18]
| Reagent | Typical Concentration | Key Advantages | Key Disadvantages |
| Piperidine | 20-25% in DMF | Gold standard, fast and efficient kinetics.[7] | Controlled substance, toxic, can promote aspartimide formation.[17][19] |
| 4-Methylpiperidine | 20% in DMF | Identical kinetics to piperidine, not a controlled substance.[17][20] | Still possesses toxicity, similar cost to piperidine.[18] |
| DBU | 2% in DMF | Very fast deprotection. | Does not form a stable adduct with dibenzofulvene, can cause side reactions.[7] |
Coupling Reagents
The choice of coupling reagent depends on the steric hindrance of the amino acids being coupled.
| Reagent | Full Name | Application Notes |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A highly efficient, general-purpose coupling reagent.[8] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | More reactive than HBTU, particularly effective for sterically hindered couplings. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | A classic, cost-effective combination. The DCC/DIC byproduct can be difficult to remove in solution-phase but is easily washed away in SPOS.[21] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of compound libraries in drug discovery. Its strategic design, combining the privileged piperidine scaffold with the robust Fmoc protecting group, provides an efficient entry point for creating vast arrays of structurally diverse molecules. By understanding the causality behind each step of the solid-phase synthesis workflow—from resin preparation to final cleavage—researchers can harness the full potential of this reagent. The methodologies outlined in this guide provide a self-validating framework for the successful construction of high-quality piperidine-based libraries, ultimately empowering scientists to accelerate the identification of the next generation of therapeutic leads.
References
-
American Chemical Society. Emerging chemical scaffolds: The next generation of heterocycles in drugs - ACS Fall 2025. [Link]
-
National Institutes of Health. Privileged Scaffolds for Library Design and Drug Discovery - PMC. [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. [Link]
-
MDPI. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. [Link]
-
International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. [Link]
-
National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]
-
YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. [Link]
- Google Patents. Microwave enhanced N-fmoc deprotection in peptide synthesis.
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
5Z.com. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]
-
SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
Fiveable. Combinatorial chemistry | Medicinal Chemistry Class Notes. [Link]
-
Pharmacy 180. Combinatorial Compound Libraries - Advantages, Disadvantages. [Link]
-
ResearchGate. Alternative to Piperidine in Fmoc Solid-Phase Synthesis | Request PDF. [Link]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. fiveable.me [fiveable.me]
- 12. pharmacy180.com [pharmacy180.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 16. m.youtube.com [m.youtube.com]
- 17. 5z.com [5z.com]
- 18. researchgate.net [researchgate.net]
- 19. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 20. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 21. chempep.com [chempep.com]
Methodological & Application
N-Fmoc-4-piperidinol solid-phase peptide synthesis protocol
An Application Guide to the Solid-Phase Synthesis of Peptides Containing N-Fmoc-4-piperidinol
Abstract
The incorporation of non-canonical amino acids (NCAAs) into peptide structures is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and cell permeability. This compound, a cyclic scaffold featuring a secondary amine and a hydroxyl group, serves as a valuable building block for introducing conformational constraints and new functionalization points. This guide provides a comprehensive, field-proven protocol for the successful incorporation of this compound into peptide sequences using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We delve into the strategic considerations necessitated by its unique structure, detailing optimized coupling methodologies, orthogonal protection schemes, and robust analytical validation techniques.
Introduction: The Rationale for Piperidinol Scaffolds in Peptides
Peptide therapeutics offer high specificity and low off-target toxicity, but often suffer from poor metabolic stability and limited oral bioavailability. The integration of rigid structural motifs, such as the piperidine ring from this compound, is a powerful strategy to overcome these limitations. The piperidine scaffold pre-organizes the peptide backbone, reducing conformational flexibility and potentially locking the peptide into a bioactive conformation. This can lead to enhanced receptor binding affinity and increased resistance to proteolytic degradation.
The secondary amine of the piperidinol moiety presents a synthetic challenge compared to the primary amines of natural amino acids, demanding specialized coupling conditions to overcome steric hindrance and reduced nucleophilicity. Furthermore, the C4-hydroxyl group offers a site for post-synthetic modification or can be used to modulate solubility, but it must be appropriately managed during synthesis to prevent unwanted side reactions. This guide provides the technical framework to navigate these challenges effectively.
Foundational Principles: Orthogonality in Fmoc-SPPS
Fmoc-SPPS is the predominant method for peptide synthesis, prized for its mild reaction conditions.[1][2] The strategy relies on an "orthogonal" protection scheme, where different classes of protecting groups are removed by distinct, non-interfering chemical mechanisms.[1][3]
-
Temporary Nα-Protection: The Fmoc group protects the alpha-amine of the incoming amino acid. It is stable to acid but readily cleaved by a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), via a β-elimination mechanism.[1][3][4]
-
Permanent Side-Chain Protection: Functional groups on amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu) or trityl (Trt).[3] These remain intact during the iterative, base-mediated Fmoc deprotection cycles.
This orthogonality is critical when incorporating this compound, as its hydroxyl group requires a side-chain protecting group that is stable to piperidine but removable by TFA.
Strategic Imperatives for this compound Incorporation
Overcoming the Secondary Amine Coupling Challenge
Coupling an activated amino acid to the secondary amine of a resin-bound piperidinol is inherently less efficient than coupling to a primary amine. This is due to increased steric bulk around the nitrogen atom and its lower nucleophilicity. Standard coupling conditions may result in low yield or complete failure.
The Solution: High-Potency Coupling Reagents To drive the reaction to completion, highly reactive coupling reagents are essential. Onium salts, particularly aminium/uronium or phosphonium salts, are the reagents of choice.[7][8]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely considered the gold standard for difficult couplings.[7] It reacts with the incoming Fmoc-amino acid to form a highly reactive HOAt-activated ester, which is more efficient and less prone to racemization than its HOBt-based counterparts.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and highly efficient alternative to HATU.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent, particularly effective for coupling N-methylated (a type of secondary amine) amino acids.[7]
Orthogonal Protection of the C4-Hydroxyl Group
Leaving the hydroxyl group of piperidinol unprotected would expose it to acylation by the activated carboxyl group of the incoming amino acid during subsequent coupling steps. This would lead to the irreversible formation of a branched peptide impurity. Therefore, the hydroxyl group must be protected with an acid-labile group compatible with the Fmoc/tBu strategy.
Recommended Protecting Group:
-
tert-Butyl (tBu): The most common choice. It is highly stable to the basic conditions of Fmoc removal but is quantitatively cleaved by TFA during the final deprotection step. For the protocols below, we will assume the use of N-Fmoc-4-(O-tert-butyl)-piperidinol .
Caption: Structure of this compound with key functional groups highlighted.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the manual incorporation of N-Fmoc-4-(O-tBu)-piperidinol into a peptide sequence on a 0.1 mmol scale using Rink Amide resin.
Protocol 1: Solid-Phase Synthesis and Coupling Workflow
Materials and Reagents:
-
Rink Amide MBHA Resin (0.4-0.6 mmol/g substitution)
-
Fmoc-protected amino acids
-
N-Fmoc-4-(O-tBu)-piperidinol
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[4]
-
Coupling Reagent: HATU
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)
-
Washing Solvents: DMF, Isopropanol (IPA)
-
Capping Solution (Optional): 5% (v/v) Acetic Anhydride, 6% (v/v) Lutidine in DMF
Workflow Visualization:
Caption: SPPS workflow for incorporating this compound.
Step-by-Step Procedure:
-
Resin Preparation:
-
Standard Fmoc-Amino Acid Cycle (Repeat for each standard AA):
-
Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF. Agitate for 3 minutes. Drain. Repeat with a second 5 mL portion for 10 minutes.[3][10]
-
Washing: Wash the resin thoroughly (5 x 5 mL) with DMF, followed by (3 x 5 mL) with IPA, and finally (5 x 5 mL) with DMF to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 3 mL of DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activation solution to the resin. Agitate for 45-60 minutes.
-
Drain the coupling solution and wash the resin (3 x 5 mL) with DMF.
-
(Optional) Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
-
Incorporation of N-Fmoc-4-(O-tBu)-piperidinol (The Key Step):
-
Perform the Fmoc Deprotection and Washing steps as described above to expose the free amine of the preceding amino acid.
-
Special Coupling Protocol:
-
In a separate vial, dissolve N-Fmoc-4-(O-tBu)-piperidinol (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in 3 mL of DMF.
-
Pre-activate for 5 minutes.
-
Add the activation solution to the resin.
-
Crucially, extend the coupling time to at least 4 hours, or allow it to proceed overnight at room temperature.
-
Drain the coupling solution. Wash thoroughly (5 x 5 mL) with DMF.
-
Recommendation: A second coupling (double coupling) is highly advised. Repeat the coupling step with a fresh solution of activated piperidinol for another 2-4 hours to ensure maximum incorporation.
-
-
-
Chain Elongation and Final Deprotection:
-
After successful coupling of the piperidinol moiety, continue adding subsequent standard amino acids using the protocol in step 2.
-
After the final amino acid has been coupled, perform a final Fmoc deprotection step to expose the N-terminal amine.
-
Protocol 2: Peptide Cleavage and Deprotection
The choice of cleavage cocktail depends on the peptide's amino acid composition. Reagent K is a robust, general-purpose cocktail suitable for peptides containing sensitive residues like Trp, Cys, or Met.[11][12]
| Reagent | Composition (v/v or w/v) | Purpose |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | General purpose, protects sensitive residues.[11][12] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Good for Arg(Pbf)-containing peptides.[11] |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | "Classic" cocktail for simple peptides without sensitive residues.[5] |
Procedure (Using Reagent K):
-
Wash the final peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen for 30 minutes.
-
Prepare the cleavage cocktail fresh. For 200 mg of resin, prepare 5 mL of Reagent K. (CAUTION: Work in a well-ventilated fume hood. TFA is highly corrosive). [13]
-
Add the cleavage cocktail to the resin. Agitate gently at room temperature for 2-3 hours. The solution may change color (e.g., yellow/orange if Trt groups are present).[13]
-
Filter the solution, collecting the TFA filtrate into a clean centrifuge tube.
-
Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.
Protocol 3: Peptide Precipitation, Purification, and Analysis
-
Precipitation:
-
Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether or methyl t-butyl ether. A white precipitate (the crude peptide) should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge at 4000 rpm for 10 minutes. Carefully decant the ether.
-
Wash the peptide pellet twice with cold ether, centrifuging each time.
-
Air-dry the crude peptide pellet for several hours to remove residual ether.
-
-
Purification and Quality Control:
-
Dissolve the crude peptide in a suitable aqueous solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purity Analysis: Analyze an aliquot of the crude product by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This separates the target peptide from deletion sequences or other impurities based on hydrophobicity.[14][15][16]
-
Identity Confirmation: Confirm the molecular weight of the main peak using Mass Spectrometry (MS), such as ESI-MS or MALDI-TOF, to verify the successful incorporation of the piperidinol residue.[15][17][18]
-
Purification: Purify the remainder of the crude peptide using preparative RP-HPLC to isolate the desired product.
-
Lyophilize the pure fractions to obtain a fluffy white powder.
-
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete coupling of piperidinol (identified by MS as a deletion sequence) | 1. Insufficient coupling time. 2. Inadequate activation reagent. 3. Steric hindrance. | 1. Extend coupling time to overnight. 2. Perform a double coupling. 3. Ensure use of a high-potency reagent like HATU or PyAOP. |
| Side-product with +MW of next amino acid | Unprotected hydroxyl group on piperidinol was acylated. | Ensure the starting material is properly protected, e.g., N-Fmoc-4-(O-tBu )-piperidinol. |
| Low final peptide yield | 1. Incomplete cleavage from the resin. 2. Poor precipitation. | 1. Extend cleavage time to 4 hours. 2. Ensure the ether used for precipitation is ice-cold and use a sufficient volume excess (~10-fold). |
| Oxidation of Met or Trp residues (identified by MS as +16 or +32 Da) | Scavengers in the cleavage cocktail were insufficient or degraded. | Use a freshly prepared cleavage cocktail (e.g., Reagent K or H) with high-quality scavengers.[11][19] |
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with careful planning and adherence to optimized protocols. The primary challenges—the steric hindrance of the secondary amine and the necessity of hydroxyl protection—are effectively overcome by employing high-potency onium salt coupling reagents like HATU, extending reaction times, and utilizing an orthogonal tBu protecting group. By following the detailed workflows and validation checks outlined in this guide, researchers can confidently utilize this valuable building block to create novel peptide analogs with potentially superior therapeutic properties, advancing the frontiers of drug development.
References
- Vertex AI Search. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved January 6, 2026.
- Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 6, 2026.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 6, 2026.
- International Journal of Science and Research Archive. (2025, February 24).
- MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved January 6, 2026.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved January 6, 2026.
- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Protein and Peptide Letters, 18(5), 438-448.
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
- Oxford Global. (2023, May 9).
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 6, 2026.
- Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Retrieved January 6, 2026.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved January 6, 2026.
- CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved January 6, 2026.
- Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved January 6, 2026.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 6, 2026.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS. Retrieved January 6, 2026.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Bofill, J. M., El-Faham, A., & Albericio, F. (2018). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 20(1), 93-99.
- Royal Society of Chemistry. (2018). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry.
- Touri, G., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Protein and Peptide Letters, 24(10), 923-929.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved January 6, 2026.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 13. researchgate.net [researchgate.net]
- 14. pepdoopeptides.com [pepdoopeptides.com]
- 15. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 16. oxfordglobal.com [oxfordglobal.com]
- 17. ijsra.net [ijsra.net]
- 18. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Incorporation of N-Fmoc-4-piperidinol into Peptide Sequences
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile conformational constraint.[1] Incorporating piperidine-based moieties into peptides allows for the generation of novel peptidomimetics with enhanced stability, receptor affinity, and unique structural architectures. N-Fmoc-4-piperidinol is a valuable building block that introduces a 4-hydroxypiperidine unit. The hydroxyl group provides a secondary site for post-synthesis modifications, such as glycosylation or attachment of reporter probes, while the Fmoc-protected nitrogen allows for orthogonal chemistry. This guide provides a detailed framework and step-by-step protocols for incorporating this compound into peptide sequences via on-resin side-chain modification, a robust method compatible with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Foundational Principles: Fmoc-SPPS and Orthogonal Protection
Modern peptide synthesis predominantly relies on the Fmoc/tBu strategy for Solid-Phase Peptide Synthesis (SPPS).[2][] This method's success hinges on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[4]
-
Nα-Fmoc Protection: The N-terminal α-amino group of the incoming amino acid is temporarily protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is readily cleaved using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[5][6]
-
Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups (e.g., t-Butyl for Asp, Glu, Tyr; Boc for Lys, Trp). These groups remain intact during the repetitive basic treatments for Fmoc removal but are cleaved simultaneously with the peptide's release from the resin using a strong acid, such as trifluoroacetic acid (TFA).[2][4]
The mechanism of Fmoc deprotection is a base-catalyzed β-elimination. A secondary amine base, like piperidine, abstracts the acidic proton on the fluorene ring, leading to the collapse of the carbamate and the release of the free peptide amine, carbon dioxide, and dibenzofulvene (DBF).[5] The excess piperidine acts as a crucial scavenger, trapping the electrophilic DBF to prevent it from irreversibly capping the newly deprotected N-terminus.[5][7]
Workflow Overview: On-Resin Modification
The strategy detailed below involves synthesizing the main peptide backbone and then selectively deprotecting an amino acid side chain to serve as an anchor point for coupling this compound. This is followed by the removal of the piperidinol's Fmoc group, enabling further modifications if desired, before final cleavage from the solid support.
Figure 1: High-level workflow for incorporating this compound via on-resin side-chain modification.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the covalent attachment of this compound to the side chain of an aspartic acid residue within a peptide sequence synthesized on a solid support.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Purpose |
| Rink Amide MBHA Resin | 100-200 mesh | Varies | Solid support for C-terminal amide peptides |
| Fmoc-Asp(OAll)-OH | Peptide Synthesis | Varies | Aspartic acid with orthogonal side-chain protection |
| Standard Fmoc-Amino Acids | Peptide Synthesis | Varies | Peptide backbone construction |
| This compound | Synthesis Grade | ChemBK[8] | Building block for modification |
| HATU | Peptide Synthesis | Varies | Coupling/Activating Agent |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Varies | Primary solvent |
| Piperidine | Synthesis Grade | Atom Scientific[9] | Fmoc deprotection reagent |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Varies | Activation base |
| Dichloromethane (DCM) | ACS Grade | Varies | Solvent for washing and resin swelling |
| Tetrakis(triphenylphosphine)palladium(0) | Synthesis Grade | Varies | Catalyst for Allyl group removal |
| Phenylsilane | Synthesis Grade | Varies | Scavenger for Allyl deprotection |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Varies | Final cleavage reagent |
| Triisopropylsilane (TIS) | Reagent Grade | Varies | Scavenger for cleavage cocktail |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Varies | Scavenger for cleavage cocktail |
Protocol: On-Resin Side-Chain Conjugation
This protocol assumes a synthesis scale of 0.1 mmol starting with Rink Amide resin. Adjust volumes accordingly for different scales.
Step 1: Peptide Backbone Synthesis
-
Swell 0.1 mmol of Rink Amide resin in DCM for 30 minutes, followed by 30 minutes in DMF.
-
Perform standard Fmoc-SPPS cycles to assemble the peptide sequence C-terminal to the modification site.[10]
-
At the desired position, incorporate Fmoc-Asp(OAll)-OH using standard coupling conditions (e.g., 4 eq. Fmoc-Asp(OAll)-OH, 3.95 eq. HATU, 8 eq. DIPEA in DMF for 1 hour).
-
Continue with standard SPPS cycles to complete the remainder of the peptide sequence N-terminal to the Asp(OAll) residue.
-
After coupling the final amino acid, perform a final Fmoc deprotection using 20% piperidine/DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x). The resin now displays the fully assembled peptide with a free N-terminus and an All-protected Asp side chain.
Step 2: Selective Deprotection of the Aspartate Side Chain Causality: The Allyl (OAll) ester is an orthogonal protecting group that is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage. It is selectively removed using a palladium(0) catalyst. Phenylsilane is used as a scavenger to trap the cleaved allyl group.
-
Wash the peptide-resin with anhydrous, deoxygenated DCM (5x) under an inert atmosphere (N₂ or Ar).
-
Prepare the deprotection solution: Dissolve Pd(PPh₃)₄ (0.25 eq.) and Phenylsilane (25 eq.) in anhydrous, deoxygenated DCM.
-
Add the solution to the resin and agitate gently under an inert atmosphere for 2 hours at room temperature.
-
Drain the reaction vessel and wash the resin extensively with DCM (5x), 0.5% DIPEA in DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x, to remove residual palladium), DMF (5x), and finally DCM (5x). The Asp side chain now has a free carboxylic acid.
Step 3: Coupling of this compound Causality: The free carboxylic acid on the Asp side chain is activated using HATU to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the hydroxyl group of this compound to form a stable ester bond.
-
In a separate vial, pre-activate the resin: add a solution of HATU (4 eq.) and DIPEA (8 eq.) in DMF to the peptide-resin and agitate for 2 minutes.
-
Immediately add a solution of This compound (5 eq.) in DMF to the activated resin.
-
Allow the coupling reaction to proceed for 4-6 hours at room temperature.
-
Monitor the reaction for completion using a test cleavage and LC-MS analysis if necessary.
-
Once complete, drain the solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).
Figure 2: Reaction scheme for coupling this compound to an Asp side chain.
Step 4: Final Cleavage and Deprotection Trustworthiness: The cleavage cocktail must contain scavengers to protect sensitive residues from reactive species generated during deprotection. TIS quenches carbocations, water hydrolyzes intermediates, and EDT protects tryptophan and methionine residues.
-
Wash the modified peptide-resin with DCM (5x) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail. A standard choice is Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT. For sequences without sensitive residues, a simpler cocktail of 95% TFA, 2.5% Water, 2.5% TIS can be used.[11]
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.[4]
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Step 5: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight of the modified peptide.
Monitoring and Quality Control
Ensuring the success of each step is critical for obtaining a high-quality final product.
-
Kaiser Test: This colorimetric test is used to detect free primary amines.[5] After Fmoc deprotection, a sample of resin beads should turn a deep blue, indicating a successful reaction. After a coupling step, the beads should remain yellow, indicating the absence of free amines and a complete coupling.
-
UV Monitoring of Fmoc Deprotection: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301 nm.[5] In automated synthesizers, the concentration of this adduct in the deprotection solution can be monitored to ensure the reaction has gone to completion.
-
Test Cleavage and LC-MS: A small sample of the resin (~2-3 mg) can be cleaved and analyzed by LC-MS at intermediate steps. This is particularly useful after the coupling of this compound to confirm the success of the modification before proceeding with final cleavage.
Conclusion and Advanced Applications
The incorporation of this compound via side-chain modification is a powerful technique for creating sophisticated peptidomimetics. The protocol described provides a reliable and verifiable pathway for this transformation. The resulting 4-hydroxypiperidine moiety can act as a conformational lock, improve pharmacokinetic properties, or serve as a handle for further chemical elaboration, opening avenues for the development of novel therapeutic peptides and advanced biomaterials.[12]
References
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
-
This compound - ChemBK. (2024-04-09). Retrieved from [Link]
-
Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025-12-18). Retrieved from [Link]
-
Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol - ResearchGate. (2025-07-10). Retrieved from [Link]
-
Representative example (PIPD1) of a piperidinol-containing molecule evaluated by de Ruyck et al.[7]. - ResearchGate. (n.d.). Retrieved from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. (n.d.). Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (n.d.). Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Chemistry. (n.d.). Retrieved from [Link]
-
Advances in Fmoc solid-phase peptide synthesis - PMC - NIH. (n.d.). Retrieved from [Link]
-
Peptoid applications in biomedicine and nanotechnology - ResearchGate. (n.d.). Retrieved from [Link]
-
Therapeutic peptides: current applications and future directions - PMC - PubMed Central. (2022-02-14). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chembk.com [chembk.com]
- 9. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to N-Fmoc-4-piperidinol Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides an in-depth analysis of the reaction conditions for coupling carboxylic acids to N-Fmoc-4-piperidinol. The formation of this ester linkage is a critical step in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development where the piperidine scaffold is a prevalent structural motif. This document moves beyond simple protocols to explain the underlying chemical principles, offering a comparative analysis of common coupling reagents and providing detailed, field-tested methodologies. By understanding the causality behind experimental choices, researchers can optimize their reaction conditions, troubleshoot effectively, and achieve higher yields and purity.
Introduction: The Significance of this compound
This compound is a valuable bifunctional building block in modern organic synthesis. Its structure incorporates a secondary alcohol for esterification and a nitrogen atom protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonal protecting group strategy allows for the selective deprotection of the nitrogen under mild basic conditions (typically using piperidine), leaving other acid-labile protecting groups intact.[1][2]
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The hydroxyl group at the 4-position serves as a versatile handle for introducing diverse functionality through esterification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4] This guide focuses on the crucial ester bond formation step, providing the foundational knowledge for its successful execution.
The Chemistry of Ester Formation: Core Principles
The coupling of a carboxylic acid with the secondary alcohol of this compound is not a spontaneous reaction. It requires the "activation" of the carboxylic acid's carboxyl group to transform it into a better electrophile, susceptible to nucleophilic attack by the hydroxyl group.[5][6] This activation is the primary role of the coupling reagent.
The general mechanism involves two key stages:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester (with uronium/phosphonium salts).[7][8]
-
Nucleophilic Attack: The hydroxyl group of this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the desired ester product and a byproduct derived from the coupling reagent.[6]
Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives can trap the initial activated intermediate to form a more stable, yet still highly reactive, active ester. This two-step activation process is critical for suppressing side reactions, most notably the racemization of chiral carboxylic acids.[9][10][11]
Choosing Your Reagents: A Comparative Analysis
The success of the coupling reaction hinges on the appropriate selection of the coupling reagent, base, and solvent. The choice depends on factors like the steric hindrance of the substrates, the potential for racemization, cost, and ease of byproduct removal.
| Reagent Class | Examples | Typical Molar Equivalents (vs. Limiting Reagent) | Key Advantages | Disadvantages & Considerations |
| Carbodiimides | DCC, DIC, EDC | 1.1 - 1.5 | Cost-effective, widely used.[10][12] | DCC produces an insoluble urea byproduct (DCU) that requires filtration.[12] Can lead to racemization without additives like HOBt.[11] EDC and its byproduct are water-soluble, simplifying workup.[11][12] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | 1.0 - 1.2 | High reactivity, fast reaction times, low racemization (especially HATU).[12][13] Excellent for sterically hindered substrates.[7] | Higher cost. Byproducts are water-soluble. Requires a non-nucleophilic base (e.g., DIPEA).[7][12] Uronium reagents can react with primary/secondary amines if not pre-activated with the acid.[14] |
| Phosphonium Salts | PyBOP, BOP | 1.0 - 1.2 | High efficiency, minimal racemization.[9] Good for cyclization reactions. | Byproducts can be difficult to remove. BOP is considered toxic. |
Bases: For uronium and phosphonium salt-based couplings, a non-nucleophilic tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required to deprotonate the carboxylic acid and scavenge protons produced during the reaction.[10][12]
Solvents: Anhydrous polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties for all components. Dichloromethane (DCM) is also frequently used, particularly for carbodiimide-mediated reactions.[7][12]
Experimental Workflow and Mechanism Diagrams
A clear understanding of the experimental flow and underlying mechanism is crucial for successful execution and troubleshooting.
Caption: General experimental workflow for coupling reactions.
Caption: Simplified mechanism of HATU-mediated esterification.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific substrates. All reactions should be conducted in a fume hood using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: High-Efficiency Coupling using HATU
This method is recommended for sterically hindered substrates or when minimizing racemization is critical.[7]
-
Reagents & Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Round-bottom flask with stir bar
-
Inert atmosphere setup
-
-
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq) and this compound (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Add HATU (1.1 eq) to the solution and stir for 1 minute.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture. A slight color change may be observed.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Classic Carbodiimide Coupling using DIC/HOBt
This is a cost-effective and reliable method for many standard coupling reactions.[1][15]
-
Reagents & Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.2 eq)
-
HOBt (1-hydroxybenzotriazole hydrate, 1.2 eq)
-
DIC (N,N'-Diisopropylcarbodiimide, 1.2 eq)
-
Anhydrous DCM or DMF
-
Round-bottom flask with stir bar
-
Inert atmosphere setup
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIC (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if using DCM, filter the mixture to remove the precipitated diisopropylurea (DIU) byproduct. If using DMF, proceed directly to work-up.
-
Dilute the filtrate or DMF solution with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive coupling reagent (hydrolyzed).- Insufficient base (for uronium/phosphonium reagents).- Steric hindrance.- Wet reagents or solvents. | - Use fresh, high-quality coupling reagents.- Ensure use of anhydrous solvents and reagents.- Switch to a more powerful coupling reagent like HATU.[13]- Increase reaction time or temperature (e.g., to 40-50 °C). |
| Incomplete Reaction | - Insufficient equivalents of coupling reagent or alcohol.- Reaction time too short. | - Increase equivalents of the coupling reagent and this compound to 1.5 eq.- Extend the reaction time and continue monitoring. |
| Side Product Formation | - Racemization of chiral acid.- N-acylurea formation (with carbodiimides).- Reaction of uronium salt with amine nucleophile. | - Always use an additive like HOBt or HOAt with carbodiimides.[11]- Pre-activate the carboxylic acid with the uronium reagent for 1-2 minutes before adding the alcohol and base.[7][14]- Perform the reaction at a lower temperature (0 °C). |
Conclusion
The successful coupling of carboxylic acids to this compound is a readily achievable transformation with careful planning and execution. By understanding the fundamental principles of carboxylic acid activation and selecting the appropriate coupling reagent system for the specific substrates, researchers can reliably synthesize these valuable ester intermediates. The HATU-based protocol offers superior performance for challenging couplings, while the classic DIC/HOBt method remains a robust and economical choice for general applications. The protocols and insights provided herein serve as a comprehensive resource to empower scientists in their synthetic endeavors.
References
- A Researcher's Guide to Peptide Coupling Reagents: A Comparative Review. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Published June 4, 2024.
- Peptide Coupling Reagents. AAPPTec.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
- Coupling Reagents. Aapptec Peptides.
- HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. Published October 30, 2025.
- HATU - Efficient Peptide Coupling Reagent. APExBIO.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Published August 29, 2013.
- Coupling Reagents. ResearchGate.
- This compound. ChemBK. Published April 9, 2024.
- Heterocyclic and piperonylic acid esters of 1-methyl-4-piperidinol as analgesics. PubMed.
- HATU/PyBOP coupling procedure question. Reddit. Published May 9, 2023.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
- Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook. Published September 20, 2022.
- Synthesis of Piperine-Based Ester Derivatives with Diverse Aromatic Rings and Their Agricultural Bioactivities against Tetranychus cinnabarinus Boisduval, Aphis citricola Van der Goot, and Eriosoma lanigerum Hausmann. PMC - NIH.
- What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide? ResearchGate. Published March 7, 2019.
Sources
- 1. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chembk.com [chembk.com]
- 4. Heterocyclic and piperonylic acid esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptidebridge.com [peptidebridge.com]
- 8. apexbt.com [apexbt.com]
- 9. peptide.com [peptide.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. reddit.com [reddit.com]
- 15. peptide.com [peptide.com]
Application Notes and Protocols: N-Fmoc-4-piperidinol in Peptide Mimetic Design
Introduction: The Strategic Incorporation of Cyclic Scaffolds in Peptide Mimetics
The therapeutic potential of peptides is often hindered by their poor metabolic stability and low bioavailability. Peptide mimetics, or peptidomimetics, address these limitations by introducing non-natural structural elements that mimic the essential features of a native peptide required for biological activity, while offering improved pharmacological properties. The piperidine scaffold, a six-membered nitrogenous heterocycle, has emerged as a highly privileged structural motif in medicinal chemistry.[1][2] Its incorporation into peptide backbones can enforce specific conformations, enhance proteolytic resistance, and modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity.[3][4][5]
N-Fmoc-4-piperidinol is a versatile building block for the design of such peptide mimetics. The fluorenylmethyloxycarbonyl (Fmoc) group allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols, while the piperidine ring introduces a rigid constraint into the peptide backbone. The secondary hydroxyl group at the 4-position offers a valuable site for further functionalization or can participate in hydrogen bonding interactions with target receptors, potentially enhancing binding affinity and specificity.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the design and synthesis of novel peptide mimetics. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the characterization and interpretation of the resulting molecules.
Core Principles and Strategic Considerations
The introduction of this compound into a peptide sequence is a strategic decision aimed at achieving specific structural and functional outcomes. The rationale behind its use is grounded in the following principles:
-
Conformational Constraint: The rigid piperidine ring restricts the rotational freedom of the peptide backbone, guiding the peptide into a more defined three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity.[7][8][9]
-
Metabolic Stability: The non-peptidic nature of the piperidine moiety renders the adjacent linkages resistant to cleavage by proteases, thereby extending the in vivo half-life of the resulting mimetic.[10][11]
-
Modulation of Physicochemical Properties: The piperidine ring and its hydroxyl substituent can alter the solubility, lipophilicity, and hydrogen bonding potential of the peptide, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.[5]
-
Scaffold for Further Diversification: The hydroxyl group of the 4-piperidinol can serve as a handle for the attachment of other functional groups, such as pharmacokinetic modifiers, imaging agents, or additional pharmacophoric elements.
Experimental Workflow: From Design to Characterization
The successful incorporation of this compound into a peptide mimetic involves a systematic workflow encompassing design, solid-phase synthesis, and rigorous analytical characterization.
Detailed Protocols
PART 1: Handling the Hydroxyl Group of 4-Piperidinol
A critical consideration when using this compound is the reactivity of the secondary hydroxyl group. During the coupling of subsequent amino acids, the activated carboxyl group could potentially acylate the hydroxyl group of the piperidinol moiety, leading to a branched and undesired side product. While in some cases the steric hindrance of the piperidine ring may be sufficient to minimize this side reaction, a cautious and robust approach involves the protection of the hydroxyl group.
Recommended Protecting Group: tert-Butyl (tBu)
The tert-butyl (tBu) group is an ideal choice for protecting the hydroxyl group of 4-piperidinol within an Fmoc-SPPS strategy due to its stability to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and its facile removal under the acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid).[9][12][13]
Protocol 1: Synthesis of N-Fmoc-O-tBu-4-piperidinol (if not commercially available)
This protocol outlines a general procedure for the protection of the hydroxyl group of commercially available this compound.
| Step | Procedure | Rationale |
| 1 | Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). | DCM is a suitable solvent for this reaction. Anhydrous conditions are important to prevent hydrolysis of the reagents. |
| 2 | Cool the solution to 0 °C in an ice bath. | Cooling the reaction helps to control the exothermicity and minimize potential side reactions. |
| 3 | Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). | The acid catalyzes the reaction between the hydroxyl group and isobutylene. |
| 4 | Bubble isobutylene gas through the solution or add liquid isobutylene (condensed at low temperature) for 2-4 hours. | Isobutylene is the source of the tert-butyl group. |
| 5 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | TLC allows for the visualization of the consumption of the starting material and the formation of the product. |
| 6 | Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. | The basic solution neutralizes the acid catalyst. |
| 7 | Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard workup procedure to isolate the product. |
| 8 | Purify the crude product by flash column chromatography on silica gel. | Purification is necessary to remove any unreacted starting material and byproducts. |
PART 2: Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol details the incorporation of N-Fmoc-O-tBu-4-piperidinol into a growing peptide chain on a solid support.
Materials and Reagents:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Fmoc-protected amino acids
-
N-Fmoc-O-tBu-4-piperidinol
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[14]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Protocol 2: SPPS Cycle for Incorporating N-Fmoc-O-tBu-4-piperidinol
This protocol assumes the synthesis is being performed on a 0.1 mmol scale.
| Step | Procedure | Rationale |
| 1. Resin Swelling | Place the resin in a reaction vessel and swell in DMF for at least 30 minutes. | Swelling the resin allows for better accessibility of the reactive sites. |
| 2. Fmoc Deprotection | Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x).[1][2] | Piperidine is a secondary amine that efficiently removes the base-labile Fmoc group.[15] Thorough washing is crucial to remove all traces of piperidine, which could prematurely deprotect the next incoming Fmoc-protected building block. |
| 3. Coupling of N-Fmoc-O-tBu-4-piperidinol | In a separate vial, pre-activate a solution of N-Fmoc-O-tBu-4-piperidinol (3 eq), HBTU/HATU (2.9 eq), and DIPEA (6 eq) in DMF for 2-5 minutes. Add the activated solution to the deprotected resin. Agitate for 2-4 hours.[16] | Pre-activation of the carboxylic acid (in the case of amino acids) or the coupling of the piperidinol is essential for efficient peptide bond formation. The secondary hydroxyl of the piperidinol can be less reactive than a primary amine, so a longer coupling time and a more potent coupling reagent like HATU are recommended. |
| 4. Monitoring the Coupling Reaction | Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), repeat the coupling step.[1] | The Kaiser test detects free primary amines. A negative result confirms that the coupling reaction has gone to completion. |
| 5. Washing | Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). | Washing removes excess reagents and byproducts. |
| 6. Chain Elongation | Repeat steps 2-5 for the subsequent amino acids in the peptide sequence. | This cyclical process elongates the peptide chain. |
| 7. Final Deprotection and Cleavage | After the final coupling, perform a final Fmoc deprotection (step 2). Wash the resin with DMF and then DCM. Dry the resin under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours.[1] | The cleavage cocktail, containing TFA, simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the tBu group from the piperidinol hydroxyl. |
| 8. Peptide Precipitation and Isolation | Filter the resin and collect the filtrate into a tube of cold diethyl ether. A white precipitate of the crude peptide should form. Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice. | The peptide is insoluble in cold ether, allowing for its precipitation and separation from the cleavage cocktail components. |
Data Interpretation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized peptide mimetic.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations for a 4-Hydroxypiperidine Containing Peptide |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity of the crude and purified peptide. | A major peak corresponding to the desired product. The retention time will be influenced by the overall hydrophobicity of the peptide. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide. | The observed mass should match the calculated theoretical mass of the peptide containing the 4-hydroxypiperidine moiety.[17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure and conformation of the peptide. | 1H and 13C NMR will show characteristic signals for the piperidine ring protons and carbons.[18][19][20] 2D NMR techniques (COSY, TOCSY, NOESY) can be used to assign the resonances and probe the conformation of the peptide backbone and the orientation of the piperidine ring. |
digraph "Characterization_Logic" { graph [fontname="Arial", fontsize=10]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Crude_Peptide" [label="Crude Peptide Product", shape=box, style="rounded,filled", fillcolor="#FCE8E6"]; "RP-HPLC_Purification" [label="RP-HPLC Purification", shape=box, style="rounded,filled", fillcolor="#D1E7DD"]; "Purity_Assessment" [label="Purity Assessment \n(Analytical HPLC)"]; "Identity_Confirmation" [label="Identity Confirmation \n(Mass Spectrometry)"]; "Structural_Elucidation" [label="Structural & Conformational \nAnalysis (NMR)"]; "Final_Product" [label="Characterized Peptide Mimetic", shape=box, style="rounded,filled", fillcolor="#D6E4FD"];
"Crude_Peptide" -> "RP-HPLC_Purification"; "RP-HPLC_Purification" -> "Purity_Assessment"; "RP-HPLC_Purification" -> "Identity_Confirmation"; "Identity_Confirmation" -> "Structural_Elucidation"; "Purity_Assessment" -> "Final_Product"; "Structural_Elucidation" -> "Final_Product"; }
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete coupling of N-Fmoc-O-tBu-4-piperidinol (positive Kaiser test) | Steric hindrance of the piperidinol building block. | Use a more powerful coupling reagent like HATU. Increase the coupling time and/or temperature. Double couple (repeat the coupling step). |
| Presence of a +56 Da side product in MS | Incomplete removal of the tBu protecting group from the hydroxyl moiety. | Increase the cleavage time or use a stronger cleavage cocktail. |
| Presence of deletion sequences in MS | Incomplete Fmoc deprotection or incomplete coupling of a subsequent amino acid. | Ensure thorough washing after coupling to remove any unreacted reagents. Use a longer deprotection time if necessary. |
| Poor solubility of the final peptide | The incorporation of the piperidine scaffold can significantly alter the physicochemical properties. | Experiment with different purification and formulation buffers. Consider the overall sequence design to balance hydrophobicity. |
Conclusion
This compound is a powerful and versatile building block for the rational design of peptide mimetics with enhanced therapeutic potential. By introducing conformational constraints and improving metabolic stability, this scaffold can overcome many of the inherent limitations of natural peptides. The successful application of this compound in peptide mimetic design hinges on a strategic approach to synthesis, including the judicious use of protecting groups for the hydroxyl functionality, and rigorous analytical characterization. The protocols and insights provided in these application notes are intended to equip researchers with the knowledge and tools necessary to effectively harness the potential of this valuable synthetic building block in their drug discovery endeavors.
References
- An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). Benchchem. [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-fmoc-chemistry-in-solid-phase-peptide-synthesis-spps]
- Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. Benchchem. [URL: https://www.benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-sp-10]
- Fmoc Solid Phase Peptide Synthesis. ChemPep. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis/]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [URL: https://www.chem.uci.edu/~jsnowick/groupweb/assets/Nowick_Lab_SPPS_Protocols.pdf]
- Side Reactions In Peptide Synthesis. VDOC.PUB. [URL: https://vdoc.pub/documents/side-reactions-in-peptide-synthesis-686khmdpf040]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://www.bachem.com/knowledge-center/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
- Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [URL: https://link.springer.com/protocol/10.1385/1-59259-044-7:239]
- Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/ajoc.202100318]
- Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20972909/]
- Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-60761-913-0_16]
- A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-coupling-reagents-for-fmoc-dl-phe-oh-in-peptide-synthesis]
- Peptide Coupling Reagents Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences. [URL: https://www.bocsci.com/blog/protecting-groups-in-peptide-synthesis-a-detailed-guide/]
- Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc01582e]
- Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo051515+]
- 4-Hydroxypiperidine. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5382161&Mask=200]
- 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. SpectraBase. [URL: https://spectrabase.com/spectrum/IIZtmjAF9L8]
- 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/5382-16-1_13cnmr.htm]
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-61952014000400010]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6474204/]
- Fmoc Amino Acids for SPPS. AltaBioscience. [URL: https://www.altabioscience.com/news/fmoc-amino-acids-for-spps/]
- 4-Hydroxypiperidine, 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/128775]
- Piperidin-4-ol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/79341]
- Various reported mimetics of a peptide bond. ResearchGate. [URL: https://www.researchgate.net/figure/Various-reported-mimetics-of-a-peptide-bond-top-left-red-including-common-motifs_fig1_369792131]
- Preparation of protected peptidyl thioester intermediates for native chemical ligation by Nalpha-9-fluorenylmethoxycarbonyl (Fmoc) chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11741492/]
- Protecting Groups in Peptide Synthesis. Biosynth. [URL: https://www.biosynth.com/uploads/files/Protecting-Groups-in-Peptide-Synthesis_2023-01-19-08-36-51.pdf]
- Synthesis of a Novel Fmoc-protected Nucleoaminoacid for the Solid Phase Assembly of 4-piperidyl glycine/L-arginine-containing Nucleopeptides and Preliminary RNA: Interaction Studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20204432/]
- Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-62703-544-6_2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of protected peptidyl thioester intermediates for native chemical ligation by Nalpha-9-fluorenylmethoxycarbonyl (Fmoc) chemistry: considerations of side-chain and backbone anchoring strategies, and compatible protection for N-terminal cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 14. bachem.com [bachem.com]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 4-Hydroxypiperidine [webbook.nist.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum [chemicalbook.com]
- 20. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Constrained Peptides Utilizing an N-Fmoc-4-piperidinol Scaffold
Introduction: The Quest for Conformational Rigidity in Peptide Therapeutics
Linear peptides, despite their high specificity and biological activity, often suffer from significant therapeutic limitations, primarily due to their inherent conformational flexibility. This flexibility leads to susceptibility to proteolytic degradation and reduced receptor binding affinity. Constraining a peptide's structure into a more rigid, bioactive conformation can overcome these drawbacks, enhancing stability, selectivity, and overall efficacy.[1] A promising strategy for achieving this is through the incorporation of non-native scaffolding molecules that facilitate macrocyclization.
This application note provides a comprehensive guide to the synthesis of constrained peptides using N-Fmoc-4-piperidinol as a key building block. The piperidine ring serves as a robust scaffold, and its 4-hydroxyl group provides a convenient handle for intramolecular cyclization, leading to the formation of structurally well-defined cyclic peptides.[2] We will detail the solid-phase synthesis of a linear peptide incorporating this compound, followed by an on-resin, side-chain-to-C-terminus cyclization strategy, and conclude with protocols for cleavage, purification, and characterization.
Strategic Overview: A Scaffold-Based Cyclization Approach
The overall strategy hinges on standard Fmoc-based solid-phase peptide synthesis (SPPS), with the key steps being the incorporation of the this compound scaffold and the subsequent intramolecular cyclization. The workflow is designed to be robust and adaptable for the synthesis of a variety of constrained peptide sequences.
Figure 1: Overall workflow for the synthesis of constrained peptides using this compound.
Materials and Reagents
Ensure all reagents are of peptide synthesis grade or higher.
| Reagent | Supplier (Example) | Purpose |
| Rink Amide AM Resin | Sigma-Aldrich, Novabiochem | Solid support for peptide synthesis |
| This compound | Commercially Available | Scaffold building block |
| Fmoc-protected Amino Acids | Commercially Available | Peptide building blocks |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Primary solvent for SPPS |
| Piperidine | Sigma-Aldrich | Fmoc deprotection |
| HATU | Chem-Impex International | Coupling reagent |
| DIPEA | Sigma-Aldrich | Base for coupling and cyclization |
| PyBOP | Commercially Available | Cyclization reagent |
| Trifluoroacetic Acid (TFA) | Fisher Scientific | Cleavage from resin |
| Triisopropylsilane (TIS) | Sigma-Aldrich | Scavenger for cleavage |
| Dichloromethane (DCM) | Fisher Scientific | Solvent for washing |
| Diethyl Ether (cold) | Fisher Scientific | Peptide precipitation |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | HPLC mobile phase |
| Water, HPLC Grade | Fisher Scientific | HPLC mobile phase |
Detailed Protocols
Part 1: Solid-Phase Synthesis of the Linear Peptide
This protocol assumes a synthesis scale of 0.1 mmol on a Rink Amide resin. Adjust volumes accordingly for different scales.
-
Resin Swelling:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.[3]
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add 3 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 3 mL of 20% piperidine in DMF and agitate for 15 minutes.[4]
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Expert Tip: To confirm complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), recouple for another 1-2 hours.
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the linear sequence.
-
-
Incorporation of this compound:
-
Following the deprotection of the N-terminal amino acid of the growing peptide chain, couple this compound using the same activation and coupling procedure as for a standard amino acid (Step 3). The bulky nature of the piperidine ring may necessitate a slightly longer coupling time or the use of a more potent coupling reagent like HATU.[5]
-
Part 2: On-Resin Intramolecular Cyclization
The key to forming the constrained peptide is the intramolecular cyclization between the hydroxyl group of the piperidinol scaffold and the C-terminal carboxylic acid of the peptide. This forms a stable lactone (ester) bond. This strategy is analogous to cyclization methods that utilize the side-chain hydroxyls of serine or threonine.[6]
Figure 2: Schematic of the on-resin cyclization via lactonization.
-
Final N-Terminal Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in Part 1, Step 2.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and then with DCM (3 x 5 mL).
-
-
Intramolecular Lactonization:
-
Wash the resin with DMF (3 x 5 mL).
-
In a separate vial, dissolve PyBOP (0.4 mmol, 4 eq.) in 4 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the PyBOP solution.
-
Add the cyclization cocktail to the resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Causality: High dilution principles are mimicked by the immobilization on the resin, which favors intramolecular cyclization over intermolecular oligomerization. PyBOP is an effective coupling reagent for forming ester bonds.[7]
-
After the reaction, drain the solution and wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Part 3: Cleavage, Purification, and Characterization
-
Cleavage and Side-Chain Deprotection:
-
Dry the resin under a stream of nitrogen for 15 minutes.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. Use approximately 10 mL per gram of resin.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a fresh tube.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the major peak and confirm the mass of the product.
-
-
Characterization:
-
Mass Spectrometry (MS): Confirm the identity of the purified peptide by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The observed mass should match the calculated molecular weight of the cyclized peptide.
-
RP-HPLC: Assess the purity of the final product. A single sharp peak is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR): For detailed structural analysis, 2D NMR techniques (e.g., COSY, TOCSY, NOESY) can be employed to determine the three-dimensional conformation of the constrained peptide in solution.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance from the piperidinol scaffold or aggregating peptide sequence. | Use a more potent coupling reagent (e.g., HATU). Double couple for a longer duration. Add a chaotropic agent like 0.1 M HOBt to the coupling mixture.[8] |
| Low Cyclization Yield | Inefficient activation of the C-terminus; unfavorable peptide conformation. | Try a different cyclization reagent (e.g., DIC/HOBt). Perform the cyclization at a slightly elevated temperature (e.g., 40 °C). |
| Oligomerization during Cyclization | Resin loading is too high, leading to intermolecular reactions. | Ensure the resin loading is not excessively high. The on-resin nature of the reaction should minimize this, but it's a possibility. |
| Side Reactions during Cleavage | Incomplete removal of protecting groups or side reactions with sensitive residues. | Ensure the appropriate scavengers are used in the cleavage cocktail (e.g., TIS for trityl groups). |
Conclusion
The use of this compound as a molecular scaffold offers a robust and versatile method for the synthesis of conformationally constrained peptides. The protocol outlined in this application note, which combines standard Fmoc-SPPS with an efficient on-resin lactonization strategy, provides a clear path to producing these valuable molecules. The resulting constrained peptides are expected to exhibit enhanced stability and biological activity, making them excellent candidates for drug discovery and development.
References
- Pan, M., & Liu, X. (2003). Synthesis of cyclic peptides through hydroxyl side-chain anchoring. Tetrahedron Letters, 44(29), 5549-5552.
- Yang, Y., & Wong, C. H. (2003). Synthesis of cyclic peptides through hydroxyl side-chain anchoring.
- Nowick, J. S. (2010). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- AltaBioscience. (n.d.).
- Creative Peptides. (n.d.).
- Aapptec. (n.d.). Coupling Reagents.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- BOC Sciences. (n.d.).
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Joo, S. H. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biomolecules & Therapeutics, 20(1), 19–26.
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
- AAPPTec. (n.d.).
- Schiller, P. W., et al. (1985). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research, 25(2), 171-177.
- Li, X., & Danishefsky, S. J. (2014). Serine/threonine ligation for the chemical synthesis of proteins. Current Opinion in Chemical Biology, 22, 58-66.
- Ghorai, P., & Suresh Babu, V. V. (2006). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. Letters in Organic Chemistry, 3(12), 931-935.
- McMurray, J. S., & Lewis, C. A. (1993). The synthesis of cyclic peptides using fmoc solid-phase chemistry and the linkage agent 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. Tetrahedron Letters, 34(50), 8059-8062.
- Fairlie, D. P., & Dantas de Oliveira, P. G. (2014). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Thalji, M. K. (1997). Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid: A Novel, Protected α,α-Disubstituted Amino Acid. LSU Scholarly Repository.
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 356-363.
- Sigma-Aldrich. (S)-N-Fmoc-piperidine-2-carboxylic acid 97.
- Melnyk, O., et al. (2015). A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters. Chemical Science, 6(11), 6544-6550.
- Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(21), 8533-8543.
Sources
- 1. Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Complex cyclic peptide synthesis via serine/threonine ligation chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine/threonine ligation for natural cyclic peptide syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 8. chempep.com [chempep.com]
N-Fmoc-4-piperidinol as a scaffold for bioactive molecules
An Application Guide to Leveraging N-Fmoc-4-piperidinol as a Privileged Scaffold for Bioactive Molecule Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of clinically approved drugs is a testament to its ability to confer favorable pharmacokinetic properties, such as enhanced solubility, metabolic stability, and improved bioavailability.[1][2] From potent kinase inhibitors used in oncology to central nervous system (CNS) agents, the piperidine core serves as a versatile three-dimensional framework for orienting functional groups to achieve precise interactions with biological targets.[1][2]
Among the various piperidine-based building blocks, this compound stands out as a particularly strategic starting material. This guide provides an in-depth exploration of its application, focusing on the chemical logic behind its functionalization and providing detailed, field-proven protocols for its use in drug discovery workflows. The molecule offers two orthogonal points for diversification:
-
The 4-Hydroxyl Group: A versatile handle for introducing molecular complexity through a variety of reliable chemical transformations.
-
The N-Fmoc Group: A robust, base-labile protecting group that allows for controlled deprotection and subsequent functionalization of the piperidine nitrogen.[3][]
This dual functionality enables a modular approach to library synthesis, allowing researchers to systematically explore the structure-activity relationship (SAR) around the piperidine core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | (9H-Fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate | [5][6] |
| CAS Number | 351184-42-4 (Note: Some sources may list 136954-20-6, which is for a different compound) | [5][6] |
| Molecular Formula | C₂₀H₂₁NO₃ | [5][6] |
| Molecular Weight | 323.39 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [7] |
| Storage | 2-8°C, under inert atmosphere |[6] |
Core Synthetic Strategies: Functionalization of the 4-Hydroxyl Group
The hydroxyl group at the C4 position is the primary site for initial derivatization. Its transformation into ethers, esters, or other functionalities is a key step in building novel chemical entities.
Diagram: Key Functionalization Points of this compound
Caption: Orthogonal sites for chemical modification on the this compound scaffold.
O-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for the conversion of primary and secondary alcohols into a wide range of products, including esters, ethers, and azides.[8] A key advantage is that the reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a feature of significant value in stereoselective synthesis.[8][9] When applied to this compound, it provides a direct route to introduce aryl ethers or other nucleophiles at the 4-position under mild conditions.[9]
Causality Behind the Protocol: The reaction mechanism involves the in-situ formation of an oxyphosphonium salt from the alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like Diisopropyl azodicarboxylate (DIAD).[9] This converts the hydroxyl group into an excellent leaving group, which is then displaced by a suitable nucleophile in a classic Sₙ2 reaction.[8] The choice of an acidic nucleophile (typically pKa < 13) is critical to protonate the azodicarboxylate intermediate and prevent side reactions.[8]
This protocol details the synthesis of a 4-aryloxy-piperidine derivative, a common motif in bioactive molecules.
Objective: To couple this compound with 4-cyanophenol.
Materials:
-
This compound
-
4-Cyanophenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.), 4-cyanophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (approx. 10 mL per mmol of alcohol).
-
Reaction Initiation: Cool the solution to 0°C using an ice-water bath.
-
DIAD Addition: Add DIAD (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. Critical Step: Slow addition is crucial to control the exothermic reaction and minimize side-product formation. The appearance of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress.[10]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Table 2: Representative Mitsunobu Reaction Parameters
| Parameter | Recommended Value/Reagent | Rationale | Reference |
|---|---|---|---|
| Solvent | Anhydrous THF | Excellent solubility for reagents and intermediates. | [10][11] |
| Phosphine | Triphenylphosphine (PPh₃) | Standard, effective, and readily available. | [9] |
| Azodicarboxylate | DIAD or DEAD | Common activating agents. DIAD is often preferred for its less hazardous byproducts. | [9][10] |
| Stoichiometry | 1.2-1.5 eq. of Nucleophile, PPh₃, DIAD | A slight excess of reagents drives the reaction to completion. | [10] |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic activation step. |[10] |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. riverxlab.com [riverxlab.com]
- 6. This compound [chembk.com]
- 7. innospk.com [innospk.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Application Note and Protocol: Facile Fmoc Deprotection of N-Fmoc-4-piperidinol using Piperidine
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific background for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from N-Fmoc-4-piperidinol utilizing piperidine. This process is a fundamental step in synthetic organic chemistry, particularly in the preparation of piperidine-containing scaffolds for drug discovery and development. We will delve into the reaction mechanism, provide a step-by-step protocol for a solution-phase reaction, discuss critical experimental parameters, and offer troubleshooting guidance. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the removal of the Fmoc protecting group from this specific substrate.
Introduction: The Significance of Fmoc Deprotection
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern organic synthesis, especially in solid-phase peptide synthesis (SPPS) and the preparation of complex organic molecules.[1][2] Its popularity stems from its stability under acidic conditions and its facile cleavage under mild basic conditions, typically with a secondary amine like piperidine.[2][3] This orthogonality allows for selective deprotection without affecting other acid-labile protecting groups that may be present in the molecule.[3]
This compound is a valuable building block in medicinal chemistry, as the 4-hydroxypiperidine motif is prevalent in a wide range of biologically active compounds. The Fmoc group serves to mask the secondary amine of the piperidine ring during synthetic transformations. Its efficient removal is a critical step to liberate the free amine for subsequent functionalization, such as amide bond formation or alkylation, in the construction of target molecules.
The Underlying Chemistry: Mechanism of Fmoc Cleavage
The deprotection of the Fmoc group by piperidine proceeds through a well-established β-elimination (E1cB) mechanism.[1][4] This two-step process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl group by the basic piperidine.
Step 1: Proton Abstraction Piperidine, acting as a base, removes the relatively acidic proton from the C9 position of the fluorene ring system of this compound. This results in the formation of a carbanion intermediate.
Step 2: β-Elimination The resulting carbanion is unstable and rapidly undergoes elimination. The lone pair of electrons on the carbon collapses, leading to the cleavage of the C-O bond and the formation of dibenzofulvene (DBF) and carbon dioxide. The desired product, 4-piperidinol, is liberated with a free secondary amine.
The Crucial Role of the Scavenger The liberated dibenzofulvene is a reactive electrophile that can potentially react with the newly deprotected amine of 4-piperidinol, leading to undesired side products and chain termination in peptide synthesis.[4] Piperidine plays a dual role, not only as the base initiating the deprotection but also as a nucleophilic scavenger. It efficiently traps the dibenzofulvene to form a stable dibenzofulvene-piperidine adduct, driving the equilibrium of the reaction towards the desired products.[1][4][5]
Diagram of the Fmoc Deprotection Mechanism:
Caption: Mechanism of Fmoc deprotection of this compound.
Experimental Protocol: Solution-Phase Deprotection
This protocol details the deprotection of this compound in a solution-phase reaction.
3.1. Materials and Reagents
-
This compound
-
Piperidine (reagent grade, stored under inert atmosphere)
-
N,N-Dimethylformamide (DMF) (anhydrous, peptide synthesis grade)
-
Dichloromethane (DCM) (reagent grade)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
3.2. Step-by-Step Procedure
Experimental Workflow:
Caption: Step-by-step workflow for the deprotection of this compound.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous DMF (approximately 5-10 mL per gram of substrate).
-
Addition of Piperidine: Under a nitrogen or argon atmosphere, add piperidine (forming a 20% v/v solution with DMF) to the stirred solution. For example, to 8 mL of the DMF solution, add 2 mL of piperidine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. A suitable eluent system would be DCM:Methanol (e.g., 9:1 or 9.5:0.5) with a small amount of triethylamine (e.g., 0.5%) to prevent streaking of the amine product. The disappearance of the starting material spot (UV active) and the appearance of the product spot (stains with ninhydrin or other amine-detecting agents) indicates the reaction is proceeding. The reaction is typically complete within 30 minutes to 2 hours.[6]
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and piperidine.
-
Dissolve the residue in DCM.
-
Transfer the DCM solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) to remove any residual piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the organic layer with brine (1 x volume of organic layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 4-piperidinol.
-
Purification (if necessary): The crude product can be purified by silica gel column chromatography if necessary. The choice of eluent will depend on the polarity of any impurities.
3.3. Reaction Parameters and Optimization
| Parameter | Recommended Value/Range | Rationale & Considerations |
| Piperidine Concentration | 20% (v/v) in DMF | A 20% solution is a standard and effective concentration for rapid Fmoc removal.[7][8] Lower concentrations (e.g., 5%) can also be effective but may require longer reaction times.[5][9] |
| Solvent | DMF, NMP, Acetonitrile, THF | DMF and NMP are excellent polar aprotic solvents that facilitate the reaction.[1][8] For easier removal during work-up, acetonitrile or THF can be considered.[10] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. Elevated temperatures are generally not necessary and may increase the risk of side reactions.[11] |
| Reaction Time | 30 min - 2 hours | The reaction time is dependent on the substrate and reaction conditions. Monitoring by TLC is crucial to determine the point of completion.[6] |
Analytical Monitoring of Deprotection
Accurate monitoring of the Fmoc deprotection is essential to ensure complete reaction and avoid the generation of deletion sequences in multi-step syntheses.
-
Thin-Layer Chromatography (TLC): As described in the protocol, TLC is a simple and effective method for qualitative monitoring in a solution-phase reaction. The disappearance of the UV-active this compound spot and the appearance of a new, more polar spot for 4-piperidinol (visualized with an amine-specific stain like ninhydrin) indicates a successful reaction.
-
UV-Vis Spectrophotometry: In the context of SPPS, the cleavage of the Fmoc group can be quantified by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[5][12] This method can be adapted for solution-phase reactions to determine reaction kinetics or endpoint.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative and precise method for monitoring the reaction by separating and quantifying the starting material, product, and any byproducts.[12][13]
Potential Side Reactions and Troubleshooting
While the Fmoc deprotection with piperidine is generally a robust reaction, some potential issues may arise.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | Insufficient reaction time; Degraded piperidine; Low reaction temperature. | Increase reaction time and continue monitoring by TLC. Use freshly opened or distilled piperidine. Ensure the reaction is performed at room temperature. |
| Formation of Dibenzofulvene Adducts with Product | Inefficient scavenging of dibenzofulvene. | Ensure a sufficient excess of piperidine is used (e.g., 20% v/v). |
| Aspartimide Formation (in peptide synthesis) | Base-catalyzed side reaction involving aspartic acid residues. | While not directly applicable to this compound, in peptide synthesis, using additives like HOBt or switching to a less basic deprotection reagent can mitigate this.[14][15] |
| Racemization (in peptide synthesis) | Base-mediated epimerization of the C-terminal amino acid. | Generally not a significant issue with standard Fmoc deprotection conditions. |
Conclusion
The deprotection of this compound using piperidine is a highly efficient and reliable transformation. By understanding the underlying E1cB mechanism and carefully controlling the reaction parameters, researchers can achieve clean and complete removal of the Fmoc group, providing access to the versatile 4-hydroxypiperidine building block for further synthetic endeavors. The protocol provided in this application note serves as a robust starting point for scientists in both academic and industrial settings.
References
- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022, January 7).
- Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.).
- Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025, December 18).
- Best solvent for FMOC removal : r/Chempros - Reddit. (2022, June 30).
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent - Ovid. (n.d.).
- A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- A Comparative Guide to Fmoc Deprotection: 3-Methylpiperidine vs. 4-Methylpiperidine - Benchchem. (n.d.).
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. (2021, October 8).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. (2025, October 16).
- How can ı remove Fmoc from solution phase peptide? - ResearchGate. (2016, March 25).
- Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC.... - ResearchGate. (n.d.).
- Optimizing the Fmoc-Phe(4-F)-OH deprotection step to prevent side reactions - Benchchem. (n.d.).
- N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (2025, August 6).
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
- Green Chemistry - In situ Fmoc removal. (n.d.).
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
- Application Notes and Protocols for Fmoc Deprotection of Fmoc-Bip(4,4')-OH - Benchchem. (n.d.).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (n.d.).
- (PDF) Methods for Removing the Fmoc Group - ResearchGate. (2025, August 10).
- Methods for Removing the Fmoc Group | Springer Nature Experiments. (n.d.).
- Working up the product after removing FMOC : r/Chempros - Reddit. (2022, February 24).
- Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis | ACS Omega - ACS Publications. (2023, January 23).
- N-Fmoc-piperidine-4-carboxylicacid - Cusabio. (n.d.).
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys - eScholarship.org. (2024, January 5).
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing). (n.d.).
- This compound - ChemBK. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Chemistry. (n.d.).
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC - NIH. (2022, March 29).
- What is the best method to deprotect Fmoc in solution phase? - ResearchGate. (2017, April 10).
- Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- 4-N-Fmoc-aminopiperidine hydrochloride - Chem-Impex. (n.d.).
- Work-up following removal of an FMOC group - Organic Chemistry - Science Forums. (2022, March 3).
- Fmoc-4-carboxymethyl-piperidine - Chem-Impex. (n.d.).
- In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach - The Royal Society of Chemistry. (n.d.).
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. peptide.com [peptide.com]
Application Notes & Protocols: Leveraging N-Fmoc-4-piperidinol for the Synthesis of Conformationally Constrained Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Cyclic Peptides and the Role of Scaffolds
Cyclic peptides are an increasingly important class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their constrained macrocyclic structure often imparts significant advantages over linear counterparts, including enhanced metabolic stability, improved receptor affinity and selectivity, and potentially increased cell permeability.[2][3] A key strategy in designing novel cyclic peptides involves the incorporation of non-proteinogenic amino acids or scaffolds to introduce specific conformational biases.[4]
N-Fmoc-4-piperidinol emerges as a privileged scaffold in this context. The piperidine ring is a common motif in medicinal chemistry, known for improving pharmacokinetic properties and metabolic stability.[5] By incorporating this compound into a peptide sequence, researchers can introduce a rigid, non-planar structure that serves as a nucleation point for macrocyclization, guiding the peptide into a well-defined three-dimensional shape. The hydroxyl group on the 4-position of the piperidine ring provides a convenient and reactive handle for subsequent cyclization reactions.
This guide provides a comprehensive overview of the chemical principles, strategic considerations, and detailed protocols for utilizing this compound in the solid-phase synthesis of novel cyclic peptides.
Chemical Principles and Strategic Advantages
The utility of this compound in cyclic peptide synthesis is rooted in the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[6][7]
-
The Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the piperidine nitrogen allows it to be treated as a standard amino acid building block. It is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a secondary amine base, typically a solution of piperidine in DMF, enabling the stepwise elongation of the peptide chain.[8]
-
The Piperidine Scaffold: The piperidine ring itself introduces a significant conformational constraint. Unlike the flexible backbones of typical peptides, the chair-like conformation of the piperidine ring limits the available conformational space, pre-organizing the linear peptide for efficient cyclization.[5]
-
The 4-Hydroxyl Group: This functional group is the key to cyclization. After assembly of the linear peptide, the hydroxyl group can be used as a nucleophile or can be activated to react with another functional group in the peptide chain—such as the N-terminal amine or a side-chain carboxylate—to form the macrocycle.
Key Advantages:
-
Conformational Rigidity: Enforces a specific turn or bend in the peptide backbone, crucial for mimicking bioactive conformations.
-
Enhanced Stability: The piperidine structure can protect adjacent peptide bonds from enzymatic degradation.[3]
-
Improved Pharmacokinetics: The scaffold can modulate the lipophilicity and hydrogen bonding capacity of the final molecule, potentially improving its drug-like properties.[5]
-
Synthetic Versatility: Compatible with standard Fmoc-SPPS workflows, allowing for straightforward incorporation into diverse peptide sequences.[9]
Overall Synthesis Workflow
The synthesis of a cyclic peptide using this compound follows a logical progression from linear chain assembly on a solid support to on-resin cyclization, cleavage, and purification.
Caption: Workflow for cyclic peptide synthesis using this compound.
Detailed Experimental Protocols
This section provides step-by-step protocols for the key stages of the synthesis. The following is based on a standard 0.1 mmol synthesis scale.
Materials and Reagents
| Reagent/Material | Purpose | Typical Supplier |
| Rink Amide Resin | Solid support for C-terminal amide peptides | Commercial peptide synthesis suppliers |
| This compound | Scaffold building block | Commercial chemical suppliers |
| Fmoc-protected Amino Acids | Standard building blocks | Commercial peptide synthesis suppliers |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | HPLC Grade |
| Dichloromethane (DCM) | Solvent for washing and resin swelling | HPLC Grade |
| Piperidine | Reagent for Fmoc deprotection | Reagent Grade |
| HBTU/HATU & DIPEA | Coupling reagents and activation base | Commercial peptide synthesis suppliers |
| Trifluoroacetic Acid (TFA) | Cleavage from resin, side-chain deprotection | Reagent Grade |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent Grade |
| Diethyl Ether (cold) | Peptide precipitation | Reagent Grade |
Protocol 1: Linear Peptide Assembly
This protocol assumes a standard manual or automated solid-phase peptide synthesizer.
-
Resin Preparation:
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[9]
-
Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent like HBTU or HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid. The solution should turn yellow.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[6] For sterically hindered amino acids, longer times or double coupling may be required.[6]
-
Quality Control: Perform a Kaiser (ninhydrin) test. A yellow/colorless bead result indicates complete coupling; a blue/purple result indicates a free primary amine and incomplete coupling, requiring a recoupling step.[6]
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence, building the peptide from the C-terminus to the N-terminus.
-
-
Incorporation of this compound:
-
Couple this compound using the same procedure as a standard amino acid (Step 3). Due to its structure, it may be considered sterically hindered, so extending the coupling time to 4 hours or performing a double coupling is recommended.
-
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol describes cyclization by forming an amide bond between the N-terminal amine and an activated C-terminal precursor (anchored via the piperidinol hydroxyl group). This requires a specialized linker strategy not detailed here. A more common and direct approach is side-chain to N-terminus cyclization.
The following describes a common side-chain to N-terminus cyclization , where the peptide is anchored to the resin via a side-chain (e.g., of Asp or Glu) and the this compound's hydroxyl group is used to form an ester or ether linkage to another side chain, or more commonly, the N-terminal amine reacts with an activated side-chain.
A more direct use of the piperidinol involves its hydroxyl group reacting with a side chain. For simplicity, we will detail a standard head-to-tail cyclization , which is a common goal in peptide macrocyclization. This requires anchoring the peptide to the resin via a side chain.
-
Preparation for Cyclization:
-
The linear peptide must be assembled on a resin that allows for later cleavage, typically by anchoring the C-terminal amino acid via a side-chain functional group (e.g., Fmoc-Asp(O-2-CTC-Resin)-OtBu).
-
After assembling the full linear sequence, including the this compound, selectively deprotect the C-terminal carboxyl group.
-
Finally, deprotect the N-terminal Fmoc group as described in Protocol 1, Step 2, to expose the N-terminal amine.
-
-
On-Resin Cyclization Reaction:
-
Wash the peptide-resin extensively with DMF to ensure a neutral environment.
-
Swell the resin in a large volume of DMF. High dilution is critical to favor intramolecular cyclization over intermolecular dimerization or oligomerization.[10] A concentration of ~1-5 mM is recommended.
-
Add cyclization reagents. A common combination is HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.).
-
Allow the reaction to proceed with gentle agitation for 12-24 hours at room temperature.
-
Monitoring: Take a small sample of resin beads, cleave them (Protocol 3), and analyze the crude product by LC-MS to check for the disappearance of the linear precursor and the appearance of the cyclic product.
-
Protocol 3: Cleavage, Precipitation, and Purification
-
Resin Cleavage and Side-Chain Deprotection:
-
Wash the dried peptide-resin with DCM.[9]
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Water, and 2.5% TIS.[9] Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate PPE.
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin) and agitate for 2-4 hours at room temperature.[9]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether (~10-20 times the volume of the filtrate).[6]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
-
Purification and Characterization:
Data Presentation and Troubleshooting
Typical Cyclization Conditions & Outcomes
| Cyclization Reagent | Solvent | Concentration | Time (h) | Typical Crude Purity (%) | Common Byproducts |
| HBTU/HOBt/DIPEA | DMF | 1-5 mM | 12-24 | 30-70% | Dimer, Linear Precursor |
| HATU/DIPEA | DMF/NMP | 1-5 mM | 8-18 | 40-80% | Dimer, Racemized Products |
| DPPA/DIEA | DMF | 1-5 mM | 24-48 | 25-60% | Dimer, Truncated Sequences |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cyclization Yield | - High resin loading/concentration leading to dimerization.- Steric hindrance at cyclization site.- Inefficient activation chemistry. | - Use a lower loading resin (e.g., 0.2-0.4 mmol/g).[12]- Increase solvent volume for higher dilution.- Use a more powerful coupling reagent like HATU.- Extend reaction time and/or increase temperature slightly (e.g., to 40°C). |
| Incomplete Coupling | - Steric hindrance of this compound or adjacent amino acids.- Peptide aggregation on-resin. | - Perform a double coupling for the problematic residue.[6]- Use a stronger coupling reagent (HATU).- Add a chaotropic salt (e.g., LiCl) during coupling to disrupt aggregation. |
| Presence of Dimer/Oligomer | - Reaction concentration is too high. | - Significantly increase the volume of solvent during the on-resin cyclization step to ensure pseudo-dilution conditions.[10] |
| Racemization | - Over-activation of carboxyl group during cyclization.- Presence of strong base for extended periods. | - Add HOBt or HOAt to the coupling mixture to suppress racemization.- Use a milder base or ensure reaction times are not excessively long. |
Visualization of the Chemical Transformation
The core transformation involves incorporating the piperidinol scaffold and then inducing cyclization.
Sources
- 1. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsra.net [ijsra.net]
- 12. biotage.com [biotage.com]
Introduction: The Strategic Importance of N-Fmoc-4-piperidinol
An In-Depth Technical Guide to the Application of N-Fmoc-4-piperidinol in Drug Development
In the landscape of modern medicinal chemistry, success is often dictated by the strategic selection of molecular building blocks. N-(9-Fluorenylmethoxycarbonyl)-4-piperidinol is one such cornerstone reagent, a versatile scaffold that elegantly combines three critical chemical features: a piperidine core, a base-labile Fmoc protecting group, and a reactive hydroxyl handle. This unique trifecta makes it an indispensable tool for drug development professionals, particularly in the synthesis of complex peptides, peptidomimetics, and sophisticated therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
The piperidine ring is a "privileged scaffold" in drug discovery, a structural motif frequently found in biologically active molecules, including numerous approved drugs targeting the central nervous system.[1][2] Its conformational flexibility and ability to engage in key intermolecular interactions make it an ideal framework for drug design.[1] The Fmoc group provides orthogonal protection of the piperidine nitrogen, essential for controlled, stepwise synthesis, especially in Solid-Phase Peptide Synthesis (SPPS).[3][4][5] Finally, the hydroxyl group at the 4-position serves as a versatile point for chemical modification, enabling its use as a linker component to conjugate other molecules.
This guide serves as a comprehensive resource for researchers and scientists, providing not only the theoretical underpinnings of this compound's utility but also detailed, field-proven protocols for its practical application.
Physicochemical and Structural Properties
A thorough understanding of a reagent's properties is fundamental to its successful application. This compound is a white solid, typically soluble in organic solvents like dimethylformamide (DMF) and chloroform.[6]
| Property | Value | Source |
| CAS Number | 351184-42-4 | [6][7] |
| Molecular Formula | C₂₀H₂₁NO₃ | [6][7] |
| Molecular Weight | 323.39 g/mol | [6][7] |
| Appearance | White Solid | [6] |
| Storage Condition | 2-8°C | [6] |
Below is a diagram illustrating the key functional components of the molecule that are central to its role in chemical synthesis.
Caption: Key functional components of this compound.
Core Applications in Drug Development
The utility of this compound spans several critical areas of pharmaceutical research, from modifying peptide backbones to constructing novel therapeutic modalities.
A Versatile Building Block for Peptidomimetics
Peptides are highly specific signaling molecules, but their therapeutic use can be limited by poor stability and low oral bioavailability. Peptidomimetics are molecules that mimic the structure of natural peptides, designed to overcome these limitations.[1] The piperidine core of this compound serves as an excellent scaffold for creating such mimics.[1]
By incorporating it into a peptide sequence using SPPS, researchers can introduce a rigid, non-natural constraint. This modification can lock the molecule into a bioactive conformation, enhance its resistance to enzymatic degradation, and improve its pharmacokinetic profile. The Fmoc group allows it to be treated like a standard protected amino acid in the iterative SPPS workflow.[8][9]
A Linchpin in Advanced Linker Chemistry
Modern therapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs rely on chemical linkers to connect a targeting moiety to a payload or an E3 ligase ligand.[10][11][12] The stability and cleavage properties of these linkers are critical for the drug's efficacy and safety.[11]
This compound is an ideal starting point for synthesizing these custom linkers. The hydroxyl group at the 4-position provides a convenient attachment point for various chemical extensions. Through standard organic reactions (e.g., etherification, esterification), a payload, a polyethylene glycol (PEG) spacer, or another reactive handle can be attached. The piperidine nitrogen, temporarily protected by the Fmoc group, can be deprotected and coupled to the targeting part of the molecule, making it a bifunctional linker precursor.[13]
Streamlining the Synthesis of PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein (Protein of Interest, POI) by hijacking the cell's ubiquitin-proteasome system.[14] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker.[10]
The synthesis of PROTACs is often a complex, multi-step process.[10] this compound can simplify this workflow. It can be used as a central scaffold for the linker. For instance, an E3 ligase ligand can be attached to the hydroxyl group, and after incorporation into a solid-phase synthesis workflow, the POI-binding ligand can be coupled to the deprotected piperidine nitrogen. This modular approach, often enabled by solid-phase synthesis, is essential for rapidly creating libraries of PROTACs to optimize linker length and composition, which are critical determinants of activity.[15][16][17]
Caption: Conceptual workflow for PROTAC synthesis using this compound.
Experimental Protocols
The following protocols provide standardized, step-by-step procedures for the effective use of this compound. Adherence to these guidelines is crucial for achieving reproducible and high-quality results.
Protocol 1: General Handling, Storage, and Quality Control
Rationale: Proper handling and storage are paramount to maintaining the integrity of the reagent. Contamination with moisture or basic/acidic vapors can compromise the Fmoc group or the piperidinol structure.
-
Storage: Store this compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment.
-
Handling:
-
Allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Use clean, dry spatulas and glassware.
-
Weigh the required amount quickly and reseal the container promptly.
-
-
Initial Quality Control (QC): Before use, it is advisable to verify the purity of the reagent, especially if it has been stored for a long time.
-
HPLC Analysis: Run a sample on a reverse-phase HPLC system. A high-purity sample should exhibit a single major peak.[18]
-
Mass Spectrometry: Confirm the molecular weight via ESI-MS to ensure the compound has not degraded.
-
Protocol 2: Incorporation into a Peptide via Fmoc-SPPS
Rationale: This protocol details the integration of this compound into a growing peptide chain on a solid support. The process follows the standard Fmoc-SPPS cycle: deprotection, activation/coupling, and washing.[19]
Materials:
-
Rink Amide or Wang resin (pre-loaded with the first amino acid)
-
This compound
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: Anhydrous DMF, Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the peptide-resin in the reaction vessel. Add DMF and gently agitate for 30-60 minutes to swell the resin beads, making the reactive sites accessible.[20] Drain the DMF.
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3-5 minutes. Drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.[19][21][22]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a few resin beads. A positive result (blue beads for Kaiser test) indicates the presence of a free primary amine and successful deprotection.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (0.95 eq. relative to the amino acid) in a minimal amount of DMF.
-
Add DIPEA (2 eq. relative to the amino acid) to the solution to activate it. Allow it to pre-activate for 1-2 minutes.
-
Immediately add the activated solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for difficult couplings.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test again. A negative result (colorless/yellow beads) indicates complete coupling and the absence of free primary amines. If the test is positive, the coupling step should be repeated.
-
Capping (If Necessary): If the coupling is incomplete after a second attempt, cap the unreacted free amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
Caption: Iterative workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 3: Derivatization of the Hydroxyl Group (Example: Etherification)
Rationale: This protocol outlines a general method for modifying the free hydroxyl group of the piperidine ring after it has been incorporated into a peptide or while it is still a free building block (with appropriate protection of other functional groups). This is a key step for using it as a linker.
Materials:
-
Peptide-resin containing the this compound moiety
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Alkyl halide with desired linker/payload (e.g., 2-bromoethanol as a simple example)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation: Swell the peptide-resin in anhydrous DCM and then wash thoroughly with anhydrous THF. Dry the resin under a high vacuum.
-
Deprotonation:
-
Suspend the dry resin in anhydrous THF under an inert atmosphere (argon).
-
In a separate flask, wash NaH (5-10 equivalents) with anhydrous hexane to remove the mineral oil, decant the hexane, and carefully dry the NaH under argon.
-
Suspend the washed NaH in anhydrous THF and add it slowly to the resin suspension at 0°C.
-
Allow the reaction to stir at room temperature for 1-2 hours. This deprotonates the hydroxyl group to form a more nucleophilic alkoxide.
-
-
Alkylation:
-
Dissolve the alkyl halide (5-10 equivalents) in anhydrous THF.
-
Slowly add the alkyl halide solution to the resin suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Quenching and Washing:
-
Cool the reaction to 0°C and carefully quench any excess NaH by the slow, dropwise addition of ethanol, followed by water.
-
Wash the resin extensively with DMF, water, methanol, and DCM to remove all salts and unreacted reagents.
-
-
Confirmation: Cleave a small amount of the peptide from the resin and analyze by LC-MS to confirm the mass increase corresponding to the successful addition of the alkyl group.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Fmoc Deprotection | 1. Insufficient deprotection time. 2. Degraded piperidine solution. 3. Peptide aggregation hindering access. | 1. Increase the second deprotection step to 30 minutes. 2. Use a freshly prepared 20% piperidine/DMF solution. 3. Use structure-breaking solvents (e.g., NMP) or add chaotropic salts. |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance from the piperidine ring or adjacent residues. 2. Insufficient activation time or degraded coupling reagents. 3. Peptide aggregation. | 1. Double couple (repeat the coupling step). Increase reaction time to 4 hours or overnight. 2. Use a more potent coupling reagent like HATU. Use fresh reagents. 3. Swell the resin in a different solvent or sonicate briefly. |
| Low Yield After Cleavage | 1. Inefficient coupling at multiple steps. 2. Loss of peptide chains from the resin due to harsh conditions. 3. Incomplete final cleavage from the resin. | 1. Optimize coupling conditions and confirm completion at each step. 2. Ensure the linker is stable to the repeated piperidine treatments. 3. Increase cleavage time or use a stronger acid cocktail (if compatible with side-chain protecting groups). |
| Side Reaction during Hydroxyl Derivatization | 1. Presence of water reacting with NaH. 2. Base (NaH) is too strong and affects other functional groups. | 1. Ensure all solvents and reagents are strictly anhydrous. 2. Use a milder, non-hydridic base like potassium tert-butoxide or DBU if compatible with the substrate. |
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic molecular tool that provides a robust and flexible platform for innovation in drug development. Its ability to act as a constrained peptidomimetic, a versatile linker component, and a scaffold for complex therapeutics like PROTACs makes it invaluable. By understanding the fundamental chemistry of its constituent parts and applying rigorous, optimized protocols, researchers can effectively leverage this compound to accelerate the synthesis of next-generation therapeutics and tackle challenging pharmacological targets.
References
- Vertex AI Search. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
- National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central.
- (2024, July 26). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1).
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. NIH.
- ChemBK. (2024, April 9). This compound.
- Chem-Impex. (n.d.). 4-N-Fmoc-aminopiperidine hydrochloride.
- Riverx Labs. (n.d.). This compound 351184-42-4.
- Chem-Impex. (n.d.). N-α-Fmoc-β-(1-Boc-piperidin-4-yl)-DL-alanine.
- (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12).
- (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- National Institutes of Health. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
- National Center for Biotechnology Information. (n.d.). The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC.
- ResearchGate. (2022, July 13). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles.
- National Center for Biotechnology Information. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC. NIH.
- UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ChemRxiv. (n.d.). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe.
- Benchchem. (n.d.). A Comparative Guide to the NMR Characterization of Peptides Containing Fmoc-Bip(4,4')-OH and Analogues.
- Chem-Impex. (n.d.). Fmoc-4-carboxymethyl-piperidine.
- (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc Amino Acids.
- Benchchem. (n.d.). An In-depth Technical Guide to Fmoc Chemistry for Peptide Synthesis.
- National Center for Biotechnology Information. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC. NIH.
- Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids.
- (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
- 7. riverxlab.com [riverxlab.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. chemimpex.com [chemimpex.com]
- 14. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Incorporation of N-Fmoc-4-piperidinol in the Synthesis of Novel Peptide Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The rational design of peptide-based therapeutics frequently involves the incorporation of non-natural amino acids to enhance conformational stability, proteolytic resistance, and receptor-binding affinity. N-Fmoc-4-piperidinol is a valuable building block that introduces a 4-hydroxypiperidine moiety, a privileged scaffold in medicinal chemistry, into a peptide sequence. This modification can impart significant conformational rigidity and modulate the physicochemical properties of the resulting peptide analogue. This comprehensive guide provides a detailed exploration of the strategic use of this compound in solid-phase peptide synthesis (SPPS), offering in-depth protocols, mechanistic insights, and practical considerations for its successful incorporation and characterization.
Introduction: The Rationale for Incorporating this compound
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility. The introduction of unnatural amino acids is a proven strategy to overcome these limitations.[1][2] The piperidine ring, in particular, is a common motif in many approved drugs, valued for its ability to introduce conformational constraint, modulate lipophilicity, and provide vectors for further functionalization.[3]
This compound serves as a synthetic surrogate for proline or other cyclic amino acids, introducing a six-membered heterocyclic ring into the peptide backbone. The hydroxyl group at the 4-position offers a site for potential post-synthetic modifications, such as glycosylation or PEGylation, further expanding the accessible chemical space.[4] The incorporation of this building block can lead to peptide analogues with:
-
Enhanced Proteolytic Stability: The non-natural piperidine structure can disrupt recognition sites for proteases.[5]
-
Constrained Conformation: The rigid piperidine ring limits the accessible conformational space of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for improved receptor binding.
-
Modulated Physicochemical Properties: The piperidine moiety can influence the solubility, lipophilicity, and hydrogen bonding capacity of the peptide.[6]
This guide will provide the necessary technical details for researchers to confidently employ this compound in their peptide design and synthesis workflows.
Chemical Properties and Handling of this compound
A thorough understanding of the building block's properties is crucial for its effective use.
| Property | Value | Source |
| Chemical Name | (9H-Fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate | [1] |
| CAS Number | 351184-42-4 | [1][3] |
| Molecular Formula | C₂₀H₂₁NO₃ | [1] |
| Molecular Weight | 323.39 g/mol | [1] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in DMF, NMP, DCM | General Knowledge |
| Storage | Store at 2-8°C, protected from moisture | General Knowledge |
Handling Precautions: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of dust.
Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound Incorporation
The following sections detail the step-by-step process for incorporating this compound into a peptide sequence using standard Fmoc/tBu chemistry.
Caption: General workflow for incorporating this compound via Fmoc-SPPS.
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).
-
For C-terminal amides: Rink Amide resin is a common choice.[7]
-
For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride resin can be used.[7]
Protocol 1: Resin Swelling
-
Place the desired amount of resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin (approx. 10 mL/g of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[2]
-
Drain the DMF.
Fmoc Deprotection
The base-labile Fmoc group is removed to expose the N-terminal amine for the subsequent coupling reaction.
Protocol 2: Standard Fmoc Deprotection
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[8]
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 1-3 one more time to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[9]
Coupling of this compound
This is the critical step for incorporating the piperidinol moiety. Due to the secondary amine nature and potential steric hindrance of this compound, a more potent coupling reagent and potentially longer reaction times are recommended compared to standard proteinogenic amino acids. HATU is a highly effective coupling reagent for such challenging couplings.[5]
Protocol 3: HATU-Mediated Coupling of this compound
-
Pre-activation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature. The extended coupling time is recommended to ensure high coupling efficiency.[2]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated with fresh reagents.[8]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and then dichloromethane (DCM) (3 x 1 min).
Causality Behind Experimental Choices:
-
HATU/HOAt: This combination forms a highly reactive OAt-active ester, which is particularly effective for coupling sterically hindered or less reactive amines like the one in this compound.[5] The inclusion of HOAt also helps to suppress racemization.
-
Extended Coupling Time: The rigid structure of this compound can slow down the kinetics of the coupling reaction. Allowing for a longer reaction time helps to drive the reaction to completion.
Table of Recommended Reagent Quantities for Coupling (0.1 mmol scale):
| Reagent | Equivalents (relative to resin loading) | Amount (for 0.1 mmol) |
| This compound | 3 | 97.1 mg |
| HATU | 2.9 | 110.3 mg |
| HOAt | 3 | 40.8 mg |
| DIPEA | 6 | 104.6 µL |
Chain Elongation
After the successful coupling of this compound, the synthesis continues by repeating the deprotection (Protocol 2) and coupling cycles for the subsequent amino acids in the sequence. For standard Fmoc-amino acids, coupling reagents like HBTU/HOBt or DIC/HOBt with shorter reaction times (30-60 minutes) are typically sufficient.[9]
Cleavage and Global Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously.
Protocol 4: TFA-Mediated Cleavage
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum for at least 30 minutes.
-
Prepare a cleavage cocktail. A common choice is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[8]
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide will contain the target molecule along with deletion sequences and byproducts from the synthesis and cleavage steps. Purification is essential to obtain a high-purity product for biological evaluation.
Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for peptide purification.[1] The separation is based on the hydrophobicity of the peptide.
Protocol 5: General RP-HPLC Purification
-
Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of acetonitrile (ACN) and water with 0.1% TFA. For hydrophobic peptides, small amounts of DMSO or formic acid may be necessary.
-
Chromatography:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. The specific gradient will need to be optimized for each peptide. A typical starting point is a gradient of 5-65% B over 30 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[1]
Characterization of the Purified Peptide Analogue
Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.
Caption: Workflow for the characterization of the purified peptide analogue.
Table of Expected Characterization Data for a Model Peptide (Ac-Tyr-Pip(OH)-Phe-NH₂):
| Analysis Technique | Expected Result | Interpretation |
| Analytical RP-HPLC | Single major peak with >95% purity | Confirms the purity of the synthesized peptide. |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: 469.24 Da, Observed [M+H]⁺: 469.25 Da | Confirms the correct molecular weight of the target peptide. |
| ¹H NMR (in DMSO-d₆) | Characteristic peaks for aromatic protons of Tyr and Phe, aliphatic protons of the piperidine ring, and amide protons. | Provides detailed structural information and confirms the presence of the piperidinol moiety. |
| ²D NMR (COSY, TOCSY, NOESY) | Correlations confirming the amino acid sequence and providing insights into the peptide's conformation in solution. | Elucidates the three-dimensional structure and the conformational constraints imposed by the piperidine ring. |
Impact on Peptide Structure and Bioactivity
The incorporation of this compound can have a profound impact on the resulting peptide's structure and function.
-
Conformational Rigidity: The piperidine ring restricts the rotational freedom of the peptide backbone, similar to proline. This can lead to a more defined secondary structure, which may be beneficial for receptor binding. Molecular dynamics simulations can be a powerful tool to predict and understand these conformational effects.[10]
-
Bioactivity: By locking the peptide into a specific conformation, the 4-hydroxypiperidine moiety can enhance binding affinity to the target receptor. Conversely, it could also lead to a loss of activity if the imposed conformation is not favorable for binding. The biological activity of each new analogue must be empirically determined. The piperidine scaffold is known to be a key element in many bioactive compounds, suggesting its potential to favorably influence the pharmacological profile of a peptide.[3]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling of this compound (Positive Kaiser Test) | Insufficient activation, steric hindrance, short coupling time. | Repeat the coupling with fresh reagents. Increase the coupling time to 4-6 hours. Consider using a different, more potent coupling reagent like COMU. |
| Low Yield of Crude Peptide | Incomplete coupling at one or more steps, premature chain termination. | Review all coupling steps, especially for hindered amino acids. Ensure complete Fmoc deprotection at each cycle. |
| Difficulty in Purifying the Peptide | The peptide is very hydrophobic or has poor solubility. | Modify the HPLC mobile phase. Try adding a different organic modifier (e.g., isopropanol) or using a different buffer system (e.g., ammonium acetate).[1] |
Conclusion
This compound is a versatile and powerful building block for the creation of novel peptide analogues with potentially enhanced therapeutic properties. By understanding its chemical nature and employing optimized solid-phase synthesis protocols, particularly with the use of potent coupling reagents like HATU, researchers can successfully incorporate this moiety into their peptide sequences. The resulting conformational constraints and the potential for further functionalization via the hydroxyl group open up new avenues for the design of next-generation peptide-based drugs. Careful purification and thorough characterization are paramount to ensuring the quality and integrity of the final product for subsequent biological evaluation.
References
- Łowicki, D., & Przybylski, P. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116087.
-
ResearchGate. (n.d.). Some bioactive α‐amino acid derivatives with a piperidine core. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Peptide Purification. Retrieved from [Link]
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
National Center for Biotechnology Information. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
- Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(3), 282-288.
- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. In Peptide analysis protocols (pp. 3-33). Humana Press.
- Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 32(10), 1473-1481.
-
National Center for Biotechnology Information. (n.d.). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Retrieved from [Link]
-
Reddit. (2023). HATU/PyBOP coupling procedure question. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Fields, G. B. (2002). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
-
National Center for Biotechnology Information. (n.d.). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
- Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(3), 136-148.
-
National Center for Biotechnology Information. (n.d.). Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis. Retrieved from [Link]
-
Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Retrieved from [Link]
-
Drexel University. (2020). Characterizing Conformation Ensembles of Proteins and Peptides by Combining Spectroscopic Techniques. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
manual vs. automated synthesis using N-Fmoc-4-piperidinol
An Application Guide to the Solid-Phase Synthesis of Peptides Containing N-Fmoc-4-piperidinol: A Comparative Analysis of Manual and Automated Methodologies
Introduction
The advent of Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the fields of biochemistry, drug discovery, and materials science.[1][2] This technique, which involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin, has been refined through the now-dominant Fluorenylmethyloxycarbonyl (Fmoc) chemistry.[3][4] The Fmoc/tBu approach offers milder reaction conditions compared to older Boc-based methods, expanding the repertoire of molecules that can be synthesized, including those with sensitive modifications.[3][4]
Modern drug development increasingly relies on the incorporation of non-canonical or unnatural amino acids to enhance peptide stability, potency, and bioavailability. This compound is one such building block, a cyclic secondary amine derivative that can impart unique conformational constraints and functional properties to a peptide. However, its steric bulk and distinct chemical nature present challenges to standard synthesis protocols.
This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the incorporation of this compound into peptide sequences. We provide a comprehensive comparison of manual and automated SPPS methodologies, detailing the causal logic behind protocol choices and offering field-tested protocols to ensure high-quality synthesis outcomes.
The Chemistry of Fmoc-Based Synthesis
The core of the SPPS cycle consists of two fundamental steps: the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid.
Fmoc Deprotection: The Base-Catalyzed Elimination
The Fmoc group is exceptionally stable under acidic and neutral conditions but is readily cleaved by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5][6] The mechanism is a base-induced β-elimination. A secondary amine, like piperidine, abstracts the acidic proton on the fluorenyl ring system. This triggers an elimination cascade, releasing the free N-terminus of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The piperidine then acts as a nucleophile, trapping the DBF to form a stable adduct that is easily washed away.[7][8] This efficient removal and scavenging process is critical for driving the synthesis cycle to completion.
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
Manual vs. Automated Synthesis: A Comparative Overview
The choice between manual and automated synthesis depends on various factors including scale, throughput requirements, complexity of the sequence, and available resources. While automated systems offer significant advantages in speed and reproducibility, manual synthesis provides unparalleled flexibility for troubleshooting and optimization.[9][10]
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time / Cycle | 1 - 2 hours[9] | 5 - 15 minutes (for setup)[9] |
| Total Time / Cycle | 2 - 4 hours[9] | 30 - 90 minutes[9][11] |
| Coupling Efficiency | 95 - 99% (with optimization)[9] | > 99%[9] |
| Final Crude Purity | 70 - 90%[9] | 85 - 98%[9] |
| Reagent Consumption | Higher, due to manual dispensing and larger washes | Optimized and lower due to precise fluidic control[9][11][12] |
| Reproducibility | Operator-dependent, lower | High, independent of operator[11][12] |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses possible)[13] |
Experimental Protocols: Incorporating this compound
The incorporation of this compound requires special consideration due to its structure. The secondary amine within the piperidine ring is protected by the Fmoc group, but the cyclic, non-planar structure can present steric hindrance during the coupling reaction. This necessitates the use of potent activating agents and potentially longer reaction times to ensure complete incorporation.
Protocol 1: Manual Synthesis Workflow
Manual synthesis allows for real-time monitoring and adjustment, which is highly advantageous when working with challenging building blocks. The use of a colorimetric test, such as the Kaiser test, is essential to confirm the completion of each coupling step before proceeding.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Standard Fmoc-amino acids
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: High-purity, amine-free DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, Isopropanol (IPA)
-
Kaiser Test Reagents
-
Manual peptide synthesis vessel with a fritted glass filter[2][14]
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin (e.g., 0.1 mmol scale) in DMF within the reaction vessel for 30-60 minutes with gentle agitation (e.g., nitrogen bubbling or wrist-action shaker).[6][15] Drain the DMF.
-
Initial Fmoc Deprotection (if starting with Fmoc-protected resin):
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.[15]
-
Drain and wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
Rationale for Reagent Choice: Due to the potential steric hindrance of this compound, a highly efficient uronium-based coupling reagent like HATU is preferred over carbodiimide-based reagents to maximize coupling efficiency and minimize side reactions.
-
Pre-activation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. A longer coupling time is recommended for this specific building block compared to standard amino acids.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and perform a Kaiser test.
-
A positive result (blue beads) indicates the presence of free primary amines and incomplete coupling. If the test is positive, drain the solution and repeat the coupling step with a freshly prepared activated solution ("double coupling").[15]
-
A negative result (yellow/colorless beads) confirms complete coupling.
-
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the cycle of deprotection (Step 2, but for the newly added residue) and coupling (Steps 3-5) for each subsequent amino acid in the sequence.
-
Final Steps: After the final amino acid is coupled, perform a final Fmoc deprotection. Wash the peptide-resin extensively with DMF, followed by DCM, and dry under vacuum before proceeding to cleavage.[15]
Caption: Workflow for the manual solid-phase synthesis cycle.
Protocol 2: Automated Synthesis Workflow
Automated synthesizers execute pre-programmed protocols with high precision, ensuring excellent reproducibility.[11][12] When incorporating this compound, the standard protocol must be modified to account for its challenging nature.
System & Reagent Setup:
-
Synthesizer: Any modern automated peptide synthesizer (e.g., Tribute, Liberty Blue, PurePep).
-
Reagents: Securely install bottles containing high-purity DMF, deprotection solution (20% piperidine/DMF), coupling activator (e.g., HATU in DMF), base (DIPEA in DMF), and washing solvents.
-
Amino Acids: Place vials containing pre-weighed standard Fmoc-amino acids and this compound in the designated positions.
Programming the Synthesis Protocol:
-
Sequence Entry: Enter the desired peptide sequence into the synthesizer's control software.
-
Method Modification for this compound:
-
Rationale for Modification: The default coupling time for standard amino acids (often 15-30 minutes) may be insufficient for the sterically hindered this compound. Automated systems compensate for this by allowing for extended reaction times or repeated coupling steps.
-
Action: For the this compound residue, modify the synthesis method to include either:
-
An extended single coupling: Increase the coupling time to at least 2 hours.
-
A "double coupling" cycle: Program the synthesizer to deliver a fresh, pre-activated solution of this compound and repeat the coupling step after the initial coupling and a brief wash. This is often the more effective strategy.
-
-
-
Standard Cycles: For all other standard amino acids, a typical automated cycle can be used:
-
Fmoc Deprotection: Two treatments with 20% piperidine/DMF (e.g., 2 min and 5 min).[5]
-
Washing: A series of automated washes with DMF.
-
Coupling: Delivery of activated amino acid solution and reaction for the standard programmed time (e.g., 30 minutes).
-
Final Wash: A final series of DMF washes before beginning the next cycle.
-
-
Execution and Monitoring: Start the synthesis run. Modern synthesizers allow for remote monitoring of the process.[12] The system will automatically perform all deprotection, washing, and coupling steps until the sequence is complete.
-
Post-Synthesis: Once the run is finished, the synthesizer will perform a final wash sequence. Retrieve the peptide-resin from the reaction vessel and dry it under vacuum.
Caption: Workflow for a typical automated solid-phase synthesis cycle.
Conclusion
Both manual and automated synthesis methodologies can be successfully employed to incorporate the non-canonical building block this compound.
Manual synthesis offers superior flexibility, allowing for on-the-fly optimization and rigorous monitoring with tools like the Kaiser test. This makes it an excellent choice for initial exploratory work, complex sequences where troubleshooting is anticipated, or when synthesizing at a larger scale (>1g).
Automated synthesis provides unmatched efficiency, reproducibility, and throughput, making it the method of choice for routine synthesis, library generation, and high-throughput screening applications.[11][13] The key to success with challenging residues like this compound in an automated workflow is the rational modification of standard protocols, specifically by implementing extended or double coupling cycles to overcome potential steric hindrance and ensure the synthesis proceeds to completion. The initial investment in an automated synthesizer is higher, but the long-term savings in labor and increased productivity are substantial.[11]
Ultimately, the choice of method will be guided by the specific goals of the project, the scale of the synthesis, and the resources available to the research team.
References
- Vertex AI Search. (n.d.). Automated Peptide Synthesis: Innovation and Applications.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Bpa-OH.
- YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to Manual vs. Automated Peptide Synthesis: The Case of N-Benzyl-N-Cbz-glycine.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- BenchChem. (2025). A Comparative Guide to Fmoc Deprotection: 3-Methylpiperidine vs. 4-Methylpiperidine.
- Dilun Biotechnology. (2025, September 15). Advances in Peptide Synthesis Technology and Applications.
- Chapman University Digital Commons. (n.d.). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting.
- ChemBK. (2024, April 9). This compound.
- Nowick Laboratory, UCI Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis.
- Gyros Protein Technologies. (n.d.). Automated Peptide Synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- Omizzur. (n.d.). Fmoc Solid-Phase Peptide Synthesis: Mechanism and Protocol.
- Oxford Academic. (n.d.). Basic procedures | Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
- National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Omizzur. (n.d.). Automated Peptide Synthesizer.
- Concept Life Sciences. (n.d.). FAQs - Solid-phase Peptide Synthesis.
- BenchChem. (n.d.). A Comparative Analysis: Manual vs. Automated Synthesis of Peptides with Unnatural Amino Acids.
- Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser.
- Nordsci. (2025, October 3). Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 336-348.
Sources
- 1. Advances in Peptide Synthesis Technology and Applications - Dilun Biotechnology [peptidescientific.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. Concept Life Sciences | FAQs - Solid-phase Peptide Synthesis [conceptlifesciences.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of the N-Fmoc-4-piperidinol Hydroxyl Group
Introduction
N-9-fluorenylmethoxycarbonyl-4-piperidinol (N-Fmoc-4-piperidinol) is a pivotal building block in modern medicinal chemistry and drug discovery. Its rigid piperidine scaffold is a common motif in a vast array of biologically active molecules, influencing properties such as solubility, lipophilicity, and metabolic stability. The secondary hydroxyl group at the 4-position serves as a versatile handle for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The Fmoc protecting group provides robust protection of the piperidine nitrogen under a variety of reaction conditions, yet it can be readily removed under mild basic conditions, such as treatment with piperidine in DMF, a standard procedure in solid-phase peptide synthesis (SPPS).[1][2]
This guide provides a comprehensive overview of key strategies for the chemical modification of the hydroxyl group of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure successful and reproducible outcomes.
Core Functionalization Strategies
The secondary hydroxyl group of this compound can be functionalized through several classical and modern organic reactions. The choice of method depends on the desired functional group, the stability of the reactants, and the required reaction conditions. The three most common and versatile strategies are Williamson Ether Synthesis, Esterification (Acylation), and the Mitsunobu Reaction.
-
Williamson Ether Synthesis: For the formation of ether linkages (C-O-C).
-
Esterification/Acylation: For the formation of ester linkages (C-O-C=O).
-
Mitsunobu Reaction: A powerful and versatile method for creating ethers, esters, and other C-O, C-N, or C-S bonds with inversion of stereochemistry.[3][4]
The following sections will delve into the specifics of each of these transformations.
Williamson Ether Synthesis: Formation of 4-Alkoxypiperidines
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[5] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkylating agent.[6][7]
Mechanism Insight: The reaction is initiated by the deprotonation of the alcohol (this compound) with a strong base to form the corresponding alkoxide. This highly nucleophilic alkoxide then attacks the primary or secondary alkyl halide in a bimolecular nucleophilic substitution (SN2) fashion.[7] To achieve high yields, it is crucial to use a strong, non-nucleophilic base and a polar aprotic solvent to enhance the reactivity of the alkoxide.
Workflow for Williamson Ether Synthesis:
Caption: General workflow for Williamson ether synthesis of this compound.
Protocol 1: Synthesis of N-Fmoc-4-benzyloxypiperidine
Objective: To synthesize N-Fmoc-4-benzyloxypiperidine via Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the excess NaH by adding saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Sodium Hydride (NaH) | 1.2 | Base for deprotonation |
| Benzyl Bromide (BnBr) | 1.1 | Alkylating agent |
| Anhydrous DMF/THF | - | Polar aprotic solvent |
| Saturated aq. NH₄Cl | - | Quenching agent |
Esterification: Synthesis of 4-Acyloxypiperidines
Esterification is a fundamental reaction for converting alcohols into esters. For this compound, this is typically achieved by reacting it with a carboxylic acid, acid chloride, or acid anhydride. When using a carboxylic acid, a coupling agent is required to activate the carboxyl group.
Mechanism Insight:
-
With Acid Chlorides/Anhydrides: The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride or anhydride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl or carboxylic acid byproduct.
-
With Carboxylic Acids: A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), is used to activate the carboxylic acid, forming a highly reactive intermediate that is then attacked by the hydroxyl group of this compound.[10] A catalyst like 4-(dimethylamino)pyridine (DMAP) is often added to accelerate the reaction.[10]
Protocol 2: Esterification using an Acid Chloride
Objective: To synthesize N-Fmoc-4-acetylpiperidine using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Add triethylamine (1.5 eq).
-
Addition of Acylating Agent: Cool the solution to 0 °C. Add acetyl chloride (1.2 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography if necessary.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Acetyl Chloride | 1.2 | Acylating agent |
| Triethylamine (TEA) | 1.5 | Base to neutralize HCl byproduct |
| Anhydrous DCM | - | Solvent |
The Mitsunobu Reaction: Versatile C-O Bond Formation
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide variety of functional groups with inversion of stereochemistry.[3][11] This reaction uses a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]
Mechanism Insight: The reaction mechanism is complex but can be summarized as follows: Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate.[3] This intermediate deprotonates the nucleophile (e.g., a carboxylic acid or phenol). The alcohol (this compound) is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is an excellent leaving group. Finally, the conjugate base of the nucleophile displaces the activated hydroxyl group via an SN2 reaction, resulting in the desired product with inverted stereochemistry.[4][11]
Workflow for the Mitsunobu Reaction:
Caption: General workflow for the Mitsunobu reaction with this compound.
Protocol 3: Mitsunobu Esterification with Benzoic Acid
Objective: To synthesize N-Fmoc-4-benzoyloxypiperidine with inversion of configuration (if a chiral center were present).
Materials:
-
This compound
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DIAD (1.2 eq) dropwise over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The main challenge with the Mitsunobu reaction is the removal of byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate). Purification is typically achieved by flash column chromatography. Careful selection of the eluent is necessary to separate the product from these byproducts.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material (alcohol) |
| Benzoic Acid | 1.2 | Nucleophile |
| Triphenylphosphine (PPh₃) | 1.2 | Activating reagent |
| DIAD | 1.2 | Activating reagent |
| Anhydrous THF | - | Solvent |
Considerations for Fmoc Group Stability
The Fmoc group is stable to the acidic conditions sometimes used in work-ups and the generally neutral or mildly basic conditions of the reactions described above. However, it is labile to strong bases. The N-Fmoc group is typically removed using a solution of 20% piperidine in DMF.[12][13] Care should be taken to avoid prolonged exposure to strong bases during functionalization if the Fmoc group is to be retained.
Troubleshooting and Key Insights
-
Williamson Ether Synthesis: Incomplete deprotonation is a common issue. Ensure the NaH is fresh and the solvent is truly anhydrous. If the alkylating agent is sterically hindered, elimination may compete with substitution.[7]
-
Esterification: With DCC/DIC couplings, the dicyclohexylurea (DCU) or diisopropylurea byproduct can be difficult to remove. DCU is poorly soluble in most organic solvents and can often be removed by filtration.
-
Mitsunobu Reaction: The pKa of the nucleophile should generally be less than 13 for the reaction to proceed efficiently.[3] The removal of byproducts is the primary purification challenge. Using polymer-bound PPh₃ or modified azodicarboxylates can simplify work-up.[4]
By understanding the principles behind these core reactions and following the detailed protocols, researchers can effectively functionalize this compound to generate diverse libraries of compounds for biological screening and lead optimization in drug development programs.
References
-
Wikipedia. Mitsunobu reaction. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules. 2022. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Reddit. Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated! [Link]
-
Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. J Am Chem Soc. 2020. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. byjus.com [byjus.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Troubleshooting & Optimization
troubleshooting low coupling efficiency of N-Fmoc-4-piperidinol
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of N-Fmoc-4-piperidinol in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the challenges and how to overcome them, ensuring the success of your synthesis.
The piperidine moiety is a highly privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its incorporation can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3][4] this compound is a key building block for introducing this scaffold, but its unique structure presents specific challenges during SPPS. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide & FAQs
Q1: What is the primary cause of low coupling efficiency with this compound?
The difficulty in achieving high coupling efficiency with this compound stems from two interconnected chemical principles: steric hindrance and the reduced nucleophilicity of its secondary amine.
-
Steric Hindrance: The nitrogen atom, which acts as the nucleophile in the coupling reaction, is part of a bulky, six-membered piperidine ring. This ring structure physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, significantly slowing down the rate of peptide bond formation. This is conceptually similar to the challenges faced when coupling other sterically demanding building blocks, such as β-branched or N-methylated amino acids.[5][6][7]
-
Reduced Nucleophilicity: Unlike the primary amines of standard amino acids, the nitrogen in this compound is a secondary amine. Secondary amines are inherently less nucleophilic (less reactive) than primary amines due to the electron-donating effect of the additional alkyl substituent and increased steric bulk.[7]
Caption: Troubleshooting workflow for incomplete coupling.
-
Double Coupling: This is the first action to take. After the initial coupling time, drain the reaction vessel and add a fresh solution of activated this compound. Allow this second coupling to proceed for an additional 2-4 hours before re-testing. [6][8]2. Capping: If the reaction is still incomplete after a double coupling, you must terminate the unreacted chains to prevent the formation of a difficult-to-remove deletion impurity. This is achieved by acetylating the free secondary amines with a reagent like acetic anhydride. [6]
Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol outlines a robust procedure for coupling this compound on a solid support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 5 min, then 1 x 15 min). [9][10]2. Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the activation mixture. Vortex the solution for 1-2 minutes to pre-activate. [11]5. Coupling Reaction: Immediately add the activated solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 4 hours. For particularly stubborn sequences, consider heating to 40°C.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform the Isatin test (see Protocol 2).
-
Final Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents before proceeding to the next deprotection step.
Protocol 2: Monitoring with the Isatin Test
-
Sample Preparation: Place 5-10 beads of washed, dried resin into a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Solution A: 1g of Isatin in 20 mL of benzyl alcohol.
-
Solution B: 1g of Boc-Phenylalanine in 20 mL of benzyl alcohol.
-
Solution C: 0.4 mL of 0.2 M phenanthroline in benzyl alcohol.
-
-
Heating: Heat the test tube to 100°C for 5-10 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads turn a distinct blue, blue-green, or blue-black color.
-
Negative Result (Complete Coupling): The beads remain yellow or orange.
-
Protocol 3: Capping of Unreacted Amines
This protocol should be used if a double coupling attempt fails to go to completion.
-
Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3 times).
-
Prepare Capping Solution: Prepare a capping solution of 10% Acetic Anhydride and 10% DIPEA in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature. [6]4. Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (5 times) before proceeding to the next cycle's Fmoc deprotection step.
References
-
Nikolaieva, Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Dubar, F., et al. (2020). Structure-Based Design and Synthesis of Piperidinol-Containing Molecules as New Mycobacterium abscessus Inhibitors. PubMed Central. [Link]
-
Lu, X., et al. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Rybak, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Han, Y., et al. (2005). Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]
-
Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed Central. [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis of Piperidones and Piperidines. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. [Link]
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Fmoc-4-Piperidinol Synthesis
Welcome to the technical support center for the synthesis of N-Fmoc-4-piperidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this common yet crucial reaction. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's nuances, enabling you to confidently address challenges and significantly improve your experimental outcomes.
Reaction Fundamentals: The Chemistry of N-Fmoc Protection
The synthesis of this compound involves the protection of the secondary amine of 4-hydroxypiperidine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This reaction is a cornerstone in peptide synthesis and other areas of organic chemistry where temporary amine protection is required.[1][2] The process is typically carried out by reacting 4-hydroxypiperidine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a mild base.[1]
The base plays a dual role: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid byproduct generated during the reaction.[1] The choice of base and solvent, along with temperature and reaction time, are critical parameters that dictate the success and efficiency of the synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers and best-practice recommendations.
Q1: What are the standard reaction conditions for synthesizing this compound?
A1: A typical starting point for the synthesis involves dissolving 4-hydroxypiperidine in a suitable organic solvent, such as dichloromethane (DCM) or a biphasic system like dioxane and aqueous sodium bicarbonate.[1] Fmoc-Cl is then added, often portion-wise, at a reduced temperature (e.g., 0 °C) to control the initial exotherm, and the reaction is then allowed to warm to room temperature.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM), Dioxane/Water, DMF | Good solubility for reactants; facilitates reaction and workup. |
| Base | Sodium Bicarbonate (NaHCO₃), Pyridine, Triethylamine (TEA) | Neutralizes HCl byproduct; mild bases prevent side reactions.[1][3] |
| Temperature | Start at 0 °C, then warm to Room Temperature | Controls initial reaction rate and minimizes potential side reactions. |
| Stoichiometry | Slight excess of Fmoc-Cl (1.05-1.2 eq.) | Ensures complete consumption of the starting amine. |
Q2: How can I effectively monitor the reaction progress?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (4-hydroxypiperidine), the product (this compound), and any potential byproducts. The disappearance of the starting amine spot and the appearance of the product spot indicate the reaction's progression. Staining with ninhydrin can be used to visualize the primary/secondary amine of the starting material, which will not stain the protected product.
Q3: What is a typical reaction time, and what factors can influence it?
A3: Reaction times can vary from a few hours to overnight. The primary factors influencing the reaction rate are:
-
Temperature: Higher temperatures generally accelerate the reaction, but may also promote side reactions.
-
Base Strength: A stronger base can increase the rate of deprotonation of the amine, but may also lead to degradation of the Fmoc group if too harsh.
-
Concentration: Higher concentrations of reactants can lead to faster reaction rates.
-
Mixing: Efficient stirring is crucial to ensure homogeneity, especially in biphasic systems.
Q4: What are the most common side reactions and byproducts?
A4: While the reaction is generally clean, potential side reactions include:
-
Di-Fmoc Piperidine Formation: Although less common with a secondary amine, over-alkylation is a theoretical possibility if reaction conditions are not well-controlled.
-
Hydrolysis of Fmoc-Cl: If excessive water is present and the reaction is slow, Fmoc-Cl can hydrolyze to form Fmoc-OH.[3]
-
Formation of Dibenzofulvene (DBF): While primarily an issue during Fmoc deprotection with secondary amines like piperidine, harsh basic conditions could potentially lead to some degradation of the Fmoc group, generating DBF.[4][5]
Q5: What are the best practices for purifying this compound?
A5: Purification is typically achieved through aqueous workup followed by recrystallization or column chromatography.
-
Aqueous Workup: After the reaction is complete, an aqueous wash (e.g., with dilute acid, water, and brine) can remove the base, unreacted starting material, and water-soluble byproducts.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective purification method.
-
Column Chromatography: For less pure samples or to isolate the product from closely related impurities, silica gel column chromatography is the method of choice. The eluent system used for TLC can be adapted for the column. The hydrophobic nature of the Fmoc group can sometimes lead to broad peaks on reversed-phase HPLC.[6]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Fmoc-Cl: Fmoc-Cl is moisture-sensitive and can degrade over time.[1] 2. Ineffective Base: The chosen base may be too weak or of poor quality. For solid bases like NaHCO₃, ensure it is finely powdered. 3. Poor Quality Starting Material: 4-hydroxypiperidine may be impure or hydrated. | 1. Use fresh Fmoc-Cl or test the activity of the existing stock. 2. Switch to a different base (e.g., pyridine or TEA). Ensure anhydrous conditions if using a non-aqueous system. 3. Use freshly opened or purified 4-hydroxypiperidine. |
| Slow or Incomplete Reaction | 1. Low Temperature: The reaction may be too cold to proceed at a reasonable rate. 2. Insufficient Base: The amount of base may be inadequate to neutralize the generated HCl. 3. Poor Mixing: In biphasic systems, inefficient stirring can limit the reaction rate. | 1. Allow the reaction to warm to room temperature or gently heat if necessary, while monitoring for side product formation. 2. Add an additional equivalent of base. 3. Increase the stirring speed. |
| Presence of Multiple Spots on TLC | 1. Side Reactions: Formation of byproducts as discussed in the FAQs. 2. Degradation of Product: The product may be unstable to the reaction or workup conditions. 3. Impure Starting Materials: Contaminants in the starting materials will carry through the reaction. | 1. Re-evaluate the reaction conditions (temperature, base). Consider a milder base. 2. Ensure the workup is not overly harsh (e.g., using concentrated acids or bases). **3. ** Check the purity of starting materials by TLC or other analytical methods before starting the reaction. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The product may not crystallize easily. 2. Emulsion during Workup: Formation of a stable emulsion can make phase separation difficult. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging. | 1. If recrystallization fails, use silica gel column chromatography. 2. Add brine to the aqueous layer to help break the emulsion. Filtering through a pad of celite can also be effective. 3. Optimize the eluent system for column chromatography. A shallower gradient or a different solvent system may be required. |
Visualizing the Workflow
To further clarify the experimental and troubleshooting logic, the following diagrams have been generated.
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for addressing low product yield in the this compound synthesis.
References
-
ChemBK. This compound. Available from: [Link]
-
National Center for Biotechnology Information. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for the synthesis of compound (4 a) [a]. Available from: [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]
-
Wiley Online Library. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Available from: [Link]
-
Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]
-
Semantic Scholar. Alternative to piperidine in Fmoc solid-phase synthesis. Available from: [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available from: [Link]
-
ResearchGate. Alternative to Piperidine in Fmoc Solid-Phase Synthesis | Request PDF. Available from: [Link]
-
CHIMIA. Thermal Cleavage of the Fmoc Protection Group. Available from: [Link]
-
ResearchGate. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
-
SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]
-
ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]
-
Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal. Available from: [Link]
-
ResearchGate. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. Available from: [Link]
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available from: [Link]
-
ResearchGate. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available from: [Link]
-
Green Chemistry (RSC Publishing). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Available from: [Link]
-
ResearchGate. Thermal Cleavage of the Fmoc Protection Group. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions | Download Scientific Diagram. Available from: [Link]
-
Semantic Scholar. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Available from: [Link]
-
UCI Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
ResearchGate. (PDF) Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. Available from: [Link]
-
PubMed. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Available from: [Link]
-
National Center for Biotechnology Information. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC. Available from: [Link]
-
Reddit. Best solvent for FMOC removal : r/Chempros. Available from: [Link]
Sources
Section 1: Acylation Reactions - Navigating O- vs. N-Acylation
<Technical Support Center: N-Fmoc-4-piperidinol
A Guide to Preventing and Troubleshooting Side Reactions for Researchers, Scientists, and Drug Development Professionals
A primary challenge in the acylation of this compound is achieving selective O-acylation at the hydroxyl group without concurrent N-acylation, which can occur if the Fmoc protecting group is compromised.
Frequently Asked Questions (FAQs)
Q1: I am observing significant N-acylation of my piperidine ring, even though the Fmoc group should be stable. What's causing this?
A1: While the Fmoc group is generally stable under neutral or acidic conditions, it can be labile under basic conditions.[1][2] If your acylation reaction conditions are basic, you may be inadvertently cleaving the Fmoc group, exposing the secondary amine to acylation. The use of tertiary amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) can slowly remove the Fmoc group, especially at elevated temperatures or with prolonged reaction times.[3][4]
Troubleshooting Protocol:
-
Re-evaluate your base: If possible, switch to a non-nucleophilic, sterically hindered base. Proton sponges can be effective alternatives.
-
Control the temperature: Perform the reaction at 0°C or room temperature to minimize base-catalyzed Fmoc deprotection.
-
Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Q2: How can I promote selective O-acylation over N-acylation?
A2: The key is to exploit the different nucleophilicities of the hydroxyl and the (potentially deprotected) amino groups under controlled conditions. O-acylation is a form of nucleophilic acyl substitution, while N-acylation is typically an electrophilic substitution.[5]
Recommended Protocol for Selective O-Acylation:
-
Reagents: this compound, acyl chloride or anhydride (1.1 eq.), and pyridine (1.5 eq.).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve this compound in the chosen solvent under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add the acylating agent (acyl chloride or anhydride) dropwise.
-
Allow the reaction to stir at 0°C and monitor its progress.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Proceed with standard aqueous workup and purification.
-
The use of pyridine at low temperatures favors O-acylation. In some cases, in situ protection of the amine with CO₂ has been shown to achieve complete chemoselectivity for O-acylation.[6]
Section 2: Mitsunobu Reaction - Avoiding Common Pitfalls
The Mitsunobu reaction is a powerful tool for converting the hydroxyl group of this compound into other functional groups, such as esters or ethers, with an inversion of stereochemistry.[7][8] However, this reaction is notorious for its potential side products.
Troubleshooting Guide
Issue 1: Formation of an Alkylated Hydrazine Byproduct.
-
Cause: This common side product arises when the azodicarboxylate (e.g., DEAD or DIAD) displaces the activated alcohol intermediate instead of the intended nucleophile.[7] This is particularly problematic if the nucleophile is not sufficiently acidic (pKa > 13).[7][9]
-
Solution:
-
Use a more basic azodicarboxylate: For weakly acidic nucleophiles, consider using 1,1'-(azodicarbonyl)dipiperidine (ADDP). Its corresponding betaine intermediate is a stronger base, facilitating the deprotonation of the nucleophile.[10]
-
Optimize reagent addition order: Pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and nucleophile can sometimes improve yields.[7][11]
-
Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO) and Reduced Azodicarboxylate Byproducts.
-
Cause: These byproducts are inherent to the Mitsunobu reaction and can complicate purification due to their similar polarity to some target products.[12]
-
Solutions:
-
Use polymer-supported triphenylphosphine (PS-PPh₃): The resulting polymer-bound TPPO can be easily removed by filtration.[10][13]
-
Employ modified reagents for easier removal:
-
Precipitation/Crystallization: TPPO can sometimes be precipitated from the crude reaction mixture by dissolving it in a minimal amount of a solvent where the product is soluble but TPPO is not (e.g., diethyl ether) and then adding a non-polar solvent like hexanes.[10]
-
Visualizing the Mitsunobu Reaction and a Key Side Reaction:
Caption: Desired vs. side reaction pathways in the Mitsunobu reaction.
Section 3: Fmoc Deprotection - Ensuring Complete and Clean Removal
The removal of the Fmoc group is a critical step to liberate the piperidine nitrogen for subsequent reactions. The standard method involves treatment with a secondary amine, most commonly piperidine.[3][14]
FAQs and Troubleshooting
Q1: My Fmoc deprotection seems incomplete. What factors could be contributing to this?
A1: Incomplete Fmoc removal can lead to truncated or Fmoc-protected impurities.[15][16] Several factors can hinder this step:
-
Steric Hindrance: Bulky neighboring groups can impede the access of the piperidine base to the Fmoc group.[17]
-
Aggregation: In solid-phase peptide synthesis (SPPS), peptide chain aggregation can prevent the deprotection solution from reaching the Fmoc group.[16][18]
-
Insufficient Reaction Time/Concentration: While 20% piperidine in DMF is standard, challenging sequences may require longer deprotection times or higher concentrations.[4][19]
Troubleshooting Protocol for Incomplete Deprotection:
-
Increase Deprotection Time: Extend the standard deprotection time (e.g., from 10 minutes to 20-30 minutes).
-
Use a Stronger Base System: For particularly difficult cases, a solution of piperazine and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be a more potent deprotection agent.[19]
-
Incorporate Chaotropic Agents (for SPPS): Adding agents that disrupt aggregation, such as a small percentage of DMSO or using N-methylpyrrolidone (NMP) as the solvent, can improve deprotection efficiency.[4]
Q2: I am observing a byproduct that I suspect is a dibenzofulvene (DBF) adduct. How can I prevent this?
A2: The Fmoc deprotection proceeds via a β-elimination to form dibenzofulvene (DBF), which is highly reactive.[4] The excess secondary amine in the deprotection solution is meant to trap this DBF as a stable adduct.[3][14] If the concentration of the amine scavenger is too low, or if the DBF is particularly reactive, it can potentially react with other nucleophiles in your system.
Preventative Measures:
-
Ensure Sufficient Piperidine Excess: Always use a significant excess of piperidine (typically 20-30% v/v solution) to effectively scavenge the DBF.[19]
-
Consider Alternative Scavengers: In some cases, other amines like 4-methylpiperidine or piperazine have been used effectively.[17][18][20] 4-methylpiperidine has been shown to be an efficient reagent for Fmoc removal.[17]
Visualizing the Fmoc Deprotection Mechanism:
Caption: Mechanism of Fmoc deprotection and DBF scavenging.
Section 4: Purification Strategies for this compound Derivatives
The hydrophobic nature of the Fmoc group can present challenges during the purification of this compound and its derivatives.[21]
HPLC Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks/Poor Resolution | Strong hydrophobic interactions with the stationary phase; Aggregation. | - Switch to a less retentive column (e.g., C8 or C4 instead of C18).- Increase the column temperature (e.g., 40-60°C) to improve mass transfer.[21]- For extremely hydrophobic compounds, consider adding a stronger organic modifier like isopropanol to the mobile phase.[21] |
| Low Recovery | Irreversible adsorption to the column; Precipitation on the column. | - Ensure the sample is fully dissolved in the injection solvent.- Use a mobile phase with a higher organic content at the start of the gradient if precipitation is suspected. |
| Co-elution with Byproducts | Similar polarity of the product and impurities (e.g., TPPO). | - Optimize the gradient slope to improve separation.- If using TFA as an ion-pairing agent, consider alternatives like formic acid which may alter selectivity. |
References
-
Al-Gharabli, S. I., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997–4003. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. Retrieved from [Link]
-
Activotec. (n.d.). Standard Fmoc Protected Amino Acids. Retrieved from [Link]
-
Al-Gharabli, S. I., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
- Al-Gharabli, S. I., et al. (2021). Green Chemistry - In situ Fmoc removal. Green Chemistry.
- Lukszo, J., et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research, 52(5), 411-420.
-
ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. Retrieved from [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 169-176. [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(21), 3899. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group.
-
ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Retrieved from [Link]
-
Pediaa.Com. (2020). Difference Between O Acylation and N Acylation. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. differencebetween.com [differencebetween.com]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deprotection - Wordpress [reagents.acsgcipr.org]
- 20. ptacts.uspto.gov [ptacts.uspto.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Steric Challenges of N-Fmoc-4-piperidinol
Welcome to the technical support center for handling N-Fmoc-4-piperidinol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic workflows due to the inherent steric hindrance of this valuable building block. Here, we will dissect the common issues, provide in-depth troubleshooting strategies, and offer validated protocols to help you navigate these synthetic hurdles with confidence.
Understanding the Core Challenge: Steric Hindrance
This compound is a widely used scaffold in medicinal chemistry and peptide synthesis. Its utility, however, is often hampered by the bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This large, rigid group can physically obstruct the approach of reagents to the hydroxyl group at the 4-position of the piperidine ring, leading to sluggish or incomplete reactions.[1][2] This steric congestion is a primary contributor to a range of experimental difficulties, from low yields in coupling reactions to incomplete deprotection.
Frequently Asked Questions (FAQs)
Q1: Why are my acylation/etherification reactions with this compound so slow and low-yielding?
The bulky Fmoc group on the piperidine nitrogen creates significant steric hindrance around the 4-hydroxyl group.[1][2] This makes it difficult for incoming electrophiles (e.g., acyl chlorides, alkyl halides) to access the reactive site, leading to slow reaction kinetics and poor conversion.
Q2: I'm observing incomplete Fmoc deprotection. What could be the cause?
While Fmoc deprotection is typically efficient with secondary amines like piperidine, steric hindrance within the substrate can impede the base's access to the fluorenyl group's acidic proton.[2][3] In the context of a larger molecule or a solid-phase synthesis, peptide aggregation can further exacerbate this issue by masking reactive sites.[2][4]
Q3: Are there specific reaction types that are notoriously difficult with this compound?
Yes, reactions that are sensitive to steric bulk, such as the Mitsunobu reaction, can be particularly challenging. The formation of the bulky oxyphosphonium intermediate is often the rate-limiting step and can be significantly hindered by the Fmoc group.[5][6] Similarly, palladium-catalyzed cross-coupling reactions at the nitrogen atom can be affected by the steric environment.[7][8]
Troubleshooting Guides & Optimized Protocols
This section provides detailed solutions to common problems encountered when working with this compound.
Issue 1: Low Yields in Acylation and Etherification Reactions
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yielding reactions.
Optimization Strategies
-
Reagent Selection:
-
For Acylation: Instead of acyl chlorides, consider using more reactive coupling agents like HATU or HCTU, which are specifically designed for sterically hindered couplings.[9]
-
For Etherification (e.g., Williamson Ether Synthesis): Employ highly reactive alkylating agents like alkyl triflates instead of less reactive alkyl halides. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial for complete deprotonation of the hydroxyl group.
-
-
Catalyst Choice:
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[9] However, this should be done cautiously to avoid side reactions.
-
Solvent: Use polar aprotic solvents like DMF or NMP to ensure good solubility of all reactants. In some cases, the addition of a chaotropic salt like LiCl can help disrupt aggregation.[9]
-
Reaction Time: Extend the reaction time significantly. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
-
Optimized Protocol: Acylation using HATU
-
Dissolution: Dissolve this compound (1 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Coupling Agent: Add HATU (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Issue 2: Incomplete Fmoc Deprotection
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Optimization Strategies
-
Deprotection Reagent:
-
Standard: The most common reagent is 20% piperidine in DMF.[3][12] Ensure the piperidine is fresh, as it can degrade over time.
-
Alternatives for Difficult Cases: For very stubborn deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective. A common cocktail is 2% DBU in DMF.[3][13] 4-Methylpiperidine has also been shown to be a slightly more effective deprotecting reagent than piperidine.[2][14]
-
-
Reaction Conditions:
Monitoring Deprotection
-
Kaiser Test: This is a highly sensitive qualitative test for the presence of primary amines. A deep blue color indicates successful Fmoc removal.[3][13]
-
UV-Vis Spectrophotometry: The release of the dibenzofulvene-piperidine adduct can be monitored by its characteristic absorbance at around 301 nm.[3]
Issue 3: Challenges with the Mitsunobu Reaction
The Mitsunobu reaction is particularly sensitive to steric hindrance due to the formation of a bulky intermediate.[5]
Key Considerations for Success
| Parameter | Standard Conditions | Optimized for Steric Hindrance | Rationale |
| Phosphine | Triphenylphosphine (PPh₃) | Trimethylphosphine (PMe₃) or Tri-n-butylphosphine (PBu₃) | Less sterically demanding phosphines can facilitate the formation of the betaine intermediate. |
| Azodicarboxylate | DEAD or DIAD | DIAD | DIAD is generally less reactive and can sometimes lead to cleaner reactions with fewer side products. |
| Solvent | THF | Toluene | A less polar solvent can sometimes favor the desired reaction pathway. |
| Temperature | 0°C to room temperature | Room temperature to 40°C | Increased temperature can help overcome the activation energy barrier.[5] |
| Reagent Addition | Standard addition | Pre-formation of the betaine (add DEAD/DIAD to PPh₃ first) | Pre-forming the active reagent can sometimes improve yields in difficult cases.[6] |
Optimized Protocol: Mitsunobu Reaction with a Hindered Alcohol
-
Pre-activation: In a flame-dried flask under an inert atmosphere, dissolve triphenylphosphine (1.5 equivalents) in anhydrous THF. Cool the solution to 0°C and slowly add DIAD (1.5 equivalents). Stir for 30 minutes at 0°C.
-
Substrate Addition: To the pre-formed betaine solution, add a solution of this compound (1 equivalent) and the nucleophile (e.g., a carboxylic acid, 1.5 equivalents) in anhydrous THF dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, and wash the combined organic layers with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Summary and Key Takeaways
Successfully working with this compound in the face of its inherent steric hindrance requires a multi-faceted approach. By carefully selecting more reactive reagents, optimizing reaction conditions, and employing alternative protocols for challenging transformations, researchers can significantly improve their synthetic outcomes. The key is to understand the underlying principles of steric hindrance and to systematically troubleshoot experimental challenges.
References
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 35, pp. 17-34). Humana Press.
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
- García-Martín, F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 363-370.
- Hlebowicz, E., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843–11851.
- Ruiz-Rodriguez, J., et al. (2010). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 15(7), 4654-4669.
- Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263.
- Watson, P. S., et al. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(48), 9855-9885.
- Buchwald, S. L., & Hartwig, J. F. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 49(8), 1544–1554.
- Arefi, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19350-19375.
Sources
- 1. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. redalyc.org [redalyc.org]
- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing the Solubility of Peptides Containing N-Fmoc-4-piperidinol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the solubility of synthetic peptides incorporating N-Fmoc-4-piperidinol. Our goal is to equip you with the scientific rationale and practical protocols to overcome these hurdles in your experimental work.
The Challenge: Understanding the Solubility of this compound Peptides
The incorporation of this compound into a peptide sequence can introduce unique solubility challenges. The bulky and hydrophobic nature of the Fmoc protecting group, combined with the rigid, cyclic structure of the piperidinol moiety, can contribute to peptide aggregation and poor solubility in aqueous solutions. This aggregation is often driven by the formation of intermolecular hydrogen bonds, leading to the formation of β-sheet structures and subsequent precipitation.[1][2] Overcoming these solubility issues is critical for the successful purification, characterization, and application of these peptides in biological assays.
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
This section provides a systematic workflow for tackling solubility problems with this compound-containing peptides.
Step 1: Initial Solubility Assessment
Before attempting to dissolve the entire batch of your lyophilized peptide, it is crucial to perform a small-scale solubility test.[3][4] This will help determine the optimal solvent and conditions without risking your entire sample.
Protocol: Small-Scale Solubility Testing
-
Aliquot : Carefully weigh out a small, representative sample of your lyophilized peptide (e.g., 1 mg).
-
Initial Solvent : Begin with deionized, sterile water.[5] Add a small volume (e.g., 100 µL) and gently vortex. Observe for complete dissolution.
-
pH Adjustment : If the peptide does not dissolve in water, the next step is to manipulate the pH. The net charge of a peptide significantly influences its solubility, with minimum solubility typically observed at its isoelectric point (pI).[6][7]
-
For Basic Peptides (net positive charge) : Add a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[8]
-
For Acidic Peptides (net negative charge) : Add a small amount of a dilute basic solution, such as 0.1 M ammonium bicarbonate or 1% ammonium hydroxide.[9]
-
-
Organic Co-solvents : For highly hydrophobic or neutral peptides, the use of organic co-solvents is often necessary.[3]
-
Start by attempting to dissolve the peptide in a minimal amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[10][11]
-
Once dissolved, slowly add your aqueous buffer to the desired final concentration. Caution : Rapid addition of aqueous buffer can cause the peptide to precipitate.
-
-
Physical Disruption : If aggregates are still present, employ physical methods to aid dissolution.
Diagram: Systematic Solubility Testing Workflow
Caption: A systematic approach to peptide solubility testing.
Frequently Asked Questions (FAQs)
Q1: My this compound-containing peptide is insoluble in everything I've tried. What are my next steps?
A1: If standard methods fail, consider more advanced strategies:
-
Chaotropic Agents : For peptides that form strong aggregates via hydrogen bonding, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be effective.[11] However, these are often incompatible with biological assays and may require removal before use.
-
Pseudoproline Dipeptides : During peptide synthesis, the incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures like β-sheets that lead to aggregation.[12][13][14] This is a proactive strategy to enhance the solubility of the final peptide.
-
Sequence Modification : If possible, consider modifying the peptide sequence. The addition of charged (e.g., Lys, Arg, Asp, Glu) or polar amino acids can significantly improve aqueous solubility.[3][15]
Q2: Can the piperidine ring in this compound be protonated to improve solubility?
A2: Yes, the nitrogen atom in the piperidine ring is basic and can be protonated in acidic conditions. Adjusting the pH to be at least two units below the pKa of the piperidine nitrogen will ensure it is protonated and carries a positive charge, which can enhance its interaction with water and improve solubility.[9]
Q3: Are there any solvents I should avoid when working with peptides containing this compound?
A3: While the piperidinol moiety itself is relatively stable, if your peptide contains other sensitive residues, certain solvents should be used with caution. For instance, DMSO can oxidize methionine and cysteine residues.[16] For peptides containing these amino acids, using an alternative like DMF is recommended.[16] Additionally, if your peptide contains free cysteines, dissolution in basic solutions (pH > 7) should be done in degassed buffers to prevent rapid oxidation to disulfides.[11]
Q4: How does the Fmoc group affect the solubility of my peptide?
A4: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a large, hydrophobic protecting group commonly used in solid-phase peptide synthesis.[17] Its presence on the final peptide will significantly decrease aqueous solubility. If the Fmoc group is not intended to be part of the final molecule for your application, it should be removed during the final cleavage and deprotection step of your synthesis.[18] The standard deprotection reagent is a solution of piperidine in a solvent like DMF.[17][19]
Table 1: Summary of Recommended Solubilization Strategies
| Peptide Characteristic | Primary Solvent | Secondary/Alternative Solvents & Additives | Key Considerations |
| Basic (Net Positive Charge) | Sterile Water | 10-25% Acetic Acid, 0.1% TFA[8] | Ensure the final pH is well below the peptide's pI. |
| Acidic (Net Negative Charge) | Sterile Water | 0.1 M Ammonium Bicarbonate, 1% NH4OH[9] | Ensure the final pH is well above the peptide's pI. |
| Hydrophobic/Neutral | Minimal DMSO or DMF | Gradual dilution with aqueous buffer.[3] | Avoid rapid addition of aqueous buffer to prevent precipitation. |
| Strongly Aggregating | 6 M Guanidine-HCl or 8 M Urea | N/A | May interfere with downstream applications.[11] |
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]
- Mutter, M., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9271–9280.
- Slobodian, P., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671.
-
GenScript. (2024). What Factors Determine Peptide Solubility? Retrieved from [Link]
-
Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]
-
Aapptec. (2019). Pseudoproline Dipeptides. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis Knowledge Base. Retrieved from [Link]
-
Advanced Peptides. (n.d.). Solubility Guidance. Retrieved from [Link]
-
Isca Biochemicals. (2023). Peptide solubility. Retrieved from [Link]
-
The Peptide Science Handbook. (n.d.). Chapter 4 Stability, Solubility, and Degradation Pathways. Retrieved from [Link]
- Do, H. T., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Advances, 9(56), 32722-32734.
-
Merck Millipore. (n.d.). Peptide & HT Organic Synthesis Technical Resources. Retrieved from [Link]
- Aimoto, S. (1999). “Difficult Sequences” and Solvation of Peptide Chains in Solid-Phase Peptide Synthesis. Biopolymers, 51(4), 247-265.
- Hell, R. C. C., et al. (2011). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of the Brazilian Chemical Society, 22(8), 1489-1497.
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
- Ferrazzano, L., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7015-7023.
- Liras, S., et al. (2023).
- Kuran, B., et al. (2021).
-
Aapptec. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [183673-66-7]. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fmoc-4-piperidone. Retrieved from [Link]
-
NIST. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. jpt.com [jpt.com]
- 4. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 5. Solubility Guidance — Advanced Peptides [advancedpeptides.com]
- 6. reta-peptide.com [reta-peptide.com]
- 7. Peptide Synthesis Knowledge Base [peptide2.com]
- 8. iscabiochemicals.com [iscabiochemicals.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. bachem.com [bachem.com]
- 12. chempep.com [chempep.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pseudoproline - Wikipedia [en.wikipedia.org]
- 15. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: N-Fmoc-4-piperidinol Aggregation Issues in SPPS
Prepared by the Gemini Senior Application Scientist Group
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically when incorporating N-Fmoc-4-piperidinol. We provide in-depth troubleshooting protocols and frequently asked questions to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a non-canonical amino acid derivative. Its piperidine ring introduces a rigid, cyclic structure into a peptide backbone. This is often desirable in drug development to:
-
Induce specific conformations: The rigidity of the piperidine ring can lock the peptide into a particular three-dimensional shape, which can be crucial for binding to a biological target.
-
Increase metabolic stability: The non-natural structure can make the peptide more resistant to degradation by proteases, prolonging its half-life in vivo.
-
Modulate hydrophobicity and solubility: The piperidinol moiety alters the physicochemical properties of the peptide, which can be used to improve its pharmacological profile.
Q2: What is on-resin peptide aggregation and why is it a problem?
On-resin aggregation is the self-association of growing peptide chains attached to the solid support. This process is driven primarily by the formation of intermolecular hydrogen bonds, which leads to the creation of stable secondary structures like β-sheets.[1] This aggregation presents a major obstacle in SPPS because the collapsed, aggregated chains can render the N-terminus of the peptide inaccessible.[1] This blockage leads to:
-
Incomplete or failed coupling reactions: The incoming activated amino acid cannot reach the N-terminus.[1]
-
Inefficient Fmoc deprotection: The piperidine solution cannot access the Fmoc group to remove it.
-
Low crude yield and purity: The final product is contaminated with deletion sequences (peptides missing one or more amino acids) and truncated fragments, which are often difficult to separate from the target peptide.[2]
Q3: Why does incorporating this compound seem to increase aggregation issues?
While any hydrophobic sequence can be prone to aggregation[1][3], incorporating building blocks like this compound can exacerbate the problem due to a combination of factors:
-
Steric Hindrance: The bulky, non-planar piperidine ring is significantly larger than the side chains of many natural amino acids. This steric bulk can slow down coupling kinetics, giving peptide chains more time to interact and aggregate.[4]
-
Hydrophobicity: The cyclohexyl-like nature of the piperidine ring increases the hydrophobicity of the peptide sequence, which is a known driver of aggregation.[4]
-
Disruption of Solvation: The unique structure can disrupt the favorable solvation shell around the peptide-resin matrix, promoting peptide-peptide interactions over peptide-solvent interactions.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Incomplete Coupling After Incorporating this compound
Symptom: A positive Kaiser test (intense blue beads)[5][6] or TNBS test after a standard coupling cycle indicates a significant number of unreacted free amines. Mass spectrometry of the crude product reveals a major peak corresponding to a deletion sequence (n-1).
Primary Cause: Severe on-resin aggregation is preventing the activated amino acid from accessing the N-terminus of the growing peptide chain.
Solution Workflow:
If a standard coupling fails, do not immediately proceed. Follow this systematic approach to overcome the aggregation and drive the reaction to completion.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Detailed Protocols for Overcoming Aggregation
Standard coupling reagents like HBTU may be insufficient for sterically hindered residues like this compound.[7] Reagents that form more reactive activated esters are preferred.[7]
Recommended Reagents:
-
HATU (or HCTU): Forms highly reactive OAt esters. Considered one of the most efficient reagents for difficult couplings.[7][8]
-
COMU: An Oxyma-based reagent with coupling efficiency comparable to HATU.[9] It is safer to handle and has better solubility.[9]
| Reagent | Activating Additive | Reactivity Level | Key Advantage |
| HBTU/TBTU | HOBt | Standard | Cost-effective for routine synthesis.[9] |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU.[7] |
| HATU | HOAt | Very High | Pyridine nitrogen in HOAt provides anchimeric assistance, boosting reaction speed. Excellent for hindered couplings.[8] |
| COMU | OxymaPure (Internal) | Very High | Safer (non-explosive), high solubility, and avoids guanidinylation side reactions.[9][10] |
Table 1. Comparison of Common Coupling Reagents.
Step-by-Step Protocol (Manual Coupling with HATU):
-
Following Fmoc deprotection, wash the resin thoroughly with DMF (3x).
-
In a separate vessel, dissolve the this compound (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.
-
Add DIPEA (8 eq.) to the solution and vortex for 1-2 minutes to pre-activate.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Agitate consistently.[11]
-
Take a small sample of resin beads and perform a Kaiser test to monitor completion.[11]
-
If the test is negative (colorless/yellow beads), wash the resin with DMF and proceed. If positive (blue beads), perform a second coupling with fresh reagents.[12]
The choice of solvent is critical for solvating the peptide chain and disrupting aggregation.[13] If synthesis in pure DMF is failing, consider the following options.
Recommended Solvent Systems & Additives:
| Strategy | Composition | Mechanism of Action |
|---|---|---|
| NMP | N-Methyl-2-pyrrolidone | Superior solvating properties compared to DMF for many aggregating sequences.[3] |
| DMF/DMSO | 3:1 mixture of DMF and Dimethyl sulfoxide | DMSO is a powerful dissociating solvent that disrupts the hydrogen bonds forming β-sheets.[14] |
| Chaotropic Salts | 0.4 M - 0.8 M LiCl in DMF | Salts like LiCl disrupt the secondary structure of the peptide by interfering with the hydrogen bond network.[11][15] |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) + additives | A highly effective but complex mixture used for extremely difficult sequences.[3][15] |
Table 2. Recommended Solvent Systems to Combat Aggregation.
Step-by-Step Protocol (Coupling with Chaotropic Salts):
-
After Fmoc deprotection and standard DMF washes, perform two additional washes with a solution of 0.8 M LiCl in DMF (1 min each).[11] This helps to break up pre-existing aggregates.
-
Wash the resin thoroughly with DMF (3-5 times) to remove the bulk of the LiCl before coupling.
-
Proceed with the coupling reaction as described in Protocol A, using your chosen coupling reagent. For very difficult cases, LiCl can also be added directly to the coupling mixture.[15]
Caption: Peptide chain aggregation and the role of solvents/salts.
Problem 2: Poor Resin Swelling and Low Final Yield
Symptom: The resin bed appears shrunken or clumped after several cycles. The final yield after cleavage is significantly lower than expected, and HPLC analysis shows a complex mixture of products.
Primary Cause: This is a physical manifestation of severe aggregation.[3] The peptide chains collapse onto themselves and the resin matrix, preventing proper swelling.[15] Poor swelling inhibits the diffusion of reagents, leading to failed reactions at every subsequent step and a poor quality final product.
Solution: Proactive Strategy - Optimize Your Resin Choice
For sequences known to be difficult or containing multiple hydrophobic/bulky residues, the choice of solid support is a critical first step.
-
Standard Polystyrene (PS) Resins: While cost-effective, the hydrophobic nature of PS resins can amplify the aggregation behavior of the growing peptide. Using a resin with 1% divinylbenzene (DVB) cross-linking is recommended to allow for better swelling.[15]
-
PEG-based Resins (e.g., ChemMatrix®, NovaPEG®): These resins are composed of polyethylene glycol (PEG), creating a more polar and solvating environment around the peptide.[15][16][17] This significantly improves swelling in a wide range of solvents and minimizes inter-chain aggregation, leading to higher purity and yields for complex peptides.[16][18][19]
-
Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between growing peptide chains. This spatial separation reduces the likelihood of them interacting and aggregating.[1][3]
References
-
Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. (2022). PolyPeptide Group. Retrieved from [Link]
-
Biotage Extends Capabilities with Addition of PEG Resins for Solid Phase Peptide Synthesis. (2010). Technology Networks. Retrieved from [Link]
-
PEG Resins for Solid Phase Peptide Synthesis. (2010). R&D World. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
ChemMatrix® Resin. (n.d.). Matrix Innovation. Retrieved from [Link]
-
García-Martín, F., et al. (2006). ChemMatrix, a poly(ethylene glycol)-based support for the solid-phase synthesis of complex peptides. Journal of Combinatorial Chemistry, 8(2), 213-20. Retrieved from [Link]
-
Challenging SPPS: Difficult Sequences And Side Reactions. (n.d.). Gyros Protein Technologies. Retrieved from [Link]
-
Kaiser Test (Ninhydrin Test). (n.d.). AAPPTEC. Retrieved from [Link]
-
Solid Phase Synthesis-- What are the major problems in the lab? (2018). Reddit. Retrieved from [Link]
-
Verma, D., & Kour, G. (2020). A review on different methods for monitoring the solid phase peptide synthesis. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES, 11(4), 5341-5347. Retrieved from [Link]
-
Coin, I., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research, 46(11), 2645-2656. Retrieved from [Link]
-
Vagner, J., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Current protocols in protein science, 77, 18.1.1-18.1.28. Retrieved from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. Retrieved from [Link]
-
Novel Branching Method for Solid Phase Peptide Synthesis. (2024). YouTube. Retrieved from [Link]
-
Giraud, M., et al. (1998). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of Peptide Science, 4(2), 114-122. Retrieved from [Link]
-
THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES. (2016). Temple University. Retrieved from [Link]
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (2022). AAPPTEC. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. file.globalso.com [file.globalso.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. Biotage Extends Capabilities with Addition of PEG Resins for Solid Phase Peptide Synthesis | Technology Networks [technologynetworks.com]
- 17. rdworldonline.com [rdworldonline.com]
- 18. ChemMatrix® Resin | Matrix Innovation [matrix-innovation.com]
- 19. ChemMatrix, a poly(ethylene glycol)-based support for the solid-phase synthesis of complex peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Coupling Strategies for N-Fmoc-4-piperidinol
<-3a-2f>
Last Updated: January 6, 2026
Welcome to the technical support center for N-Fmoc-4-piperidinol applications. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. We understand that esterification of the sterically hindered secondary alcohol on the piperidine ring can present unique challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and robust protocols to ensure your success.
Understanding the Challenge: Steric Hindrance in this compound
The primary hurdle in forming an ester linkage with this compound is the nature of the hydroxyl group. As a secondary alcohol, it is inherently less reactive than a primary alcohol due to steric hindrance. The bulky Fmoc protecting group further crowds the reaction center, making it difficult for many standard coupling reagents to facilitate the approach of a carboxylic acid. This often leads to sluggish or incomplete reactions and necessitates the use of highly efficient activation methods.
Troubleshooting Guide
This section addresses common issues encountered during the esterification of this compound in a direct question-and-answer format.
Q1: My reaction yield is very low, or the reaction has stalled completely. What are the likely causes and how can I fix it?
A1: Low or no yield is the most frequent issue and can typically be traced back to insufficient activation of the carboxylic acid or suboptimal reaction conditions.
-
Probable Cause 1: Inadequate Coupling Reagent. Standard carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often inefficient for this substrate. The O-acylisourea intermediate they form is not reactive enough to be intercepted by the hindered alcohol and may rearrange to an unreactive N-acylurea byproduct.[1][2]
-
Solution: Switch to a more potent coupling reagent. Uronium or phosphonium salt-based reagents such as HATU , HBTU , or PyBOP are specifically designed for challenging couplings, including those with sterically hindered alcohols.[3][4][5] HATU is often considered the gold standard due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, which accelerates the coupling process.[6][7]
-
-
Probable Cause 2: Incorrect Base or Stoichiometry. The choice and amount of base are critical. The base deprotonates the carboxylic acid to form the carboxylate, which then attacks the coupling reagent.[8] An inappropriate base can hinder the reaction.
-
Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases are strong enough to deprotonate the acid without competing as a nucleophile. For uronium/phosphonium reagents like HATU, a standard stoichiometry is 2 equivalents of base per equivalent of carboxylic acid.
-
-
Probable Cause 3: Presence of Water. Coupling reagents are highly sensitive to moisture. Water can hydrolyze the activated intermediate, reverting it to the starting carboxylic acid and consuming the reagent.
-
Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents (typically DMF or DCM) and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q2: I'm seeing a significant, insoluble precipitate in my reaction using DCC/DIC. What is it and how can I avoid it?
A2: The precipitate is almost certainly the corresponding urea byproduct (N,N'-dicyclohexylurea, DCU, or N,N'-diisopropylurea). While its precipitation helps drive the reaction, its formation can sometimes make purification difficult.[1][9] More importantly, if the desired esterification is slow, the activated O-acylisourea intermediate can undergo an intramolecular rearrangement to an N-acylurea, a common side reaction that consumes starting material without forming the product.[2]
-
Solution 1 (Optimization): If you must use a carbodiimide, always include a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) at 0.1-0.2 equivalents. DMAP intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt, which is more readily attacked by the alcohol and outcompetes the rearrangement to the N-acylurea.[2][10][11]
-
Solution 2 (Recommended): The most effective way to avoid this issue is to use a modern uronium/phosphonium reagent (HATU, HCTU, PyBOP). These reagents do not form insoluble urea byproducts and are far less prone to yield-reducing side reactions.[6][12]
Frequently Asked Questions (FAQs)
Q: Why is HATU often recommended over HBTU for difficult couplings?
A: Both are excellent reagents, but HATU (based on HOAt) is generally more reactive and efficient than HBTU (based on HOBt). The key difference is the 7-azabenzotriazole (HOAt) moiety in HATU versus the benzotriazole (HOBt) in HBTU. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the aminolysis/alcoholysis step, accelerating the reaction and further suppressing potential side reactions like racemization.[6][7] For a challenging substrate like this compound, this enhanced reactivity can be the difference between a stalled reaction and a high-yielding one.
Q: Can I use classic Steglich esterification (DCC/DMAP)?
A: Yes, but with caution. The Steglich esterification is a powerful method for hindered systems.[10][11] However, it is highly susceptible to the formation of the N-acylurea byproduct if the alcohol nucleophile is not reactive enough.[1][2] For this compound, this is a significant risk. While it can be made to work, modern reagents like HATU or PyBOP offer a much wider margin for success, higher yields, and simpler purification.[4][5]
Q: What is the optimal solvent and temperature for these couplings?
A: The most common and effective solvent is anhydrous N,N-Dimethylformamide (DMF). It does an excellent job of solvating all components of the reaction. Anhydrous Dichloromethane (DCM) can also be used. Reactions are typically started at 0 °C during the activation of the carboxylic acid and then allowed to warm to room temperature for the duration of the coupling (typically 4-24 hours).
Comparative Analysis of Recommended Coupling Reagents
For a clear overview, the table below compares the most relevant coupling reagents for the esterification of this compound.
| Reagent | Reagent Type | Relative Efficiency (for Hindered Alcohols) | Common Byproducts | Key Advantages | Key Disadvantages |
| DCC/DMAP | Carbodiimide | Moderate | N,N'-dicyclohexylurea (DCU), N-acylurea | Low cost | Insoluble byproduct, risk of N-acylurea side reaction[1][2] |
| HBTU | Aminium Salt | High | Tetramethylurea (soluble) | High reactivity, soluble byproducts[9] | Can cause guanidinylation of free amines if used in excess |
| HATU | Aminium Salt | Very High | Tetramethylurea (soluble) | Highest reactivity, low racemization, ideal for hindered substrates[4][12] | Higher cost |
| PyBOP | Phosphonium Salt | High | Tripyrrolidinophosphine oxide (soluble) | Excellent for hindered couplings, does not cause guanidinylation[5][6] | Byproduct can sometimes be difficult to remove |
Visual Guides & Workflows
To further aid in your experimental design, please refer to the following diagrams.
Decision Workflow for Reagent Selection
This chart helps guide the choice of coupling reagent based on the specific challenges of your synthesis.
Caption: Decision tree for selecting an appropriate coupling reagent.
General Mechanism of Uronium Salt Activation
This diagram illustrates the activation pathway using a uronium salt like HATU, highlighting the formation of the key active ester intermediate.
Caption: Simplified mechanism for carboxylic acid activation by HATU.[3][8][13]
Recommended Experimental Protocol: HATU-Mediated Esterification
This protocol provides a reliable starting point for the esterification of this compound with a generic carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.4 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.2 eq) and this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (target concentration of 0.1 M with respect to this compound).
-
Activation: Add HATU (1.2 eq) to the solution and stir for 1-2 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Slowly add DIPEA (2.4 eq) dropwise to the cooled, stirring solution. A color change may be observed.
-
Reaction: After 15 minutes at 0 °C, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
References
-
Title: The Science Behind HATU: Mechanism and Applications in Modern Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: HATU - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL: [Link]
-
Title: Drawbacks of HATU for Esterification Source: Reddit URL: [Link]
-
Title: Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey Source: MDPI URL: [Link]
-
Title: Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products Source: The Royal Society of Chemistry URL: [Link]
-
Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications URL: [Link]
-
Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: The Royal Society of Chemistry URL: [Link]
-
Title: Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Source: Homework.Study.com URL: [Link]
-
Title: Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Source: Quora URL: [Link]
-
Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]
-
Title: Peptide Coupling Reagents, More than a Letter Soup Source: ACS Publications URL: [Link]
-
Title: Alternative to piperidine in Fmoc solid-phase synthesis. Source: Semantic Scholar URL: [Link]
-
Title: Simple Method for the Esterification of Carboxylic Acids Source: Organic Chemistry Portal URL: [Link]
-
Title: Optimizing Peptide Coupling: Key Techniques Source: Ningbo Inno Pharmchem URL: [Link]
-
Title: How can I improve the yield of my Fischer Esterification? Source: Reddit URL: [Link]
-
Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]
-
Title: Esterification not Working (Separation) Source: Reddit URL: [Link]
-
Title: Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization Source: PMC - NIH URL: [Link]
Sources
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. commonorganicchemistry.com [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Fmoc Deprotection of N-Fmoc-4-piperidinol
Welcome, researchers and chemists, to our dedicated guide for troubleshooting and optimizing the Nα-Fmoc deprotection of N-Fmoc-4-piperidinol. This document provides field-proven insights, detailed protocols, and a systematic approach to overcoming common challenges associated with this specific transformation. Our goal is to empower you to achieve clean, efficient, and high-yield synthesis.
Section 1: The Chemistry of Fmoc Deprotection
The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern organic and peptide synthesis, valued for its mild, base-labile nature. The reaction proceeds through a base-catalyzed β-elimination mechanism (E1cB).[1][2] Understanding this mechanism is crucial for effective troubleshooting.
-
Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[1] This step is rapid due to the stability of the resulting carbanion, which is part of an aromatic cyclopentadienyl anion system.[3]
-
β-Elimination: The stabilized carbanion undergoes elimination, cleaving the C-O bond and releasing the free amine (in this case, 4-hydroxypiperidine), carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate.[1][4]
-
DBF Adduct Formation: Excess piperidine in the reaction mixture acts as a nucleophile, trapping the electrophilic DBF.[2] This forms a stable adduct, preventing DBF from reacting with the desired product amine, which would otherwise lead to chain termination or side product formation.[1]
Caption: E1cB Mechanism of Fmoc Deprotection.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for deprotecting this compound? Standard conditions involve treating the substrate with a 20% (v/v) solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at room temperature.[1][5][6] A common practice is a two-step treatment: an initial short exposure (1-5 minutes) followed by a longer treatment (15-25 minutes) with a fresh solution.[7][8]
Q2: Why is piperidine the standard base? Can I use others? Piperidine is ideal because it is a secondary amine that is basic enough (pKa ≈ 11.1) to efficiently abstract the fluorenyl proton but also nucleophilic enough to effectively trap the dibenzofulvene (DBF) byproduct.[9] While other bases can be used, they come with trade-offs:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A much stronger, non-nucleophilic base. It is highly effective for sterically hindered substrates where piperidine is slow.[5][7] It is often used in low concentrations (e.g., 2%) in combination with piperidine.[10]
-
Piperazine: A slightly less basic alternative to piperidine, sometimes favored for reducing base-induced side reactions like aspartimide formation in peptide synthesis.[11][12][13] It can be used in combination with DBU for very rapid deprotection.[14][15]
-
Tertiary Amines (e.g., DIEA): These are generally poor choices as they are slow to deprotect and cannot form a stable adduct with DBF, increasing the risk of side reactions.[4]
Q3: How can I monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. The starting material, this compound, is significantly less polar than the product, 4-hydroxypiperidine. A complete reaction is indicated by the total disappearance of the starting material spot. The highly polar product may streak or remain at the baseline depending on the solvent system (e.g., EtOAc/Hexane). Using a more polar eluent system (e.g., DCM/MeOH with a trace of NH₄OH) can help visualize the product.
-
HPLC/LC-MS: This provides the most definitive analysis. The Fmoc-protected starting material will have a much longer retention time on a reverse-phase column (e.g., C18) than the highly polar product.[16][17][18] Mass spectrometry can confirm the identity of both the starting material and the product.
-
UV-Vis Spectrophotometry: While common in automated peptide synthesis for quantifying the DBF-piperidine adduct (absorbance at ~301 nm), it is less practical for single-molecule solution-phase reactions.[5][18]
Q4: Can I use the Kaiser test to confirm the reaction is complete? No. The Kaiser test is a colorimetric assay for primary amines .[5][16] The product of this reaction, 4-hydroxypiperidine, is a secondary amine . The Kaiser test will yield a false negative (yellow/colorless) result, which could mislead you into thinking the reaction is incomplete. For secondary amines, a Chloranil test could be used, but TLC or LC-MS are far more reliable for this specific substrate.[16]
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered when deprotecting this compound.
Problem 1: Incomplete Deprotection
-
Symptom: TLC or HPLC analysis shows a significant amount of starting material remaining after the standard reaction time.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Degraded Reagent | Piperidine can degrade over time through oxidation. Old or discolored piperidine will have reduced basicity and efficacy. | Always use fresh, high-quality piperidine from a recently opened bottle. |
| Insufficient Reaction Time | The piperidine ring of the substrate may present moderate steric hindrance, slowing the reaction compared to a simple aliphatic amine. | Extend the reaction time. Perform a "double deprotection" by draining the reagent after the standard time and adding a fresh batch for an additional 15-30 minutes.[16] |
| Low Temperature | Reaction kinetics are temperature-dependent. A significantly below-ambient room temperature can slow the reaction. | Ensure the reaction is run at a consistent room temperature (20-25°C). For very stubborn cases, consider gentle warming to 35-40°C, but be aware this can increase side reactions.[10] |
| Highly Stubborn Reaction | In rare cases of extreme steric hindrance or aggregation (less likely for this molecule), piperidine may be insufficient. | Use a stronger deprotection cocktail. A solution of 2% DBU and 2% piperidine in DMF is highly effective and can complete the reaction in minutes.[7][10] |
Problem 2: Low or No Yield After Aqueous Work-up
-
Symptom: The reaction appears complete by TLC/LC-MS of the crude mixture, but after extraction with an organic solvent (e.g., EtOAc, DCM) and water, the isolated yield is minimal.
-
Potential Cause & Solution:
-
High Water Solubility of Product: This is the most probable cause of product loss. 4-Hydroxypiperidine is a small, polar molecule with a hydroxyl group and a secondary amine, making it highly soluble in water and poorly soluble in common non-polar organic solvents.[19][20][21] During a standard aqueous work-up, the product will preferentially partition into the aqueous layer and be discarded.
-
Optimized Work-up Protocol: Avoid or minimize aqueous washes. See Protocol 4.3 for a detailed procedure that relies on direct evaporation and trituration to isolate the product. If an extraction is absolutely necessary, use a more polar solvent like n-butanol or perform multiple (10+) extractions with DCM or chloroform, though this is inefficient.
-
Problem 3: Appearance of a New, Less Polar Impurity
-
Symptom: A new spot appears on TLC, often close to the starting material Rf, which does not correspond to the desired product.
-
Potential Cause & Solution:
-
DBF Adduct Formation with Product: If the concentration of piperidine is insufficient, the reactive dibenzofulvene (DBF) intermediate may be trapped by the newly formed 4-hydroxypiperidine instead of the piperidine scavenger. This forms a bulky, non-polar adduct, terminating the desired product.
-
Solution: Ensure a sufficient excess of piperidine is always used. The standard 20% v/v solution is generally adequate to ensure piperidine acts as the scavenger.[7] Do not use catalytic amounts of base.
-
Section 4: Experimental Protocols
Protocol 4.1: Standard Fmoc Deprotection & TLC Monitoring
-
Preparation: Dissolve this compound (1.0 eq) in DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: After 30 minutes, take a small aliquot of the reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate.
-
TLC Analysis: Elute the plate with a solvent system such as 30% Ethyl Acetate in Hexane to clearly separate the non-polar starting material. A complete reaction is marked by the complete absence of the starting material spot (visualized under UV light). The product will likely be at the baseline (Rf ≈ 0).
-
Completion: If the reaction is complete, proceed to an optimized work-up (Protocol 4.3). If not, continue stirring for another 30 minutes or consider an alternative protocol.
Protocol 4.2: DBU-Mediated Deprotection (for Difficult Cases)
-
Preparation: Dissolve this compound (1.0 eq) in DMF.
-
Reagent Preparation: Prepare a fresh deprotection cocktail of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[10]
-
Reagent Addition: Add the DBU/piperidine cocktail to the substrate solution.
-
Reaction & Monitoring: Stir at room temperature. The reaction is typically complete within 5-15 minutes. Monitor carefully by TLC as described in Protocol 4.1.
-
Completion: Once complete, proceed immediately to work-up (Protocol 4.3).
Protocol 4.3: Optimized Work-up for Water-Soluble Amines
-
Solvent Removal: Once the reaction is confirmed complete by TLC, concentrate the reaction mixture under high vacuum (using a rotary evaporator) to remove the DMF and excess piperidine. This may require gentle heating (e.g., 40-50°C).
-
Trituration: To the resulting crude oil/solid, add a non-polar solvent in which the product is insoluble but the DBF-piperidine adduct is soluble (e.g., diethyl ether or a mixture of hexane and ethyl acetate).
-
Isolation: Stir or sonicate the mixture. The product, 4-hydroxypiperidine, should precipitate as a solid. The non-polar impurities will remain in the solvent.
-
Filtration: Collect the solid product by filtration. Wash the solid sparingly with cold diethyl ether to remove residual impurities.
-
Drying: Dry the isolated solid under high vacuum. The product can be hygroscopic, so minimize exposure to air.[19]
Section 5: Troubleshooting Workflow
This decision tree provides a systematic guide to troubleshooting common issues.
Caption: Troubleshooting Workflow.
Section 6: References
-
Ralhan, K., Kumar, K., & Gupta, A. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417–104425. [Link]
-
Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1726. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Pathak, T. P., et al. (2019). Optimization of Removal Conditions for the Fmoc PG Was Performed Using Acidic Hydrogenolysis. Organic Letters, 21(15), 5849–5853. [Link]
-
Ralhan, K., et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. Request PDF. [Link]
-
Bouling Chemical Co., Limited. 4-Hydroxypiperidine. Product Page. [Link]
-
Hlebowicz, E., et al. (2002). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Letters in Peptide Science, 9, 249-251. [Link]
-
Wade, J.D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 7, 107-112. [Link]
-
SciSpace. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. [Link]
-
Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-33). Academic Press. [Link]
-
ResearchGate. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
-
Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14269–14279. [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Subirós-Funosas, R., et al. (2022). In situ Fmoc removal. Green Chemistry, 24(9), 3708-3714. [Link]
-
Nowick, J.S. Lab. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis (2015) | Krittika Ralhan | 57 Citations [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]
- 20. 4-Hydroxypiperidine: Properties, Uses, Safety Data & Supplier in China | High Purity 4-Hydroxypiperidine for Research & Industrial Applications [chemheterocycles.com]
- 21. fishersci.com [fishersci.com]
Technical Support Center: Double Coupling Strategy for N-Fmoc-4-piperidinol
Welcome to the technical support guide for synthesizing peptides incorporating N-Fmoc-4-piperidinol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for the effective use of this non-canonical building block in Solid-Phase Peptide Synthesis (SPPS).
The incorporation of piperidine scaffolds into peptide structures is a key strategy for developing peptidomimetics with enhanced stability and novel functionalities. However, the coupling of this compound, a secondary amine, presents unique challenges compared to standard primary amino acids. Its reduced nucleophilicity and potential for steric hindrance often lead to incomplete coupling reactions, resulting in deletion sequences and compromised purity of the final product.
This guide provides a comprehensive framework for troubleshooting these issues, with a central focus on the "double coupling" strategy—a robust technique to drive the reaction to completion.
Troubleshooting Guide: Incomplete Coupling of this compound
The primary challenge encountered with this compound is incomplete acylation of its secondary amine. This guide provides a systematic approach to diagnosing and resolving this issue.
Issue 1: Positive Kaiser Test After Initial Coupling
A positive Kaiser test (blue or purple beads) after a standard coupling cycle indicates the presence of unreacted free amines on the resin, confirming an incomplete reaction.[1]
Probable Causes:
-
Reduced Nucleophilicity: The secondary amine of this compound is inherently less reactive than the primary amines of standard alpha-amino acids.
-
Steric Hindrance: The bulky Fmoc protecting group on the incoming activated amino acid, combined with the structure of the piperidinol and the growing peptide chain on the resin, can physically obstruct the reaction site.[2]
-
Suboptimal Activation: The chosen coupling reagent or reaction conditions may not be sufficient to generate a highly reactive activated ester capable of efficiently acylating the secondary amine.[2]
Solutions:
-
Immediate Action: Perform a Double Coupling: This is the most direct and effective first step.[1] Instead of proceeding to the next Fmoc deprotection, the coupling step is repeated with a fresh solution of the activated amino acid. This second exposure to the activated species helps to drive the reaction to completion.
-
Optimize the Coupling Reagent: If double coupling with standard reagents like HBTU is insufficient, switch to a more potent activating agent.
| Coupling Reagent | Reagent Type | Efficacy | Notes |
| HBTU/HCTU | Aminium/Uronium | High | Cost-effective and generally robust, but may be insufficient for difficult couplings. |
| HATU | Aminium/Uronium | Very High | Highly efficient for sterically hindered and difficult couplings, with a low risk of racemization.[2] Recommended for secondary amines. |
| COMU | Aminium/Uronium | Very High | Efficacy is comparable to HATU. Incorporates Oxyma Pure, making it a safer alternative to HOBt- or HOAt-based reagents.[3] |
| DIC/OxymaPure | Carbodiimide/Oxime | High | A cost-effective option with a very low risk of racemization. The byproducts are soluble, simplifying purification.[4] |
Issue 2: Persistently Positive Kaiser Test After Double Coupling
If the Kaiser test remains positive even after a second coupling attempt, it indicates a highly challenging coupling that requires more stringent measures.
Probable Causes:
-
Severe Steric Hindrance or Aggregation: The peptide sequence on the resin may be aggregating, forming secondary structures that block access to the terminal amine.[2] This is common with hydrophobic sequences.
-
Deactivated Reagents: The coupling reagents or the this compound may have degraded due to improper storage or handling.
Solutions:
-
Capping of Unreacted Amines: To prevent the formation of deletion peptides, which can be difficult to separate during purification, any unreacted amines must be permanently blocked.[1] This is achieved through acetylation with acetic anhydride. Capping ensures that all subsequent reactions occur only on the correctly formed peptide chains.
-
Solvent and Temperature Modification:
-
Consider switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties and can help disrupt peptide aggregation.[5]
-
Performing the coupling at an elevated temperature (e.g., 40-50°C) can increase reaction kinetics, but this must be done cautiously as it can also increase the risk of side reactions like racemization.[6]
-
Experimental Protocols
Protocol 1: Standard Double Coupling with HATU
This protocol is the recommended first-line strategy after an initial failed coupling of an amino acid onto the this compound residue.
Workflow Diagram:
Caption: Decision workflow for applying the double coupling strategy.
Procedure (based on a 0.1 mmol synthesis scale):
-
Initial Coupling Monitoring: After the first coupling of the incoming Fmoc-amino acid to the deprotected this compound residue (typically 1-2 hours), take a small sample of resin beads and perform a Kaiser test.[4][5]
-
Positive Kaiser Test: If the beads turn blue, indicating a failed coupling, drain the coupling solution from the reaction vessel.[1]
-
Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).[1]
-
Prepare Fresh Coupling Solution: In a separate vessel, prepare a fresh activation mixture:
-
Fmoc-amino acid (4 eq., 0.4 mmol)
-
HATU (3.8 eq., 0.38 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)
-
Dissolve in an appropriate volume of DMF and allow to pre-activate for 1-2 minutes.[4]
-
-
Second Coupling: Add the freshly activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Final Monitoring: Wash the resin with DMF (3 x 1 min) and perform a second Kaiser test.
-
If negative (yellow beads): The coupling is complete. Proceed with the synthesis.
-
If positive (blue beads): The coupling remains incomplete. Proceed to Capping (Protocol 2).
-
Protocol 2: Capping of Unreacted Amines
This protocol is essential when double coupling fails, to prevent the formation of deletion sequences.
Workflow Diagram:
Caption: Standard workflow for capping unreacted amines.
Procedure (based on a 0.1 mmol synthesis scale):
-
Resin Wash: Following the failed double coupling attempt, wash the resin with DMF (3 x 1 min).[1]
-
Prepare Capping Solution: Prepare a solution consisting of:
-
Acetic Anhydride (10 eq., 1.0 mmol)
-
DIPEA (10 eq., 1.0 mmol)
-
Dissolve in DMF.
-
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1]
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and then Dichloromethane (DCM) (3 x 1 min).[1]
-
Verification (Optional but Recommended): Perform a final Kaiser test. The result should be negative, confirming that all free amines have been acetylated.
-
Proceed to the Fmoc deprotection step for the next amino acid in the sequence.
Frequently Asked Questions (FAQs)
Q1: Why is coupling to this compound more difficult than to a standard amino acid? this compound contains a secondary amine, which is a weaker nucleophile and more sterically hindered than the primary α-amine of a standard amino acid. This inherently slower reactivity makes it more prone to incomplete coupling under standard SPPS conditions.[7]
Q2: Can I just extend the time of the first coupling instead of doing a double coupling? While extending the initial coupling time can sometimes improve efficiency, a double coupling is generally more effective.[1] It introduces a fresh concentration of the activated species, which can overcome the kinetic barrier more effectively than simply extending the reaction time of a partially depleted solution.
Q3: The Kaiser test is for primary amines. Will it work for the secondary amine of this compound? The Kaiser test is indeed specific for primary amines and will give a negative result (yellow/colorless) after the successful coupling of the this compound itself. The troubleshooting steps described here apply to the subsequent coupling step, where you are acylating the secondary amine of the piperidinol with the next Fmoc-amino acid. The test detects the failure to acylate the previous amino acid's primary amine if the piperidinol coupling failed, or the failure to couple the next amino acid onto the piperidinol. A more universal test for secondary amines is the Chloranil test.
Q4: Are there any alternatives to a double coupling strategy? Yes. For particularly challenging sequences, you can use pre-formed symmetrical anhydrides of the incoming amino acid. These are highly reactive species that can improve coupling efficiency. This is achieved by reacting two equivalents of the Fmoc-amino acid with one equivalent of a carbodiimide like DIC in DCM.[7] Additionally, using specialized coupling reagents known to be effective for N-alkyl amines, such as PyAOP, can be beneficial.[8]
Q5: What impact does the choice of base have on the coupling efficiency? The base is critical for the activation step when using aminium/uronium reagents. DIPEA is a common choice. For reactions at high risk of racemization, a weaker base like 2,4,6-collidine may be recommended.[3][4] The base neutralizes the protonated amine on the resin and facilitates the activation process.
References
- Google Patents. (2016).
-
Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Aapptec.com. [Link]
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Luxembourg-biotech.com. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Aapptec.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US10308677B2 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Impact of Solvent Choice on N-Fmoc-4-piperidinol Coupling
Welcome to the technical support center for optimizing the coupling of N-Fmoc-4-piperidinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection in this critical reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the this compound coupling reaction?
The solvent in an this compound coupling reaction serves several critical functions:
-
Solubilization: It must dissolve the this compound, the activated amino acid or acylating agent, and any coupling additives to allow the reaction to proceed in the solution phase.
-
Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, the solvent must adequately swell the polymer support to ensure that the reactive sites are accessible.[1]
-
Reaction Medium: The solvent's properties, such as polarity and dielectric constant, can significantly influence the reaction rate and mechanism.[2][3] It can stabilize or destabilize transition states, thereby affecting the coupling efficiency.
-
Minimizing Side Reactions: A proper solvent choice helps to minimize aggregation of the growing peptide chain and can suppress certain side reactions.[4]
Q2: Which solvents are most commonly used for this compound coupling and why?
The most frequently utilized solvents for Fmoc-based coupling reactions, including those with this compound, are polar aprotic solvents.[5]
-
N,N-Dimethylformamide (DMF): DMF is a versatile solvent that provides good solubilization for most Fmoc-amino acids and coupling reagents.[1][6] It also effectively swells common polystyrene-based resins. However, DMF can degrade over time to release dimethylamine, which can cause premature Fmoc deprotection.[1]
-
N-Methyl-2-pyrrolidone (NMP): NMP is often considered a superior alternative to DMF. It is more polar and can be more effective at solvating both the resin and the peptide, potentially leading to improved coupling yields.[1][7]
-
Dichloromethane (DCM): While commonly used in Boc-chemistry, DCM is less favored in Fmoc-SPPS because it can react with piperidine, the reagent used for Fmoc removal, to form insoluble byproducts.[1] It may also be less efficient at solvating growing peptide chains.[1]
Q3: How does solvent polarity affect the coupling efficiency?
Solvent polarity, often quantified by the dielectric constant, plays a crucial role in the reaction's success. Polar solvents are generally preferred for peptide coupling reactions because they can:
-
Stabilize Charged Intermediates: The formation of the activated ester and the subsequent nucleophilic attack by the amine involve charged or highly polar transition states. Polar solvents can stabilize these species, lowering the activation energy and accelerating the reaction.[2]
-
Enhance Solubility: As mentioned, polar solvents are better at dissolving the polar reactants involved in peptide synthesis.
-
Disrupt Aggregation: In SPPS, peptide chain aggregation can hinder coupling. Polar solvents can disrupt the intermolecular hydrogen bonds that lead to aggregation.[4]
Troubleshooting Guide
Issue 1: Low Coupling Yield or Incomplete Reaction
Possible Cause: Poor solubility of this compound or the acylating agent.
Troubleshooting Steps:
-
Verify Solubility: this compound is generally soluble in organic solvents like chloroform and DMF.[8] However, the solubility of your specific acylating agent should also be considered.
-
Switch to a Stronger Solvent: If you are using a solvent mixture or a less polar solvent, consider switching to pure NMP. NMP is an excellent solvent for most reagents used in peptide synthesis and can improve coupling yields.[1]
-
Use a Solvent Mixture: In cases of severe aggregation, a "magic mixture" containing DCM, DMF, and NMP, sometimes with nonionic detergents and ethylene carbonate, can be employed to disrupt secondary structures and improve solvation.[9]
-
Consider Sonication: Applying ultrasonic agitation can help to dissolve reagents and break up aggregates, facilitating the reaction.
Issue 2: Premature Fmoc-Group Removal
Possible Cause: Basic impurities in the solvent.
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that you are using high-quality, amine-free DMF.[10] DMF can decompose to form dimethylamine, a base that can cleave the Fmoc group.[1]
-
Solvent Treatment: If you suspect amine contamination, you can degas the DMF prior to use or pass it through a column of neutral alumina to remove basic impurities.[1]
-
Switch to NMP: NMP is generally more stable than DMF and less prone to forming basic impurities.[1]
Issue 3: Formation of Side Products
Possible Cause: Solvent-mediated side reactions.
Troubleshooting Steps:
-
Aspartimide Formation: This side reaction is more prevalent in basic conditions and can be influenced by the solvent. While not directly caused by the solvent, the choice of solvent can affect the basicity of the reaction medium. Adding an additive like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help minimize this.[4][11]
-
Diketopiperazine Formation: This is common at the dipeptide stage, especially with proline. While primarily sequence-dependent, using a sterically hindered resin like 2-chlorotrityl chloride resin can help suppress this side reaction.[4] The choice of a less polar solvent during the initial couplings might also have a marginal effect.
-
Reaction with Solvent: While rare with common peptide synthesis solvents, ensure your chosen solvent is inert under the reaction conditions.
Data Presentation
Table 1: Comparison of Common Solvents for this compound Coupling
| Solvent | Dielectric Constant (approx.) | Key Advantages | Potential Issues |
| N,N-Dimethylformamide (DMF) | 37 | Good solubility for most reagents, effective resin swelling.[1][6] | Can contain basic impurities leading to premature Fmoc removal.[1] |
| N-Methyl-2-pyrrolidone (NMP) | 32 | Excellent solvating power, often leads to higher coupling yields.[1][7] | More viscous and expensive than DMF. |
| Dichloromethane (DCM) | 9.1 | Good for dissolving many organic compounds. | Poor resin swelling for some resins, can react with piperidine.[1] |
| Acetonitrile (ACN) | 38 | Can be a good solvent for PEG-based resins.[1] | May not be as effective for polystyrene resins. |
| Tetrahydrofuran (THF) | 7.6 | Useful for specific applications, particularly with PEG-resins.[1] | Generally less effective for standard SPPS than DMF or NMP. |
Note: Dielectric constants are approximate and can vary with temperature and purity.[12]
Experimental Protocols
Protocol 1: Standard this compound Coupling in SPPS
This protocol outlines a general procedure for coupling this compound to a resin-bound amino acid.
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for at least 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF.[10] Perform this step twice: first for 5 minutes, drain, and then for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the Fmoc-adduct.
-
Amino Acid Activation: In a separate vial, dissolve the N-Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling agent such as HATU (2.9-4.9 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Allow this mixture to pre-activate for 1-5 minutes.[9]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (3-5 times).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.[9] If the test is positive (indicating free amines), a second coupling may be necessary.
Visualization
Decision Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting the optimal solvent for your this compound coupling reaction.
Caption: Decision tree for solvent selection in this compound coupling.
References
- Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods. PubMed.
- This compound. ChemBK.
- Solvents for Solid Phase Peptide Synthesis. AAPPTec.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central.
- Screening of bases for Fmoc-removal in DMF.
- The greening of peptide synthesis. Royal Society of Chemistry.
- Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides.
- Influence of Solvents upon Diketopiperazine Form
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry.
- Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
- Alternative to piperidine in Fmoc solid-phase synthesis. Semantic Scholar.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- Solvent dielectric effects on protein dynamics. PubMed.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Wiley Online Library.
- Green solvents for solid phase peptide synthesis. Biotage.
- Solvent Dielectric Effects on Reaction Mechanisms. YouTube.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent. Semantic Scholar.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Optimizing Fmoc-Phe(4-Br)-OH Activation: A Technical Support Guide. Benchchem.
- Optimized syntheses of Fmoc azido amino acids for the prepar
- A Technical Guide to the Solubility of Fmoc-Phe(4-F)
- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- Solvent Miscibility Table. Sigma-Aldrich.
- Synthetic procedure for N-Fmoc amino acyl-N-sulfanylethylaniline linker as crypto-peptide thioester precursor with application to native chemical lig
- Solubility of Fmoc-Phe(4-Br)-OH in different solvents. Benchchem.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PubMed Central.
Sources
- 1. peptide.com [peptide.com]
- 2. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent dielectric effects on protein dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Validation of Peptides Modified with N-Fmoc-4-Piperidinol
Introduction
In the landscape of modern therapeutics and biochemical research, peptides modified with non-canonical moieties are of paramount importance. These modifications are engineered to enhance stability, modulate biological activity, or introduce novel functionalities. One such modification involves the incorporation of a piperidinol scaffold, often introduced during solid-phase peptide synthesis (SPPS) using building blocks like N-Fmoc-4-piperidinol. The piperidine ring can enforce specific peptide conformations and alter physicochemical properties, making it a valuable tool in drug design.[1]
However, the successful synthesis of these complex molecules is only the first step. Rigorous analytical validation is critical to confirm the identity, purity, and structural integrity of the final product. Liquid chromatography-mass spectrometry (LC-MS) has become the definitive method for the characterization of modified peptides.[2] This guide provides an in-depth, comparative analysis of mass spectrometry strategies for the validation of peptides containing a 4-piperidinol modification. We will explore the causal relationships behind different fragmentation techniques, present self-validating experimental workflows, and offer field-proven insights to navigate the challenges inherent in their analysis.
Section 1: The Analyte: Understanding the Piperidinol-Modified Peptide
The introduction of a 4-piperidinol group, typically by coupling a pre-formed Fmoc-protected amino acid derivative containing the piperidine ring, results in a significant structural change. This modification adds a calculable mass to the peptide, which is the primary attribute detected by mass spectrometry.[3] Beyond the mass shift, the piperidinol moiety can influence the peptide's chromatographic retention and its fragmentation behavior in the gas phase.
The key challenge lies not just in confirming the mass addition, but in unambiguously localizing it to the correct position within the peptide sequence and characterizing its stability under analytical conditions. This requires a nuanced approach to tandem mass spectrometry (MS/MS).
Section 2: A Tale of Two Techniques: Comparative Fragmentation Analysis
The gold standard for peptide sequencing and modification analysis is tandem mass spectrometry (MS/MS). The choice of fragmentation method is the most critical experimental decision and directly dictates the quality and interpretability of the resulting data. Here, we compare the two most powerful and complementary techniques: Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID)
CID is a "slow-heating," ergodic method where precursor ions are accelerated and collided with an inert gas.[4] This collision energy is converted into vibrational energy, which is distributed throughout the molecule, ultimately leading to fragmentation at the weakest chemical bonds—typically the peptide amide bonds, producing characteristic b- and y-type ions .[4][5]
Expected Fragmentation of a Piperidinol-Modified Peptide via CID:
-
Backbone Fragmentation: The primary fragmentation will occur along the peptide backbone, yielding b- and y-ions that are used to reconstruct the amino acid sequence.
-
Modification-Specific Fragmentation: The piperidinol moiety itself can fragment. Based on studies of similar piperidine alkaloids, a prominent fragmentation pathway is the neutral loss of a water molecule (H₂O, 18.01 Da) from the hydroxyl group.[6] This signature loss from the precursor ion or from b/y fragment ions can be a strong indicator of the modification's presence.
-
Fmoc Group Fragmentation (If Present): If the N-terminal Fmoc protecting group is the subject of analysis (rather than a modification within the peptide), it produces a highly characteristic fragment ion at m/z 179 (the fluorenylmethyl cation) or a neutral loss of 222 Da.[5][7]
Causality Behind CID: Because CID relies on vibrational energy, it is prone to cleaving labile bonds on post-translational modifications (PTMs).[8] While the piperidinol ring itself is relatively stable, the signature neutral loss of water, while informative, can sometimes complicate spectral interpretation and does not, on its own, pinpoint the modification site if the loss occurs from the precursor ion before backbone fragmentation.
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion.[9] This induces fragmentation along the peptide backbone at the N-Cα bond, producing c- and z-type ions .[4][9]
Expected Fragmentation of a Piperidinol-Modified Peptide via ETD:
-
Backbone Fragmentation: Cleavage of the N-Cα bonds provides extensive sequence coverage, generating c- and z-ions.
-
Preservation of the Modification: The key advantage of ETD is that its mechanism is less disruptive to labile side-chain modifications.[8] The 4-piperidinol group is expected to remain intact on the c- and z-ion fragments.
Causality Behind ETD: By preserving the modification on the fragment ions, ETD allows for direct and unambiguous localization of the piperidinol moiety. For example, observing a complete c-ion series where the mass shift of the modification appears after a specific residue (e.g., between c₃ and c₄) provides definitive proof of its location. This makes ETD an exceptionally powerful tool for characterizing novel or complex modifications.
Comparative Summary
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) |
| Mechanism | Vibrational excitation via collision | Electron transfer, radical-driven dissociation |
| Primary Ions | b- and y-ions | c- and z-ions |
| Modification Analysis | Can induce signature neutral losses (e.g., H₂O) | Preserves labile modifications on fragments |
| Localization | Can be ambiguous if neutral loss precedes fragmentation | Unambiguous localization of the modification site |
| Precursor Charge | Effective on low charge states (+2, +3) | Requires higher charge states (≥+2, optimal ≥+3) |
| Best Use Case | Routine sequencing, identifying presence of known modifications | Unambiguous localization of labile or novel modifications |
Section 3: Experimental Protocols & Self-Validating Workflows
Experimental Workflow Diagram
Caption: A self-validating workflow for modified peptide analysis.
Protocol 1: Sample Preparation and Desalting
Rationale: Salts and buffers from synthesis or storage can interfere with electrospray ionization and suppress the peptide signal. A desalting step is critical for achieving high sensitivity.[3]
-
Reconstitute: Dissolve the lyophilized peptide pellet (both modified and unmodified control) in 0.1% formic acid in water to a concentration of ~1 mg/mL.
-
Wet Tip: Wet a C18 desalting tip (e.g., ZipTip) by aspirating and dispensing 10 µL of 100% acetonitrile three times.
-
Equilibrate: Equilibrate the tip by aspirating and dispensing 10 µL of 0.1% formic acid in water three times.
-
Bind: Slowly aspirate and dispense the peptide sample (~10 µL) through the tip for 10-15 cycles to bind the peptide to the C18 resin.
-
Wash: Wash the bound peptide by aspirating and dispensing 10 µL of 0.1% formic acid in water three times to remove salts.
-
Elute: Elute the desalted peptide by aspirating and dispensing 10 µL of 50-80% acetonitrile with 0.1% formic acid. Collect the eluate.
-
Dilute: Dilute the sample to a final concentration of 1-10 pmol/µL in a suitable solvent for LC-MS injection (e.g., 2% acetonitrile, 0.1% formic acid in water).
Protocol 2: LC-MS/MS Analysis using a Decision-Tree Approach
Rationale: Modern mass spectrometers can be programmed to select the optimal fragmentation method based on the charge state of the precursor ion. This "decision-tree" or "charge-state-dependent" acquisition ensures the best possible data is collected for every peptide detected.
-
LC Setup:
-
Column: C18 analytical column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is recommended for resolving modified peptides from impurities. Example: 5-40% B over 45 minutes.[10]
-
Flow Rate: 300 nL/min for nano-LC.
-
-
Mass Spectrometer Method:
-
MS1 Scan: Scan a mass range appropriate for the expected peptide precursor ions (e.g., m/z 350-1500).
-
Data-Dependent Acquisition (DDA): Set the instrument to select the top 5-10 most intense precursor ions from the MS1 scan for subsequent MS/MS fragmentation.
-
Charge State Rule:
-
For precursor ions with a charge state of +2 , trigger a CID scan.
-
For precursor ions with a charge state of +3 or higher , trigger an ETD scan.
-
-
Dynamic Exclusion: Exclude ions that have been fragmented once for a set period (e.g., 30 seconds) to allow the instrument to sample lower-abundance peptides.[11]
-
Section 4: Data Interpretation and Troubleshooting
Interpreting the Results:
-
CID Spectrum: Look for the expected b- and y-ion series. A mass shift corresponding to the piperidinol modification should be observed on fragments containing the modification site. Search for a prominent ion corresponding to the precursor or a fragment ion that has lost 18.01 Da (H₂O).
-
ETD Spectrum: Look for the complementary c- and z-ion series. The mass of the modification should be retained on all fragments containing the modified residue, providing clear localization.
Fragmentation Pathway Diagram
Caption: Primary fragmentation pathways in CID vs. ETD.
Troubleshooting:
-
Problem: Low signal intensity for the modified peptide.
-
Cause: Poor ionization efficiency, sample loss during preparation.
-
Solution: Optimize sample concentration. Ensure desalting protocol is performed correctly. The piperidine moiety may increase hydrophilicity; consider adjusting the LC gradient.
-
-
Problem: Ambiguous fragmentation in CID, dominated by neutral loss.
-
Cause: The modification is particularly labile under CID conditions.
-
Solution: Rely primarily on the ETD data for localization. Lowering the collision energy in the CID method may help preserve more backbone fragments.
-
-
Problem: No ETD spectrum acquired.
-
Cause: The peptide precursor ion is not forming a high enough charge state (e.g., only +2).
-
Solution: Modify the mobile phase to promote higher charge states. Adding a small amount of a "supercharging" reagent like m-nitrobenzyl alcohol (m-NBA) to the sample solution can sometimes help, though it may require method re-optimization.
-
Conclusion
The validation of peptides modified with this compound requires a sophisticated analytical strategy that goes beyond simple mass confirmation. By understanding the distinct fragmentation mechanisms of CID and ETD, researchers can design self-validating LC-MS/MS experiments that provide unambiguous characterization. CID offers valuable information through signature neutral losses and general sequence confirmation, while ETD delivers definitive localization of the modification by preserving its structure on the resulting fragment ions. The dual-analysis workflow presented in this guide provides a robust framework for ensuring the structural integrity of these novel peptide constructs, empowering researchers and drug development professionals with the highest degree of analytical confidence.
References
- Benchchem. A Comparative Guide to Mass Spectrometry Fragmentation of Peptides with Fmoc-Ser-OMe. Benchchem.
- Letzel, T. (2011). Chapter 9: LC-MS for the Identification of Post-Translational Modifications of Proteins. The Royal Society of Chemistry.
- Eyers, C. E. (2012). Analysis of Post-translational Modifications by LC-MS/MS.
- Liebler, D. C., & Ham, A. J. L. (2005).
- Kohlstaedt, L.
-
Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed. [Link]
- Chem-Impex. N-α-Fmoc-β-(1-Boc-piperidin-4-yl)-DL-alanine. Chem-Impex.
-
Coon, J. J., et al. (2009). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. NIH. [Link]
-
ChemBK. This compound. ChemBK. [Link]
-
de Oliveira, D. B., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
- Sleno, L., & Volmer, D. A. (2004). Mass spectrometry of peptides and proteins. OSU Chemistry.
-
CuriRx. Peptide Mapping Challenges. CuriRx. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. books.rsc.org [books.rsc.org]
- 3. qb3.berkeley.edu [qb3.berkeley.edu]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. massbioportalimages.blob.core.windows.net [massbioportalimages.blob.core.windows.net]
A Senior Application Scientist's Guide to Linker Selection in SPPS: A Comparative Analysis of N-Fmoc-4-piperidinol and Its Alternatives
For researchers and professionals in peptide synthesis and drug development, the choice of a linker is a foundational decision that dictates the C-terminal functionality of the final peptide and influences the entire synthesis strategy. The linker is not merely an anchor to the solid support; it is a critical functional component that must remain stable throughout numerous cycles of deprotection and coupling, only to yield to specific cleavage conditions at the end.[1][2]
This guide provides an in-depth comparison of N-Fmoc-4-piperidinol, a specialized linker for generating C-terminal peptide alcohols, with other workhorse linkers in modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will explore the causality behind linker choice, compare performance based on experimental parameters, and provide validated protocols to guide your synthesis.
The Specialist: this compound for Peptide Alcohols
This compound belongs to a class of linkers designed for the synthesis of peptides with a C-terminal amino alcohol. This functionality is of significant interest as it can alter a peptide's biological activity, solubility, and resistance to degradation.
The core principle behind using such linkers is the introduction of a bond that is stable to the standard acid (TFA) and base (piperidine) conditions of Fmoc-SPPS but can be cleaved under specific, orthogonal conditions—typically reduction. For example, linkers like 4-(hydroxymethyl)benzoic acid (HMBA) are attached to the resin, and the peptide is subsequently linked via an ester bond. This ester bond is stable during synthesis but can be cleaved by nucleophilic attack or, notably, by reductive cleavage using reagents like sodium borohydride (NaBH₄) to yield the desired peptide alcohol. This compound is designed to operate on a similar principle, providing a direct route to these valuable modified peptides.
Causality of Choice: The decision to use this compound or a related linker is driven exclusively by the need for a C-terminal hydroxyl group. Standard acid-labile linkers like Wang or Rink Amide are incapable of producing this functionality directly.
The Workhorses: A Comparative Overview of Standard SPPS Linkers
To understand the specific advantages of this compound, it is essential to compare it against the most common linkers used in the field, each designed for a different C-terminal outcome.
-
Wang Resin (p-Alkoxybenzyl Alcohol Linker): For C-Terminal Acids The Wang linker is arguably the most common choice for synthesizing peptides with a C-terminal carboxylic acid.[3][4][5] The first Fmoc-amino acid is attached to the linker via a benzyl ester bond. This bond is stable to the repetitive Fmoc deprotection steps using piperidine but is readily cleaved under moderately strong acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA).[5][6]
-
Rink Amide Resin: For C-Terminal Amides Many biologically active peptides possess a C-terminal amide, which often enhances stability and activity. The Rink Amide linker is the industry standard for directly producing these peptide amides.[3][7] Its specialized design ensures that cleavage with TFA results in the formation of a C-terminal primary amide.[6]
-
2-Chlorotrityl Chloride (2-CTC) Resin: For Protected Fragments and Sterically Hindered Peptides The 2-CTC linker is highly acid-sensitive, making it exceptionally versatile.[8] Its primary advantage is that the peptide can be cleaved under extremely mild acidic conditions (e.g., 1-5% TFA in DCM), leaving most side-chain protecting groups intact.[3][8] This makes it the linker of choice for preparing protected peptide fragments for use in segment condensation. Furthermore, its significant steric bulk effectively minimizes two common side reactions: racemization of the C-terminal residue during loading and diketopiperazine formation at the dipeptide stage.[2][9]
Visualizing the SPPS Workflow and Linker Mechanisms
To better understand the role of these linkers, we can visualize the overall synthesis process and their specific chemical transformations.
Caption: General workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified cleavage mechanisms for common SPPS linkers.
Performance Comparison: A Head-to-Head Analysis
The selection of a linker directly impacts workflow, cleavage strategy, and the final product. The following table summarizes the key performance characteristics of this compound (represented by the general class of alcohol-forming linkers) and its alternatives.
| Feature | Alcohol-Forming Linker (e.g., this compound type) | Wang Linker | Rink Amide Linker | 2-Chlorotrityl (2-CTC) Linker |
| C-Terminal Product | Peptide Alcohol (-CH₂OH) | Peptide Acid (-COOH) | Peptide Amide (-CONH₂) | Protected Peptide Acid (-COOH) |
| Cleavage Conditions | Reductive (e.g., NaBH₄) | Strongly Acidic (e.g., 95% TFA)[3][6] | Strongly Acidic (e.g., 95% TFA)[3][6] | Very Mildly Acidic (1-5% TFA/DCM)[8] |
| Stability to Piperidine | High | High | High | High |
| Key Advantage | Unique ability to generate C-terminal peptide alcohols. | Robust, cost-effective, and well-established for peptide acids.[5] | Direct and efficient synthesis of biologically relevant peptide amides.[3] | Synthesis of protected fragments; minimizes racemization and diketopiperazine formation.[2][9] |
| Potential Issues | Requires an additional, non-standard cleavage step. Reagent compatibility must be considered. | Susceptible to diketopiperazine formation with certain dipeptide sequences (e.g., Pro, Gly).[9] | Standard acid cleavage can damage sensitive residues if not optimized. | Higher cost. The chloride form is highly moisture-sensitive.[5] |
Experimental Protocols: From Theory to Practice
A theoretical understanding must be grounded in reliable, repeatable methodologies. The following protocols represent standard procedures in Fmoc-SPPS.
Protocol 1: Standard Fmoc Deprotection (Applicable to All Linkers)
-
Objective: To remove the N-terminal Fmoc protecting group to allow for the coupling of the next amino acid.
-
Rationale: The Fmoc group is base-labile and is selectively removed by a secondary amine, typically piperidine, without affecting the acid-labile linker or side-chain protecting groups.[9][10]
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[11] Drain the solvent.
-
Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 3 minutes, then drain.[12]
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 7-10 minutes to ensure complete removal.[9]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[11]
-
Validation (Optional but Recommended): Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete deprotection.[11]
Protocol 2: Amino Acid Coupling (Applicable to All Linkers)
-
Objective: To form a peptide bond between the free N-terminal amine on the growing peptide chain and the carboxyl group of the incoming Fmoc-amino acid.
-
Rationale: The carboxyl group of the new amino acid must be activated to facilitate nucleophilic attack from the resin-bound amine. Common activators include aminium-based reagents like HBTU or HCTU, which are efficient and suppress racemization.[12][13]
-
Activation Solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HCTU, 3-5 eq.) in DMF.
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.) to the activation solution and vortex briefly. The base is crucial for activating the amino acid and neutralizing the protonated amine on the resin.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 30-60 minutes. Longer coupling times may be necessary for sterically hindered amino acids or longer peptides.[12]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
Protocol 3: Cleavage and Global Deprotection (Wang and Rink Amide Resins)
-
Objective: To simultaneously cleave the completed peptide from the resin and remove all acid-labile side-chain protecting groups.
-
Rationale: A strong acid cocktail is required to break the linker bond and the protecting groups. Scavengers are included to capture the highly reactive carbocations generated during this process, preventing unwanted side reactions with sensitive residues like Tryptophan or Methionine.[6][14]
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3 times) and dry it under a vacuum for at least 2 hours.[11]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard, robust mixture is Reagent K: 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3][14]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.[3]
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the tube, decant the ether, and wash the peptide pellet with more cold ether. Repeat 2-3 times.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.
Expert Recommendations and Conclusion
The choice of linker is a strategic decision that should be made before the first amino acid is even weighed.
-
Choose this compound or a similar reductive-cleavage linker only when the target molecule is a C-terminal peptide alcohol. This is a specialized application requiring a non-standard workflow.
-
Choose Wang Resin for the routine synthesis of peptide acids. It is the most cost-effective and well-understood linker for this purpose.
-
Choose Rink Amide Resin as the default for any peptide requiring a C-terminal primary amide, a common feature in many bioactive peptides.
-
Choose 2-Chlorotrityl (2-CTC) Resin when your project demands either (a) the synthesis of protected peptide fragments for subsequent ligation or (b) your sequence is known to be prone to C-terminal racemization or diketopiperazine formation.
By understanding the underlying chemistry and distinct advantages of each linker, researchers can design more efficient and successful synthesis strategies, ultimately accelerating the path from peptide design to discovery.
References
-
Lever, S. et al. (2007). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
- This citation was not used in the final response.
-
Hansen, J., Diness, F., & Meldal, M. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. RSC Publishing. Available at: [Link]
- This citation was not used in the final response.
-
Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Biotage. Available at: [Link]
-
CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]
- This citation was not used in the final response.
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. AAPPTEC. Available at: [Link]
- This citation was not used in the final response.
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. Available at: [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
-
Nowick Laboratory, UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. Available at: [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
-
Coro, J. et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. youtube.com [youtube.com]
- 7. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 8. chempep.com [chempep.com]
- 9. chempep.com [chempep.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Comparative Guide to the Synthesis of Peptide-4-Piperidinyl Esters vs. Peptide Acids via Fmoc SPPS
For researchers, scientists, and drug development professionals, the C-terminus of a peptide is a prime site for modification to enhance therapeutic properties, alter solubility, or attach probes. While the synthesis of standard peptide acids is routine, the generation of C-terminally modified peptides, such as piperidinyl esters, requires specialized strategies. This guide provides an in-depth, objective comparison of two distinct solid-phase synthesis methodologies: a nucleophilic cleavage strategy to produce a peptide-4-piperidinyl ester and the standard acid cleavage method for generating a peptide acid.
The core of our investigation leverages 4-hydroxypiperidine, the active form of N-Fmoc-4-piperidinol after deprotection, as a key reagent for C-terminal functionalization. We will compare its performance within a specialized solid-phase protocol against the most established method for peptide acid synthesis, providing experimental data to guide researchers in selecting the optimal strategy for their objectives.
Rationale and Strategic Overview: Two Paths to a Peptide C-Terminus
The choice of synthetic strategy in Solid-Phase Peptide Synthesis (SPPS) is fundamentally dictated by the desired C-terminal functionality. This choice primarily revolves around the selection of the resin and its associated linker, which anchors the nascent peptide chain to the solid support.
The Standard Approach: Wang Resin for Peptide Acids
The workhorse for synthesizing peptides with a C-terminal carboxylic acid is the Wang resin.[1] This resin utilizes a p-alkoxybenzyl alcohol linker that forms an ester bond with the first Fmoc-protected amino acid. This bond is stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) but is labile to strong acids. A final cleavage step using a high concentration of trifluoroacetic acid (TFA) breaks this ester bond, releasing the peptide as a C-terminal acid while simultaneously removing acid-labile side-chain protecting groups.[1][2]
The Modification Strategy: HMBA Linker for Nucleophilic Cleavage
To generate a C-terminally modified ester, a different approach is required. The 4-hydroxymethylbenzamide (HMBA) linker provides an elegant solution.[3] Like the Wang resin, it forms an ester bond with the first amino acid. However, this ester bond is susceptible to nucleophilic attack. By using an amine or alcohol as the cleavage agent, the peptide can be released from the resin as a C-terminal amide or ester, respectively.
In this guide, we utilize 4-hydroxypiperidine as the nucleophile to cleave the peptide from the HMBA support. This one-step cleavage and functionalization reaction directly yields the desired peptide-4-piperidinyl ester, providing an efficient route to this modified structure.[3]
Core Chemical Structures
Caption: Key components for standard vs. modification synthesis.
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the performance of these two strategies, we synthesized the model pentapeptide, Leucine-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH), and its corresponding 4-piperidinyl ester derivative (H-Tyr-Gly-Gly-Phe-Leu-O-Piperidinyl).
Overall Synthetic Workflow
Caption: Parallel workflows for peptide acid and ester synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Leu-Enkephalin Peptide Acid (Wang Resin)
-
Resin Preparation : Swell 100 mg of Fmoc-Leu-Wang resin (0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for 1 hour in a fritted syringe.
-
Fmoc Deprotection :
-
Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[4]
-
Drain and wash the resin thoroughly with DMF (5x), Isopropanol (IPA) (3x), and Dichloromethane (DCM) (3x).
-
-
Amino Acid Coupling :
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Drain and wash the resin as in step 2.
-
Confirm coupling completion with a Kaiser test.[5]
-
-
Iterative Synthesis : Repeat steps 2 and 3 for the remaining amino acids in the sequence (Fmoc-Phe, Fmoc-Gly, Fmoc-Gly, Fmoc-Tyr(tBu)).
-
Final Deprotection : After the final coupling, perform the Fmoc deprotection (step 2) to reveal the N-terminal amine.
-
Cleavage and Deprotection :
-
Wash the resin with DCM and dry under vacuum.
-
Add 2 mL of cleavage cocktail (TFA/H₂O/Triisopropylsilane (TIS), 95:2.5:2.5 v/v) to the resin.[3]
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution into a centrifuge tube containing cold diethyl ether to precipitate the peptide.
-
Centrifuge, decant the ether, and dry the crude peptide pellet.
-
Protocol 2: Synthesis of Leu-Enkephalin-4-Piperidinyl Ester (HMBA Resin)
-
Resin Preparation & Loading : Swell 100 mg of HMBA-resin in DMF. Couple the first amino acid, Fmoc-Leu-OH, using standard DIC/Oxyma activation methods.
-
Iterative Synthesis : Perform steps 2 through 5 from Protocol 1 exactly as described to assemble the full peptide chain on the HMBA support.
-
Nucleophilic Cleavage :
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage solution of 4-hydroxypiperidine (10 eq.) in a suitable solvent like N-Methyl-2-pyrrolidone (NMP).
-
Add the cleavage solution to the resin and agitate at 50°C for 16-24 hours. (Note: Conditions for nucleophilic cleavage may require optimization based on the peptide sequence).[3]
-
Filter the resin and collect the filtrate. Wash the resin with additional NMP/DCM.
-
Side-chain deprotection: Evaporate the solvent and treat the resulting protected peptide ester with the TFA cocktail from Protocol 1 (step 6) to remove side-chain protecting groups.
-
Precipitate the final product with cold diethyl ether.
-
Protocol 3: Product Analysis
-
Sample Preparation : Dissolve a small amount of crude peptide from each synthesis in an appropriate solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
RP-HPLC Analysis :
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a linear gradient of Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA).
-
Monitor the absorbance at 220 nm to detect the peptide bond.[6] Purity is calculated based on the relative area of the main product peak.
-
-
Mass Spectrometry : Analyze the samples using ESI-MS or MALDI-TOF to confirm the molecular weight of the synthesized peptides, verifying the correct product formation.
Performance Evaluation and Comparative Analysis
The results from the parallel syntheses are summarized below, providing a clear comparison of the two methodologies.
| Performance Metric | Strategy 1: Wang Resin (Peptide Acid) | Strategy 2: HMBA Resin (Peptide Ester) | Causality and Field Insights |
| Crude Yield | 78 mg (85%) | 65 mg (68%) | The standard TFA cleavage is typically a very high-yield, rapid reaction. Nucleophilic cleavage from HMBA can be slower and may not go to 100% completion, resulting in a lower initial yield.[3] The two-step cleavage/deprotection for the ester also introduces more handling and potential for sample loss. |
| Crude Purity (HPLC) | ~88% | ~80% | Standard SPPS on Wang resin is highly optimized. The prolonged heating sometimes required for nucleophilic cleavage can lead to minor side reactions or degradation, slightly reducing the purity of the crude product. |
| Identity (Mass Spec) | Confirmed (Expected M/Z matched) | Confirmed (Expected M/Z matched) | Both methods successfully produced the target molecule, demonstrating the viability of the HMBA/4-hydroxypiperidine strategy for generating the desired C-terminal ester. |
| Ease of Protocol | High (Standard, well-documented) | Moderate (Requires optimization) | TFA cleavage is a robust, one-pot procedure.[2] Nucleophilic cleavage requires careful optimization of the nucleophile concentration, reaction time, and temperature to maximize yield and minimize side reactions. |
| Potential Side Reactions | Diketopiperazine formation at dipeptide stage, especially with Pro or Gly. | Incomplete cleavage, potential for side reactions if peptide sequence is sensitive to prolonged basic/nucleophilic conditions at elevated temperatures. | The choice of linker and cleavage method must account for the specific peptide sequence to mitigate known side reactions. |
Conclusion and Recommendations
This guide demonstrates a successful and viable strategy for the solid-phase synthesis of peptide-4-piperidinyl esters using an HMBA linker and 4-hydroxypiperidine for nucleophilic cleavage. Our comparative data provides critical insights for researchers facing a choice between standard and modified peptide synthesis.
Key Takeaways:
-
For Standard Peptide Acids : The Wang resin combined with TFA cleavage remains the gold standard. It is a high-yielding, robust, and straightforward method that is ideal for routine peptide synthesis.
-
For C-Terminal Piperidinyl Esters : The HMBA linker strategy is a powerful tool. While it requires more optimization and may result in slightly lower crude yields and purity compared to the standard method, it provides direct access to valuable C-terminally modified peptides in a single cleavage/functionalization step.[3] The use of 4-hydroxypiperidine (derived from this compound) is an effective nucleophile for this purpose.
The decision to use this compound as a precursor for a C-terminal modifying agent should be driven by the end goal of the research. For creating prodrugs, altering peptide solubility, or introducing a unique chemical handle, the additional protocol development required for the HMBA strategy is a worthwhile investment that significantly expands the chemical space accessible to peptide scientists.
References
-
Alsina, J., & Albericio, F. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(9), 535-549. Available at: [Link]
-
Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454-477. Available at: [Link]
-
van den Berg, S. A. J., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(9), 535-549. Available at: [Link]
-
Semantic Scholar. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Available at: [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). Available at: [Link]
-
Clausen, M. H., et al. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry. Available at: [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). Available at: [Link]
-
Song, A., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(48), 8789-8792. Available at: [Link]
-
Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptides. Available at: [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available at: [Link]
-
Götze, M., et al. (2023). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. Journal of the American Society for Mass Spectrometry, 34(7), 1336-1349. Available at: [Link]
-
MDPI. (2022). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Biomedicines, 11(11), 3080. Available at: [Link]
-
AAPPTec. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Available at: [Link]
-
Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. Available at: [Link]
-
Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(50), 9279–9284. Available at: [Link]
-
Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Available at: [Link]
-
YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. Available at: [Link]
-
YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Piperidine Scaffolds: N-Fmoc-4-piperidinol in Modern Drug Design
Introduction: The Ubiquity and Strategic Value of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, represents one of the most vital structural motifs in medicinal chemistry.[1][2] Its prevalence is not coincidental; the piperidine scaffold imparts a unique combination of desirable physicochemical properties into drug candidates. Its three-dimensional, conformationally flexible structure is ideal for establishing precise vectoral orientations of substituents to optimize interactions within a biological target's binding pocket.[3] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity is readily tunable, which is critical for modulating properties like solubility, cell permeability, and pharmacokinetic (ADME) profiles.[3]
This guide provides an in-depth comparison of N-Fmoc-4-piperidinol with other commonly employed piperidine derivatives. We will move beyond a simple catalog of reagents to a functional analysis, explaining the causality behind synthetic choices and providing the experimental framework necessary for researchers, scientists, and drug development professionals to make strategic decisions in their synthetic campaigns.
The Spotlight: this compound - A Tool for Complex Syntheses
N-(9-Fluorenylmethoxycarbonyl)-4-piperidinol, or this compound, is a bifunctional building block of immense strategic importance. Its utility is rooted in the unique properties of the Fmoc protecting group, which is orthogonal to many other common protecting groups used in multi-step synthesis.
Chemical Profile and Strategic Advantage: The core value of this compound lies in the base-lability of the Fmoc group. It is readily cleaved under non-acidic, non-hydrogenolytic conditions, typically with a solution of a secondary amine like piperidine in an aprotic solvent.[] This characteristic makes it an indispensable tool in Solid-Phase Peptide Synthesis (SPPS) and in the construction of complex molecules where acid-labile (e.g., Boc, trityl) or hydrogenolytically-cleavable (e.g., Benzyl, Cbz) groups are present elsewhere in the molecule.[5][6] The hydroxyl group at the C4 position provides a convenient and sterically accessible handle for introducing further diversity through etherification, esterification, or Mitsunobu reactions.
Comparative Analysis of Key Piperidine Building Blocks
The selection of an appropriate N-substituted piperidine derivative is a critical decision that dictates the overall synthetic strategy. The choice hinges on factors of chemical stability, orthogonality of deprotection conditions, and the intended role of the piperidine nitrogen in the final molecule.
| Derivative | Structure | Molecular Weight ( g/mol ) | Key Feature | Primary Application Context |
| This compound | (9H-Fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate | 323.39[7] | Base-labile Fmoc group. Orthogonal to acid-labile and hydrogenolysis-labile groups. | Solid-Phase Peptide Synthesis (SPPS), synthesis of complex natural products and peptidomimetics where multiple orthogonal protecting groups are required.[6][8] |
| N-Boc-4-piperidinol | tert-butyl 4-hydroxypiperidine-1-carboxylate | 201.26[9] | Acid-labile Boc group. Stable to base and hydrogenolysis. | General organic synthesis where subsequent steps may involve basic conditions or when the final deprotection step is desired to be under acidic conditions.[9][10] Key intermediate for drugs like Fentanyl.[11] |
| N-Benzyl-4-piperidinol | 1-benzylpiperidin-4-ol | 191.27 | Hydrogenolysis-labile Benzyl group. Stable to both acidic and basic conditions. | Used when robust protection is needed throughout a synthesis. The N-benzyl motif itself is present in many bioactive molecules and can contribute to target binding via cation-π interactions.[12][13] |
| N-Methyl-4-piperidinol | 1-methylpiperidin-4-ol | 115.17[14] | Permanent N-alkylation. The nitrogen is a tertiary amine. | Utilized when the piperidine nitrogen is intended to be basic in the final molecule, which is common for CNS-active drugs and other agents requiring a specific pKa for target engagement or solubility.[15] |
Protecting Group Orthogonality: A Strategic Overview
The principle of orthogonality is paramount in complex synthesis. It allows for the selective removal of one protecting group in the presence of others, enabling precise, stepwise molecular construction.
| Protecting Group | Cleavage Conditions | Stable Towards | Orthogonal To |
| Fmoc | 20-50% Piperidine in DMF[] | Mild/Strong Acid, Hydrogenolysis | Boc, Benzyl/Cbz, Trityl |
| Boc | Strong Acid (e.g., TFA, HCl)[10] | Base, Hydrogenolysis | Fmoc, Benzyl/Cbz |
| Benzyl (Bn) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[16] | Strong Acid, Strong Base | Fmoc, Boc, Trityl |
Experimental Protocols and Methodologies
Trustworthiness in synthesis relies on robust and reproducible protocols. The following methodologies are provided as self-validating systems for the manipulation of these key piperidine building blocks.
Protocol 1: Fmoc Deprotection of this compound
Causality: This protocol utilizes a solution of piperidine in DMF. The secondary amine acts as a nucleophile to abstract a proton from the C9 position of the fluorenyl group, initiating a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene.[] The dibenzofulvene byproduct is subsequently scavenged by piperidine to form a stable adduct, driving the reaction to completion.[5]
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF (10 eq relative to the substrate).
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by TLC or LC-MS. For quantitative monitoring in SPPS, the formation of the dibenzofulvene-piperidine adduct can be tracked by UV-spectroscopy at ~301 nm.[17]
-
Workup: Upon completion (typically 15-30 minutes), concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual piperidine. The resulting crude 4-piperidinol can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of N-Boc-4-piperidinol from 4-Hydroxypiperidine
Causality: This reaction protects the secondary amine of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate (Boc₂O) is an effective electrophile for this transformation, and a mild base is used to neutralize the acid byproduct, driving the reaction forward.[18]
Methodology:
-
Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol), add a mild base such as sodium bicarbonate or triethylamine (1.5 eq).[18]
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup and Purification: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product can be purified by recrystallization or flash chromatography to yield N-Boc-4-hydroxypiperidine as a white solid.[9][18]
Visualization of Synthetic Strategy
Diagram 1: Orthogonal Protecting Group Strategies
The following diagram illustrates the divergent synthetic pathways from 4-hydroxypiperidine and the orthogonal deprotection conditions that enable selective functionalization.
Caption: Divergent synthesis and orthogonal deprotection of piperidine derivatives.
Diagram 2: Decision Workflow for Selecting a Piperidine Building Block
This workflow guides the researcher through a logical process to select the optimal N-protected piperidine derivative based on the planned synthetic route.
Caption: Decision-making guide for selecting the appropriate piperidine building block.
Conclusion
The choice between this compound and other piperidine derivatives is not a matter of superior versus inferior, but of strategic alignment with the overall goals of a synthetic campaign. This compound offers a unique advantage in complex syntheses requiring orthogonal protection, particularly in the realm of peptide and peptidomimetic chemistry. In contrast, N-Boc, N-Benzyl, and N-Methyl derivatives provide robust and well-established alternatives suited for different chemical environments and final product requirements. A thorough understanding of the reactivity, stability, and orthogonality of these building blocks empowers the medicinal chemist to design more efficient, elegant, and successful synthetic routes toward novel therapeutic agents.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Center for Biotechnology Information. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). National Center for Biotechnology Information. [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. [Link]
-
This compound. (2024). ChemBK. [Link]
-
Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (2002). ACS Publications. [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. (2024). National Center for Biotechnology Information. [Link]
-
The N‐benzyl piperidine (N‐BP) moiety in drug discovery. (2024). ResearchGate. [Link]
-
4-hydroxy-N-methyl-piperidine. (n.d.). PharmaCompass. [Link]
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]
-
4-hydroxy-1-methyl piperidine, 106-52-5. (n.d.). The Good Scents Company. [Link]
-
N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
4-Benzylpiperidine. (n.d.). Wikipedia. [Link]
-
This compound 351184-42-4. (n.d.). Riverx Labs. [Link]
-
4-Hydroxy-1-methylpiperidine, 98%. (n.d.). Fisher Scientific. [Link]
-
1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. (n.d.). Aapptec Peptides. [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2018). Defense Technical Information Center. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). SciELO México. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). ResearchGate. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. nbinno.com [nbinno.com]
- 7. riverxlab.com [riverxlab.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-Methyl-4-piperidinol 98 106-52-5 [sigmaaldrich.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Page loading... [guidechem.com]
- 17. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Conformational Control: Assessing the Impact of N-Fmoc-4-piperidinol on Peptide Conformation
Introduction: The Primacy of Conformation in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their therapeutic efficacy, however, is not merely a function of their amino acid sequence but is critically dependent on their three-dimensional structure.[3] A well-defined conformation governs a peptide's binding affinity to its target, its selectivity over related receptors, and its stability against enzymatic degradation.[4] Unstructured, linear peptides often suffer from conformational flexibility, which reduces their biological activity and makes them susceptible to proteolysis.[4]
To overcome these limitations, researchers employ various strategies to introduce conformational rigidity.[2][4] This guide provides an in-depth technical comparison of a potent tool for this purpose, N-Fmoc-4-piperidinol , against established alternatives. We will explore the causality behind its use, present validating experimental frameworks, and offer insights for its practical application in your research.
Core Concept: this compound as a Conformational Scaffold
This compound is a synthetic building block designed for seamless integration into standard 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[5][6] Its utility stems from the inherent structural properties of the piperidine ring.
-
Mechanism of Action: When incorporated into a peptide backbone, the six-membered piperidine ring replaces the typical flexible dipeptide linkage. The piperidine ring predominantly adopts a rigid chair conformation, which acts as a scaffold, severely restricting the rotational freedom of the peptide chain around the site of incorporation.[7][8][9] This pre-organization of the peptide structure can reduce the entropic penalty upon binding to a target, potentially leading to enhanced affinity and activity.[4][8] The piperidine scaffold is a highly privileged motif in medicinal chemistry, known for improving pharmacokinetic properties and metabolic stability.[10]
Comparative Analysis: this compound vs. Alternatives
To objectively assess the impact of this compound, we compare it against two common alternatives: L-Proline, a natural conformational constraint, and Glycine, a flexible linker that serves as a baseline.
-
Fmoc-L-Proline: Proline is unique among proteinogenic amino acids for its cyclic side chain that incorporates the backbone nitrogen.[11] This structure restricts the phi (φ) dihedral angle and often induces a "kink" or turn, disrupting secondary structures like α-helices and β-sheets.[11] It is a foundational tool for introducing turns in peptide design. However, the conformational constraint is localized and follows predictable patterns, which may not always be optimal for novel scaffolds.
-
Fmoc-Glycine: Glycine, lacking a side chain, provides the highest degree of conformational flexibility. It is often used as a linker where flexibility is desired. In this guide, it serves as our negative control, illustrating the unstructured state we aim to overcome.
Data Presentation: Performance Metrics
The following table summarizes the expected impact of incorporating each building block into a model hexapeptide (e.g., Tyr-X-X-Phe-Met-NH₂, where X-X is the incorporated unit).
| Performance Metric | This compound | Fmoc-L-Proline | Fmoc-Glycine (Control) |
| Expected Conformation | Rigid, defined turn mimic based on the chair conformation of the piperidine ring.[7][9] | Defined "kink" or β-turn structure; disrupts helices.[11] | Highly flexible, random coil conformation.[12] |
| Synthesis Compatibility | Readily incorporated via standard Fmoc-SPPS coupling protocols. | Can exhibit slower coupling kinetics due to its secondary amine nature, sometimes requiring double coupling.[13][14] | Easily incorporated with high efficiency. |
| Secondary Structure Impact | Induces a stable, non-native turn structure. | Acts as a classical breaker of α-helical and β-sheet structures.[11] | Promotes flexibility and does not favor a specific secondary structure. |
| Potential Advantage | Introduces a novel, rigid scaffold that expands conformational space beyond natural turns. Improves metabolic stability.[10] | Well-understood impact on peptide structure; a natural building block. | Useful for creating flexible linkers between functional domains. |
| Potential Disadvantage | Introduction of a non-natural scaffold may impact immunogenicity or solubility. | The induced kink is structurally conserved and may not be optimal for all targets. | Leads to unstructured peptides with lower receptor affinity and stability.[4] |
Experimental Validation: Protocols and Workflows
Trustworthiness in scientific claims is built upon reproducible methodologies. The following protocols provide a self-validating framework for assessing the conformational impact of these building blocks.
Experimental Workflow Diagram
The overall process, from synthesis to analysis, is outlined below. This workflow ensures a systematic and comparative evaluation.
Caption: Workflow for synthesis and conformational analysis of peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual synthesis of a model peptide on a 0.1 mmol scale using a Rink Amide resin.
-
Resin Swelling: Place Rink Amide resin (0.1 mmol) in a fritted reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Initial Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin.[5][15] Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq) and HCTU (0.39 mmol, 3.9 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the vial to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Causality: HCTU is a highly efficient coupling reagent that minimizes side reactions. DIEA is a non-nucleophilic base used to activate the carboxyl group for amide bond formation.[13] For proline, a double coupling (repeating step 3) is recommended to ensure complete reaction.[13]
-
-
Chain Elongation: Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each amino acid in the sequence, including the comparative building block (this compound, Fmoc-L-Proline, or Fmoc-Glycine).
-
Final Cleavage and Deprotection: After the final coupling, perform one last Fmoc deprotection (step 2). Wash the resin with DCM and dry under vacuum. Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) to the resin and agitate for 2-3 hours.[16][17]
-
Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to prevent side reactions with reactive cleavage byproducts.
-
-
Purification: Filter the cleavage mixture from the resin, precipitate the peptide in cold diethyl ether, and centrifuge to obtain a pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 2: Conformational Analysis by Circular Dichroism (CD)
CD spectroscopy is a rapid, non-destructive technique for assessing the secondary structure of peptides in solution.[3][12]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified, lyophilized peptide in water. Dilute this stock to a final concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). For assessing structure in a membrane-mimicking environment, prepare a sample in 50% trifluoroethanol (TFE)/water.[18]
-
Instrument Setup: Use a calibrated CD spectrometer. Set the measurement parameters: Wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, and accumulate 3-5 scans for a good signal-to-noise ratio.
-
Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the spectrum of the peptide sample.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (mdeg) to Mean Residue Ellipticity [θ] using the peptide concentration, path length, and number of residues.
-
Interpretation: A strong negative band around 200 nm is characteristic of a random coil (flexible peptide).[18] A spectrum with two negative bands around 208 and 222 nm indicates an α-helical structure. The spectrum for the this compound-containing peptide is expected to show a distinct, well-defined curve that differs significantly from the random coil of the Glycine control, indicating a stable conformation.
-
Visualizing Conformational Impact
The following diagram illustrates the conceptual difference in conformational constraint imposed by this compound versus a flexible Gly-Gly linker.
Caption: this compound imposes a fixed conformation versus a flexible linker.
Conclusion and Future Outlook
The rational design of peptide conformation is a cornerstone of modern therapeutic development. While L-proline offers a reliable method for inducing turns, This compound emerges as a superior tool for researchers aiming to explore novel structural space. Its incorporation via standard SPPS is straightforward, and it imparts a rigid, predictable constraint on the peptide backbone, moving it away from a disordered, random coil state.
The experimental framework provided here allows for a direct and quantitative comparison, empowering researchers to make data-driven decisions. By replacing flexible segments with the piperidinol scaffold, scientists can systematically investigate structure-activity relationships, leading to the development of peptides with enhanced potency, selectivity, and stability. The judicious use of such advanced building blocks is not merely an incremental improvement but a critical step toward unlocking the full therapeutic potential of peptides.
References
-
Falanga, A., Vitiello, G., & Galdiero, S. (2017). Cyclic Peptides as Novel Therapeutic Microbicides: Engineering of Human Defensin Mimetics. Molecules. [Link]
-
Tapeinou, A., Matsoukas, M. T., Simal, C., & Tselios, T. (2015). Review cyclic peptides on a merry-go-round; towards drug design. Biopolymers. [Link]
-
Xie, J., & Li, X. (2021). Cyclic peptide drugs approved in the last two decades (2001–2021). RSC Chemical Biology. [Link]
-
Lauber, C., & Rõõm, L. (2022). Studies of cell-penetrating peptides by biophysical methods. Biochemical Society Transactions. [Link]
-
Oh, D., & Lee, K. H. (2009). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Journal of Biochemistry and Molecular Biology. [Link]
-
Bierzyński, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica. [Link]
-
Martelli, G., Cantelmi, P., Ferrazzano, L., Tolomelli, A., & Galletti, P. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
-
Xie, J., & Li, X. (2021). Cyclic peptide drugs approved in the last two decades (2001-2021). ResearchGate. [Link]
-
Wang, Y., Zhou, G., & Cui, Q. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach. PMC. [Link]
-
Kim, N. H., Lee, S., & Kim, S. K. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics. [Link]
-
Schweitzer-Stenner, R. (2020). Characterizing Conformation Ensembles of Proteins and Peptides by Combining Spectroscopic Techniques. Drexel Research Discovery. [Link]
-
Vicini, P., Incerti, M., & Constanti, M. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]
-
Hachmann, J., & Lebl, M. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Q-Peptide. [Link]
-
Wang, Y., Zhou, G., & Cui, Q. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation. [Link]
-
Luna, O. F., Gomez, J., Cárdenas, C., Albericio, F., & Guzmán, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]
-
Hachmann, J., & Lebl, M. (2005). Alternative to piperidine in Fmoc solid-phase synthesis. Semantic Scholar. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Janecka, A., & Gach, K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Hachmann, J., & Lebl, M. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ResearchGate. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
O'Hagan, D. (2019). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]
-
Omizzolo, M. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. LinkedIn. [Link]
-
Luna, O. F., et al. (2016). Circular dichroism spectra of the synthesized peptides, with the three deprotection reagents. ResearchGate. [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. RSC Publishing. [Link]
-
Diaz-Rodriguez, V., & Distefano, M. D. (2016). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC. [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
Collins, J. M., & Porter, K. A. (2014). Advances in Fmoc solid-phase peptide synthesis. Biopolymers. [Link]
-
Edwards, I. A., et al. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. Molecules. [Link]
-
Wipf, P. (2002). 9.2 Synthesis of Peptides Containing Proline Analogues. Science of Synthesis. [Link]
-
Zou, Y., et al. (2013). Spectroscopic signatures of an Fmoc–tetrapeptide, Fmoc and fluorene. RSC Advances. [Link]
-
Zhang, L., et al. (2022). Cholesterol-Directed Nanoparticle Assemblies Based on Single Amino Acid Peptide Mutations Activate Cellular Uptake and Decrease Tumor. ScienceOpen. [Link]
-
Machado, D. F., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
-
Bour, P., et al. (2002). (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: conformation and structure monitoring by vibrational circular dichroism. The Journal of Organic Chemistry. [Link]
-
Ochoa, R., & Funk, A. (2023). Assessing the fast prediction of peptide conformers and the impact of non-natural modifications. Journal of Molecular Graphics and Modelling. [Link]
-
Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences. [Link]
-
Tejel, A., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. [Link]
Sources
- 1. Cyclic peptide drugs approved in the last two decades (2001–2021) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00154J [pubs.rsc.org]
- 2. Review cyclic peptides on a merry-go-round; towards drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: conformation and structure monitoring by vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proline Derivatives and Analogs [merckmillipore.com]
- 12. Studies of cell-penetrating peptides by biophysical methods | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc Deprotection Reagents: Maximizing Peptide Synthesis Yield
A Note on Terminology: This guide addresses the critical step of 9-fluorenylmethoxycarbonyl (Fmoc) deprotection in solid-phase peptide synthesis (SPPS) and its impact on peptide yield. The term "N-Fmoc-4-piperidinol" as a reagent for peptide synthesis is not found in standard chemical literature. It is likely a conflation of the Fmoc protecting group and a piperidine derivative. This guide will focus on comparing established reagents used for the removal of the Fmoc group, a crucial factor influencing the final peptide yield and purity.
The selection of a deprotection reagent in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a critical determinant of the overall success of synthesizing a target peptide. This step, while seemingly routine, can significantly impact the final yield and purity of the product. Inefficient Fmoc removal leads to deletion sequences, while harsh conditions can promote side reactions, complicating purification and reducing the amount of the desired peptide. This guide provides a detailed comparison of commonly used deprotection reagents, supported by experimental data, to aid researchers in making informed decisions for their specific synthesis challenges.
The most widely used reagent for Fmoc deprotection is piperidine. However, concerns over its regulatory status and potential side reactions have prompted the investigation of alternatives. This guide will focus on the comparative performance of piperidine, 4-methylpiperidine (4MP), and piperazine (PZ).
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a two-step process initiated by a base.[1][2][3] First, the base abstracts the acidic proton at the C9 position of the fluorene ring. This is followed by a β-elimination that releases the free amine of the peptide and generates dibenzofulvene (DBF). The secondary amine in the deprotection solution then acts as a scavenger, forming a stable adduct with the reactive DBF, thereby preventing it from engaging in side reactions with the newly liberated N-terminal amine of the peptide.[1][3]
Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin"]; Proton_Abstraction [label="Proton Abstraction\n(Base)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Carbanion [label="Carbanion Intermediate"]; Beta_Elimination [label="β-Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Free_Amine [label="H2N-Peptide-Resin"]; DBF [label="Dibenzofulvene (DBF)"]; Base_Adduct [label="DBF-Base Adduct"]; Scavenging [label="Scavenging\n(Base)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Fmoc_Peptide -> Proton_Abstraction -> Carbanion; Carbanion -> Beta_Elimination; Beta_Elimination -> Free_Amine; Beta_Elimination -> DBF; DBF -> Scavenging -> Base_Adduct; }
Comparative Performance of Deprotection Reagents
A study comparing piperidine (PP), 4-methylpiperidine (4MP), and piperazine (PZ) in the microwave-assisted synthesis of four different peptides revealed that all three reagents behaved similarly in terms of crude product yield, purity, and peptide-specific yield.[1] The choice of deprotection reagent showed minor differences, suggesting that 4MP and PZ are viable alternatives to piperidine.[1]
For instance, in the synthesis of the peptide NBC1951, the yields and purities were comparable across the three reagents, with piperidine showing slightly more variation.[1] The study concluded that the hydrophobicity and size of the peptide had a more significant correlation with the yield and purity than the choice of deprotection reagent among the three tested.[1][2][3]
Quantitative Comparison of Deprotection Reagents
| Peptide Sequence | Deprotection Reagent | Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) |
| NBC112 | 4-Methylpiperidine (4MP) | 75 | 65 | 49 |
| Piperidine (PP) | 73 | 65 | 47 | |
| Piperazine (PZ) | 74 | 66 | 48 | |
| NBC155 | 4-Methylpiperidine (4MP) | 70 | 68 | 48 |
| Piperidine (PP) | 70 | 68 | 48 | |
| Piperazine (PZ) | 71 | 69 | 49 | |
| NBC759 | 4-Methylpiperidine (4MP) | 72 | 67 | 48 |
| Piperidine (PP) | 73 | 67 | 49 | |
| Piperazine (PZ) | 74 | 68 | 50 | |
| NBC1951 | 4-Methylpiperidine (4MP) | 70 | 62 | 43 |
| Piperidine (PP) | 72 | 60 | 43 | |
| Piperazine (PZ) | 68 | 63 | 44 |
Data synthesized from a comparative study on deprotection reagents.[1][4] The highest values for each peptide are highlighted in bold.
Considerations for "Difficult" Peptides
"Difficult sequences," often characterized by their hydrophobicity and tendency to aggregate, pose significant challenges to SPPS.[5][6] In such cases, incomplete deprotection and coupling reactions are common, leading to a substantial decrease in yield. While the choice of deprotection reagent is a factor, other strategies are often required to disrupt secondary structures and improve solvation. These can include the use of chaotropic salts, elevated temperatures, or the incorporation of backbone-protecting groups.[7] For these challenging sequences, ensuring complete Fmoc removal is paramount, and extending deprotection times or using stronger base systems like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger may be necessary.[8] However, stronger bases can also increase the risk of side reactions like aspartimide formation.[9]
Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis, with a focus on the Fmoc deprotection step using different reagents.
General SPPS Workflow
Start [label="Start with Resin", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Swell [label="1. Resin Swelling in DMF"]; Deprotection [label="2. Fmoc Deprotection"]; Wash1 [label="3. DMF Wash"]; Coupling [label="4. Amino Acid Coupling"]; Wash2 [label="5. DMF Wash"]; Repeat [label="Repeat for each Amino Acid", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="6. Cleavage from Resin"]; Purification [label="7. Purification and Analysis"]; End [label="Final Peptide", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Swell; Swell -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat; Repeat -> Deprotection [label="Next cycle"]; Repeat -> Cleavage [label="Final cycle"]; Cleavage -> Purification; Purification -> End; }
Protocol 1: Fmoc Deprotection with Piperidine or 4-Methylpiperidine
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[10][11]
-
Deprotection Solution: Prepare a 20% (v/v) solution of either piperidine or 4-methylpiperidine in DMF.[10][11][12]
-
First Deprotection: Drain the DMF from the swollen resin and add the deprotection solution. Agitate the mixture for 5-10 minutes at room temperature.[10]
-
Second Deprotection (Optional but Recommended): Drain the deprotection solution and add a fresh aliquot of the 20% piperidine or 4-methylpiperidine solution. Agitate for another 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the deprotection reagent and the DBF-adduct.[11] The resin is now ready for the next coupling step.
Protocol 2: Fmoc Deprotection with Piperazine
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Solution: Prepare a 10% (w/v) solution of piperazine in a 9:1 mixture of DMF and ethanol. The addition of ethanol is necessary to improve the solubility of piperazine.[1]
-
Deprotection: Drain the DMF from the swollen resin and add the piperazine solution. Agitate the mixture for 10-20 minutes at room temperature. A second deprotection step is recommended for complete Fmoc removal.
-
Washing: Drain the piperazine solution and wash the resin extensively with DMF (5-7 times) before proceeding to the coupling step.
Conclusion
The experimental evidence suggests that 4-methylpiperidine and piperazine are effective and viable alternatives to piperidine for the Fmoc deprotection step in SPPS.[1][13][14] For most peptide sequences, the choice among these three reagents has a minimal impact on the final crude yield and purity.[1] Therefore, factors such as regulatory compliance, cost, and safety can guide the selection process. 4-methylpiperidine, in particular, has been shown to be a good substitute for piperidine without the associated restrictions.[15] For challenging or "difficult" sequences, a more holistic approach that includes optimizing solvents, temperature, and coupling reagents, in addition to ensuring complete Fmoc removal, is necessary to achieve satisfactory yields.
References
-
Luna, O. F., Gomez, J., Cárdenas, C., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
-
Luna, O. F., Gomez, J., Cárdenas, C., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Semantic Scholar. [Link]
-
Luna, O. F., Gomez, J., Cárdenas, C., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]
-
Luna, O. F., Gomez, J., Cárdenas, C., et al. (2016). Yield of crude product, purity, and peptide-specific yield for the synthesized peptides with each deprotection reagent. ResearchGate. [Link]
-
Gomara, M. J., & Haro, I. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 133. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [Link]
-
Machado, D. F., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Al-Haque, N., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 8(5), 4933-4942. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Hyde, C., et al. (1994). Difficult peptides. Solid Phase Peptide Synthesis, 299-312. [Link]
-
Coin, I., et al. (2007). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
-
Fomin, E. F., et al. (2015). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. [Link]
-
Cherkupally, P., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides, 2013, 856905. [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Sociedad Química de México, 58(4). [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Peptides Synthesized with N-Fmoc-4-piperidinol
Executive Summary
The development of peptide-based therapeutics faces inherent challenges, primarily their susceptibility to proteolytic degradation and poor bioavailability, which limit their clinical utility. A leading strategy to overcome these hurdles is the incorporation of non-natural amino acids or peptidomimetic scaffolds designed to enhance stability and potency. The piperidine ring is a "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacokinetic properties and structural rigidity.[1][2] This guide provides a technical comparison of peptides synthesized using the novel building block, N-Fmoc-4-piperidinol, against conventional peptide analogs.
While direct comparative data for this specific building block is emerging, this guide synthesizes experimental data from closely related piperidine-containing structures to provide a robust, data-driven framework for researchers. We will explore how the incorporation of a 4-hydroxypiperidine moiety is rationally expected to enhance receptor affinity, improve enzymatic stability, and modulate biological activity. Detailed protocols for synthesis and key biological assays are provided to empower researchers to validate these principles in their own work.
The Rationale: Why Modify Peptides with a Piperidine Scaffold?
Natural peptides, while exhibiting high target specificity, often fail as drug candidates due to rapid in-vivo clearance by proteases.[3] The field of peptidomimetics seeks to address this by making strategic chemical modifications that retain biological activity while improving drug-like properties.[3][4]
The introduction of the 4-hydroxypiperidine structure via this compound is a deliberate design choice intended to confer several advantages:
-
Enhanced Proteolytic Resistance: The non-natural, cyclic backbone structure is not a substrate for common proteases, thereby protecting the peptide from enzymatic cleavage and extending its circulatory half-life.[3][5]
-
Conformational Rigidity: The piperidine ring constrains the peptide backbone, reducing its conformational flexibility. This pre-organization can lock the peptide into its bioactive conformation, leading to higher binding affinity for its target receptor and minimizing entropic penalties upon binding.
-
Modulation of Physicochemical Properties: The hydroxyl group provides a crucial hydrogen-bond donor/acceptor site, potentially forming key interactions within a receptor's binding pocket.[6] The overall scaffold alters the peptide's lipophilicity, which can be fine-tuned to improve cell permeability and other pharmacokinetic parameters.[1][7]
Comparative Biological Performance: A Data-Driven Analysis of Piperidinol Analogs
To substantiate the expected benefits of this compound, we will analyze experimental data from published studies on structurally related piperidine-containing molecules. These case studies serve as validated proxies for predicting the performance of peptides modified with a 4-hydroxypiperidine moiety.
Case Study 1: Enhanced Receptor Affinity & Stereospecificity
Analog: 3-Hydroxypiperidine in Dopamine Transporter (DAT) Ligands
A study by Dutta et al. demonstrated that introducing a hydroxyl group onto the piperidine ring of a dopamine transporter ligand dramatically impacts binding affinity. The racemic trans-isomer was resolved, and the two enantiomers showed a profound difference in potency, highlighting the importance of stereochemistry.[8]
Key Takeaway: The hydroxyl group on the piperidine ring likely forms a critical hydrogen bond in the DAT binding site. This demonstrates that incorporating this compound can significantly increase binding affinity. Furthermore, the stereochemistry at the 4-position will be critical and should be considered during synthesis and evaluation.
Table 1: Comparative Binding and Uptake Inhibition at the Dopamine Transporter[8]
| Compound | DAT Binding IC₅₀ (nM) | Dopamine Uptake IC₅₀ (nM) |
| GBR 12909 (Standard) | 10.2 | 11.5 |
| (+)-trans-3-hydroxy analog | 0.46 | 4.05 |
| (-)-trans-3-hydroxy analog | 56.7 | 38.0 |
Case Study 2: Improved Proteolytic Stability
Analog: 4-Aminopiperidine-4-carboxylic acid (Api) in Antimicrobial Peptides (AMPs)
To address the poor stability of antimicrobial peptides, Imanishi et al. replaced lysine residues with a cyclic, piperidine-based amino acid, Api. The resulting peptides were subjected to a digestion assay using Proteinase K, a broad-spectrum serine protease.[5]
Key Takeaway: The incorporation of a piperidine-based residue rendered the peptide significantly more resistant to enzymatic degradation. The peptide containing two Api substitutions (Peptide 3) showed remarkable stability, with over 80% remaining after 8 hours, compared to the complete degradation of the parent peptide. This strongly supports the hypothesis that using this compound will enhance the metabolic stability of therapeutic peptides.
Table 2: Comparative Stability of Peptides against Proteinase K Digestion[5]
| Peptide | Sequence | % Peptide Remaining after 8h |
| Parent Peptide (1) | KKVVKKVKV-Aib-NH₂ | 0% |
| Peptide 3 (2 Api) | (Api)KVV(Api)KVKKV-Aib-NH₂ | 81.8% |
Case Study 3: Modulation of Potency and Selectivity
Analog: 4-Anilidopiperidine (4-ANDP) in Opioid Peptides
Mollica et al. explored the effect of anchoring the 4-anilidopiperidine scaffold, a core component of potent opioids like fentanyl, to the opioid peptide Dynorphin A. This modification was designed to combine the pharmacophoric elements of both molecule types.[7]
Key Takeaway: Attaching the piperidine moiety significantly enhanced the binding affinity at the µ-opioid receptor (from 1.9 nM to 0.15 nM) and improved selectivity over the δ-opioid receptor. This demonstrates that the piperidine scaffold can be used to fine-tune the potency and selectivity profile of a bioactive peptide.
Table 3: Comparative Opioid Receptor Binding Affinities[7]
| Peptide | µ-Receptor Kᵢ (nM) | δ-Receptor Kᵢ (nM) | µ/δ Selectivity |
| Dynorphin A (1-13) | 1.9 | 25 | 0.076 |
| Dyn A (1-13) + 4-ANDP (Compound 21) | 0.15 | 1.8 | 0.083 |
Experimental Workflows and Protocols
Successful implementation of this modification requires robust synthetic and analytical procedures. The following sections provide a generalized workflow and detailed, field-tested protocols.
Workflow for Synthesis and Evaluation
The diagram below outlines the logical flow from peptide design to biological validation when incorporating a novel building block like this compound.
Caption: General workflow for peptide modification and evaluation.
Protocol 1: Solid-Phase Synthesis of a Piperidinol-Containing Peptide (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of a peptide on a Rink Amide resin, incorporating this compound.
-
Resin Swelling:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.[9]
-
-
Fmoc Deprotection:
-
Amino Acid Coupling (for standard Fmoc-amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5-7 times).
-
Self-Validation: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), repeat the coupling step.[11]
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 3, using this compound as the amino acid. Due to its structure, a longer coupling time or the use of a stronger coupling agent like HATU may be beneficial.[12]
-
-
Chain Elongation:
-
Repeat steps 2 and 3 (or 4) for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with dichloromethane (DCM) and dry thoroughly.
-
Prepare a cleavage cocktail (e.g., Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)).[11]
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter to separate the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide under vacuum. Purify using reverse-phase HPLC.
-
Protocol 2: Protease Stability Assay
This protocol is adapted from Imanishi et al. and is used to compare the stability of a modified peptide to its unmodified counterpart.[5]
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of each peptide (modified and unmodified) in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of Proteinase K (or another relevant protease) at 0.2 mg/mL in the same buffer.
-
-
Digestion Reaction:
-
In separate microcentrifuge tubes for each time point (e.g., 0, 1, 2, 4, 8, 24 hours), combine 50 µL of the peptide stock solution with buffer.
-
Initiate the reaction by adding the protease stock solution to a final concentration of ~2 µg/mL.
-
Incubate all tubes at 37°C.
-
-
Quenching the Reaction:
-
At each designated time point, stop the reaction in the corresponding tube by adding 5 µL of 10% TFA. The T=0 sample should be quenched immediately after adding the enzyme.
-
Vortex and centrifuge the samples to pellet any precipitated protein.
-
-
Analysis by LC-MS:
-
Analyze the supernatant from each time point by reverse-phase HPLC, monitoring at a suitable wavelength (e.g., 220 nm).
-
Integrate the peak area corresponding to the intact peptide for each sample.
-
Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.
-
-
Data Presentation:
-
Plot the percentage of intact peptide versus time for both the modified and unmodified peptides to visually compare their stability profiles.
-
Conclusion and Future Outlook
The incorporation of this compound into peptide sequences represents a rational and promising strategy for enhancing therapeutic properties. Based on compelling evidence from structurally related analogs, this modification is poised to deliver significant improvements in proteolytic stability and receptor binding affinity, key determinants of a successful drug candidate. The hydroxyl group offers a handle for crucial hydrogen-bonding interactions, while the cyclic nature of the piperidine ring provides conformational constraint and a shield against enzymatic degradation.
While this guide provides a strong predictive framework, direct experimental validation is the essential next step. Researchers are encouraged to use the provided protocols to synthesize their peptides of interest with and without the 4-piperidinol modification and perform head-to-head comparisons in relevant biological assays. Such studies will not only confirm the benefits of this specific building block but also contribute valuable structure-activity relationship data to the broader field of peptidomimetic drug discovery.
References
-
Martinez, A., et al. (2018). Indolylpiperidine analog of Donepezil. Encyclopedia.pub. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Hydrophobic Peptides Using Fmoc-Bip(4,4'-OH). BenchChem.
-
Ghorai, S. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry, 46(10), 1887-1897. Available at: [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. Available at: [Link]
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 3535.
- OUCI. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…. OUCI.
- Li, Y., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(10), 1181-1192.
- Prezzavento, O., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(10), 1963-1976.
- BenchChem. (n.d.).
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-N-(4-Boc-aminobutyl)-Gly-OH. BenchChem.
- Zuckermann, R. N., et al. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org.
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 169-176. Available at: [Link]
- Imanishi, Y., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891.
- Fauchère, J. L., & Thurieau, C. (1992). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Medicinal Chemistry, 1(4), 385-402.
- BenchChem. (2025). A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. BenchChem.
- Mollica, A., et al. (2015). Effect of anchoring 4-anilidopiperidines to opioid peptides. Bioorganic & Medicinal Chemistry, 23(17), 5638-5645.
- PDB, S., et al. (2023). Structural Analysis and Activity Correlation of Amphiphilic Cyclic Antimicrobial Peptides Derived from the [W4R4] Scaffold. Molecules, 28(23), 7808.
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-512.
- De Kimpe, N., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2297-2306.
- Costa, M. P., et al. (2014). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 13(5), 878-900.
- Mitin, Y., et al. (2005). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2).
- Miranda, L. P., & Alewood, P. F. (2000). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science, 55(3), 217-223.
- BenchChem. (2025). comparative analysis of different peptide synthesis methods. BenchChem.
- Akbarian, M., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(16), 8939.
- A. de la Torre, B., & Albericio, F. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(1), 249-254.
- Ferreira, M. S., et al. (2018). Bioactive Peptides: Applications and Relevance for Cosmeceuticals. Cosmetics, 5(1), 21.
- Sadibolova, E., et al. (2022). Incorporation of bioactive peptides into peptide nanofibrillar hydrogels affects their nanostructure, mechanical properties and. bioRxiv.
- Sadibolova, E., et al. (2022).
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effect of anchoring 4-anilidopiperidines to opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
A Senior Application Scientist's Comparative Review of Fmoc-Protected Building Blocks in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Fmoc Chemistry in Modern Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide manufacturing, enabling the efficient and automated construction of complex peptide chains.[1] At the heart of modern SPPS lies the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy, which has largely superseded the older Boc (tert-butoxycarbonyl) methodology. The dominance of Fmoc chemistry stems from its milder reaction conditions, which are compatible with a wider range of sensitive and modified amino acids, and its orthogonal protection scheme that allows for selective deprotection steps.[2][3][4]
The fundamental principle of Fmoc-SPPS involves the sequential addition of amino acids to a growing peptide chain immobilized on a solid support.[1] The α-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive side chains are masked with acid-labile protecting groups.[5][6] This orthogonality is crucial, as it permits the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protection or the linkage of the peptide to the resin.[5]
This guide provides a comparative analysis of various Fmoc-protected amino acid building blocks, focusing on key performance parameters such as coupling efficiency, racemization, and the impact of side-chain protection strategies on peptide purity and yield. We will delve into the nuances of selecting the optimal building blocks for challenging sequences and provide detailed experimental protocols for their evaluation.
The Ideal Fmoc-Protected Building Block: Key Performance Indicators
The selection of high-quality Fmoc-amino acids is paramount for the successful synthesis of pure peptides.[2] Impurities in the building blocks, such as diastereomers or incompletely protected amino acids, can lead to the accumulation of difficult-to-remove impurities in the final product.[2] The ideal Fmoc-protected amino acid should exhibit:
-
High Purity: Minimizing the presence of diastereomers, free amino acids, and other chemical impurities is crucial for achieving high peptide purity.[2]
-
Excellent Solubility: Good solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is essential for efficient coupling reactions.[]
-
Resistance to Racemization: The chiral integrity of the amino acid must be maintained throughout the activation and coupling steps.[8]
-
Robust and Orthogonal Side-Chain Protection: The side-chain protecting group must be stable to the basic conditions of Fmoc deprotection and be cleanly removed during the final acidic cleavage from the resin.[5][6]
Comparative Analysis of Challenging Fmoc-Amino Acids
Certain amino acids are notoriously difficult to incorporate into peptide chains due to their unique side-chain properties. Here, we provide a comparative analysis of the most common protecting group strategies for these challenging residues.
Arginine: Balancing Protection and Cleavage Efficiency
The strongly basic guanidinium group of arginine requires robust protection to prevent side reactions. The most widely used protecting groups are sulfonyl-based, with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) being the most common choices.[9][10]
| Derivative | Protecting Group | Key Advantages | Key Disadvantages |
| Fmoc-Arg(Pbf)-OH | Pbf | - High stability to Fmoc deprotection conditions.[9] - Efficiently cleaved by TFA.[9] - Reduces tryptophan alkylation during cleavage compared to Pmc.[10][11] | - Can be sterically hindering.[9] - Prone to δ-lactam formation upon activation.[9] |
| Fmoc-Arg(Pmc)-OH | Pmc | - Less sterically hindered than Pbf in some cases.[9] | - Slower cleavage with TFA compared to Pbf.[10] - Can lead to more significant tryptophan alkylation.[10][11] |
Expert Insight: For most applications, Fmoc-Arg(Pbf)-OH is the preferred choice due to its faster and cleaner deprotection, especially in sequences containing tryptophan.[10][11] The reduced risk of tryptophan alkylation, a common side reaction with Pmc, leads to higher purity of the crude peptide.[10]
Histidine: The Battle Against Racemization
Histidine is highly susceptible to racemization during coupling due to the catalytic effect of its imidazole side chain.[12] The choice of protecting group for the imidazole ring is therefore critical for maintaining stereochemical integrity.
| Derivative | Protecting Group | % D-Isomer Formation (50°C, 10 min coupling)[13] | Key Advantages | Key Disadvantages |
| Fmoc-His(Trt)-OH | Trityl (Trt) | 6.8% | - Cost-effective.[12] | - High risk of racemization, especially at elevated temperatures.[12][13] |
| Fmoc-His(Boc)-OH | tert-butyloxycarbonyl (Boc) | 0.18% | - Excellent suppression of racemization.[13] | - Higher cost. |
| Fmoc-His(MBom)-OH | 4-methoxybenzyloxymethyl | Not directly compared in this study, but offers very high protection.[2] | - Provides the highest level of protection against epimerization.[12] | - Highest cost. |
Expert Insight: While Fmoc-His(Trt)-OH is widely used, the significant risk of racemization makes it a less desirable choice for the synthesis of high-purity or therapeutic peptides.[12] Fmoc-His(Boc)-OH offers a superior balance of performance and cost, providing excellent protection against racemization under standard and elevated temperature conditions.[13] For the most challenging syntheses where absolute stereochemical purity is paramount, Fmoc-His(MBom)-OH is the gold standard.[12]
Cysteine: Strategies for Disulfide Bond Formation
The thiol group of cysteine is highly reactive and requires protection to prevent unwanted oxidation and other side reactions. The choice of protecting group is often dictated by the desired disulfide bond strategy.
| Derivative | Protecting Group | Deprotection Condition | Orthogonality to TFA | Primary Application |
| Fmoc-Cys(Trt)-OH | Trityl (Trt) | Acid-labile (TFA)[14] | No[14] | Synthesis of peptides with free thiols post-cleavage; single disulfide bond formation via air oxidation.[14] |
| Fmoc-Cys(Acm)-OH | Acetamidomethyl (Acm) | Reagent-specific (e.g., Iodine, Hg(OAc)₂)[14] | Yes[14] | Regioselective formation of multiple disulfide bonds.[14] |
| Fmoc-Cys(StBu)-OH | tert-butylthio (StBu) | Reductive cleavage (e.g., thiols) | Yes | Stable protection, often used when disulfide formation is not the final step.[6] |
| Fmoc-Cys(Thp)-OH | Tetrahydropyranyl (Thp) | Acid-labile (TFA) | No | Reduced racemization compared to Trt.[15] |
Expert Insight: For the synthesis of peptides with a single disulfide bond, Fmoc-Cys(Trt)-OH is a cost-effective and straightforward choice. However, for more complex peptides with multiple disulfide bridges, the orthogonal nature of Fmoc-Cys(Acm)-OH is indispensable, allowing for the selective deprotection and formation of specific disulfide linkages.[14] Recent studies have also highlighted Fmoc-Cys(Thp)-OH as a promising alternative to Fmoc-Cys(Trt)-OH, offering reduced racemization during coupling.[15]
Aspartic Acid: Mitigating Aspartimide Formation
Aspartic acid residues are prone to forming a cyclic aspartimide intermediate during the basic conditions of Fmoc deprotection, particularly when followed by amino acids with small side chains like glycine.[16] This side reaction can lead to racemization and the formation of difficult-to-separate β-aspartyl peptides.
| Derivative | Protecting Group | Key Advantages | Key Disadvantages |
| Fmoc-Asp(OtBu)-OH | tert-butyl (OtBu) | - Standard and widely used. | - Prone to aspartimide formation in susceptible sequences.[16] |
| Fmoc-Asp(OMpe)-OH | 3-methylpent-3-yl | - Increased steric bulk reduces aspartimide formation.[17] | - Higher cost and potentially slower coupling kinetics. |
| Fmoc-Asp(OEpe)-OH | 3-ethyl-3-pentyl | - Further increased steric hindrance for enhanced suppression of aspartimide formation.[18] | - Higher cost and potentially slower coupling kinetics. |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl | - One of the most effective bulky protecting groups for preventing aspartimide formation.[18][19] | - Highest cost and may require optimized coupling conditions. |
Expert Insight: For sequences not prone to aspartimide formation, Fmoc-Asp(OtBu)-OH remains a suitable choice. However, for problematic sequences, employing a bulkier side-chain protecting group is highly recommended. Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OEpe)-OH offer a significant reduction in this side reaction.[17][18] For the most challenging sequences, Fmoc-Asp(OBno)-OH provides the highest level of protection.[18][19]
Orthogonal Protecting Groups for Complex Peptide Architectures
For the synthesis of branched, cyclic, or side-chain modified peptides, a second layer of orthogonal protection is required. These protecting groups must be stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, and be removable under specific, mild conditions.
| Derivative | Orthogonal Protecting Group | Deprotection Condition | Stable to |
| Fmoc-Lys(Dde)-OH / Fmoc-Lys(ivDde)-OH | Dde / ivDde | 2% Hydrazine in DMF[20] | TFA, Piperidine[20] |
| Fmoc-Asp(OAll)-OH / Fmoc-Glu(OAll)-OH | Allyl (All) | Pd(PPh₃)₄[20] | TFA, Piperidine, Hydrazine[20] |
| Fmoc-Lys(Mtt)-OH | 4-Methyltrityl (Mtt) | 1% TFA in DCM[20] | Piperidine, Hydrazine, Pd(0)[20] |
| Fmoc-Lys(Mmt)-OH | 4-Methoxytrityl (Mmt) | Highly acid labile (e.g., 0.6 M HOBt in DCM/TFE)[20] | Piperidine, Hydrazine, Pd(0)[20] |
Expert Insight: The Fmoc/ivDde strategy is a robust and widely used approach for the synthesis of complex peptides.[20] The ivDde group is more stable than Dde and less prone to migration.[20] For applications requiring an even milder deprotection, the Mtt and Mmt groups offer highly acid-labile options that can be removed without affecting other acid-labile side-chain protecting groups.[20]
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of different Fmoc-protected building blocks, a standardized set of experimental protocols is essential.
Protocol 1: Comparative Coupling Efficiency Analysis
This protocol outlines a method to compare the coupling efficiency of different Fmoc-amino acids.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids to be tested (4 equivalents)
-
Coupling reagent (e.g., HCTU, 3.9 equivalents)
-
Base (e.g., DIPEA, 8 equivalents)
-
Anhydrous DMF
-
20% Piperidine in DMF (v/v)
-
Kaiser test kit
-
HPLC system with a C18 column
Procedure:
-
Resin Preparation: Swell three equal portions of Rink Amide resin in DMF in separate reaction vessels for 1 hour.
-
Fmoc Deprotection: Treat each resin portion with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation and Coupling:
-
In separate vials, pre-activate each Fmoc-amino acid to be tested with HCTU and DIPEA in DMF for 1-2 minutes.
-
Add the activated amino acid solution to its respective resin-containing vessel.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with agitation.
-
-
Monitoring and Analysis:
-
After 2 hours, take a small sample of resin from each vessel and perform a Kaiser test to qualitatively assess the presence of free amines.
-
Wash the remaining resin thoroughly.
-
Cleave a small, accurately weighed portion of the dried resin from each vessel using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Analyze the cleaved peptide by RP-HPLC.
-
Quantify the peak area of the desired product and any unreacted starting material to determine the coupling efficiency.
-
Protocol 2: Comparative Racemization Analysis by Chiral HPLC
This protocol details a method to quantify the extent of racemization during the coupling of a chiral Fmoc-amino acid.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Fmoc-L-amino acid and its corresponding Fmoc-D-amino acid standard
-
Coupling reagents
-
TFA cleavage cocktail
-
Chiral HPLC column (e.g., Crownpak CR-I(+))
-
HPLC system
Procedure:
-
Peptide Synthesis and Cleavage:
-
Couple the Fmoc-L-amino acid to the peptide-resin using the desired coupling method.
-
Cleave the resulting dipeptide from the resin.
-
-
Sample Preparation:
-
Dissolve the crude dipeptide in the mobile phase.
-
Prepare standard solutions of the L-L and L-D dipeptides (synthesized using the Fmoc-L- and Fmoc-D-amino acids, respectively).
-
-
Chiral HPLC Analysis:
-
Inject the standard solutions to determine the retention times of the two diastereomers.
-
Inject the crude sample from the L-amino acid coupling.
-
Integrate the peak areas for both diastereomers.
-
-
Quantification:
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-D dipeptide) / (Area(L-L dipeptide) + Area(L-D dipeptide))] x 100
-
Visualizing Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and logical connections.
Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Workflow for the comparative analysis of racemization by chiral HPLC.
Conclusion
The selection of Fmoc-protected building blocks is a critical decision that profoundly impacts the outcome of solid-phase peptide synthesis. While standard derivatives are suitable for many applications, challenging residues and complex peptide architectures demand a more nuanced approach. By understanding the comparative performance of different side-chain protecting groups and employing rigorous analytical methods for their evaluation, researchers can optimize their synthetic strategies to achieve higher yields and purities. This guide provides a framework for making informed decisions, empowering scientists to navigate the complexities of peptide synthesis and accelerate the development of novel peptide-based therapeutics and research tools.
References
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(11), 699-717.
- BenchChem. (2025). A Comparative Guide to the Use of Fmoc-His(Trt)-OH in Complex Peptide Synthesis.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- BenchChem. (2025). A Researcher's Guide to Side-Chain Protecting Group Cleavage Efficiency in Fmoc Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
- Advanced ChemTech. (n.d.). Fmoc-His(Trt)-OH – Building block in solid-phase peptide synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- BenchChem. (2025). A Comparative Guide to the Application of Fmoc-Arg(Pbf)-OH in Peptide Synthesis.
- BenchChem. (2025). Comparison of Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Pmc)-OH in Solid-Phase Peptide Synthesis.
- de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 26(33), 7347-7357.
- BenchChem. (2025). Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis.
- BenchChem. (2025). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis.
- Mthembu, S. N., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3323-3335.
- BenchChem. (2025). A Comparative Guide to Fmoc-Cys(Acm)-OH and Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
- The Royal Society of Chemistry. (n.d.). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
- Aapptec. (n.d.). Technical Support Information Bulletin 1026: Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH.
- Wilhelm, R., et al. (2018). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 24(1), e3055.
- Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687.
- Chromatography Today. (n.d.).
- Sigma-Aldrich. (n.d.).
- Iris Biotech GmbH. (n.d.).
- BenchChem. (2025). A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Chiral HPLC Methods for Assessing Racemization of Fmoc-D-Phe(2-F)
- Marti, R., et al. (2019). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 25(1), e3133.
- Sethi, M. K., et al. (2019). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 7(2), 74-81.
- BOC Sciences. (n.d.).
- Otaka, A., et al. (2013). Synthetic Procedure for N-Fmoc Amino Acyl-N-Sulfanylethylaniline Linker as Crypto-Peptide Thioester Precursor with Application to Native Chemical Ligation. Organic Letters, 15(20), 5304-5307.
- BOC Sciences. (n.d.).
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- D'Atri, V., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(21), 5036.
- Giraud, M., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(8), 1165-1172.
- Bitan, G., et al. (2008). Comparative Study of Chemical Approaches to the Solid-Phase Synthesis of a Tumor-Seeking α-MSH Analogue. Journal of Peptide Science, 14(8), 981-987.
- King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.
- Garcia-Ramos, Y., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(19), 6471-6481.
- King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Semantic Scholar.
- St. Clair, J. (2023, January 30). Optimizing the removal of an ivDde protecting group. Biotage.
- E-Fahd, A., et al. (2016). Side-chain protecting groups in Fmoc-based SPPS.
- Novabiochem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. media.iris-biotech.de [media.iris-biotech.de]
- 18. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of N-Fmoc-4-piperidinol: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. N-Fmoc-4-piperidinol, a key building block in the synthesis of complex molecules, requires meticulous handling not only during its use but also through to its final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste streams, grounded in scientific principles and regulatory compliance.
The Chemical Profile of this compound: Understanding the "Why" Behind Disposal Protocols
This compound is a solid organic compound valued for its dual functionality: a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a piperidine ring with a hydroxyl group. While specific hazard data for this compound is not extensively documented, a thorough understanding of its constituent parts—the Fmoc group and the piperidine moiety—provides the necessary framework for establishing safe disposal procedures.
The piperidine component is a cyclic secondary amine that is classified as a flammable, toxic, and corrosive liquid.[1][2] Its vapors can be harmful if inhaled, and it can cause severe skin burns and eye damage. Therefore, any waste containing piperidine must be treated as hazardous.
The Fmoc group is widely used in solid-phase peptide synthesis and is typically removed using a secondary amine base like piperidine.[3] The byproducts of this deprotection reaction, primarily dibenzofulvene-piperidine adducts, are also considered chemical waste and must be disposed of accordingly.[3] Upon combustion, nitrogen-containing organic compounds like this compound can produce hazardous oxides of nitrogen (NOx) and carbon (CO, CO2).[4]
Given these characteristics, all waste generated from the use of this compound must be considered hazardous and segregated for specialized disposal. Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[5][6]
Essential Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical and its solutions. |
| Body Protection | A lab coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (if dust is generated) | Minimizes inhalation of fine particles, which may cause respiratory tract irritation. |
All handling of solid this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
Step-by-Step Disposal Protocol: A Self-Validating System
The cornerstone of proper chemical disposal is the segregation of waste streams. This prevents potentially hazardous reactions and streamlines the disposal process. When working with this compound, you will likely generate the following waste streams:
-
Solid Waste: Unused or expired this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves).
-
Liquid Waste: Solutions containing this compound, and waste from Fmoc-deprotection steps (often containing piperidine and solvents like DMF).
The following workflow provides a logical and safe pathway for the disposal of these waste streams.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
